Sdh-IN-12
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13F5N4O2 |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H13F5N4O2/c1-28-8-11(16(27-28)17(23)24)18(29)26-19(30)25-14-5-3-2-4-10(14)9-6-12(20)15(22)13(21)7-9/h2-8,17H,1H3,(H2,25,26,29,30) |
InChI Key |
JWCRMYYAEMGXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-12: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-12 is a novel fungicide that targets succinate dehydrogenase (SDH), a critical enzyme in fungal respiration. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, detailing its inhibitory effects on SDH, the consequential impact on cellular respiration and fungal morphology, and the methodologies employed for its characterization. This document consolidates available quantitative data, outlines relevant experimental protocols, and presents visual representations of the key pathways and workflows to facilitate a comprehensive understanding for research and development purposes.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound functions as a potent inhibitor of succinate dehydrogenase (also known as Complex II of the mitochondrial electron transport chain).[1] SDH is a key enzyme that links the tricarboxylic acid (TCA) cycle and the electron transport chain.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.[2]
By binding to the SDH enzyme complex, this compound competitively inhibits the binding of the natural substrate, succinate. This inhibition disrupts the flow of electrons to ubiquinone, thereby impeding the entire electron transport chain and halting ATP production through oxidative phosphorylation. The disruption of this vital energy-producing pathway is the primary mechanism through which this compound exerts its fungicidal effects.
Downstream Cellular Effects
The inhibition of SDH by this compound leads to a cascade of downstream cellular events in fungi:
-
Disruption of Mitochondrial Respiration: The primary consequence is the impairment of the mitochondrial respiratory chain, leading to a severe reduction in cellular ATP levels.
-
Accumulation of Succinate: Inhibition of SDH causes the accumulation of its substrate, succinate. Elevated succinate levels can have wide-ranging effects on cellular metabolism and signaling.
-
Ultrastructural Damage: Treatment with this compound has been observed to cause significant damage to the ultrastructure of fungal mycelia. Specifically, it leads to the contraction and collapse of the mycelial surface, indicative of cell death.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its inhibitory activities.
Table 1: In Vitro Fungicidal Activity of this compound
| Fungal Species | EC50 (μM) |
| Sclerotinia sclerotiorum | 0.97[1] |
| Cercospora arachidicola | 2.07[1] |
Table 2: Fungicidal Spectrum of this compound at a Concentration of 50 μM
| Fungal Species | Inhibition (%) |
| Sclerotinia sclerotiorum | 98[1] |
| Alternaria solani | 71[1] |
| Botrytis cinerea | 50[1] |
| Rhizoctonia solani | 90[1] |
| Cercospora arachidicola | 90[1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are provided below. These represent standard methodologies used for evaluating succinate dehydrogenase inhibitors.
In Vitro Fungicidal Assay (Broth Microdilution Method)
This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent.
-
Preparation of Fungal Inoculum:
-
Culture the target fungal species on a suitable solid medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth) to achieve a range of desired concentrations.
-
-
Incubation:
-
Add the fungal spore suspension to each well of the microtiter plate containing the diluted this compound.
-
Include positive (no compound) and negative (no fungus) controls.
-
Incubate the plates at the optimal growth temperature for the fungal species (typically 25-28°C) for 48-72 hours.
-
-
Data Analysis:
-
Assess fungal growth inhibition by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The EC50 value, the concentration of the compound that inhibits 50% of fungal growth, is calculated by fitting the data to a dose-response curve.
-
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This assay measures the enzymatic activity of SDH and can be used to determine the IC50 value of an inhibitor.
-
Preparation of Mitochondrial Fraction:
-
Grow the fungal mycelia in a liquid culture.
-
Harvest the mycelia and homogenize in an ice-cold isolation buffer.
-
Centrifuge the homogenate at a low speed to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the mitochondria.
-
Resuspend the mitochondrial pellet in an appropriate assay buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the mitochondrial fraction, the substrate (succinate), and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or iodonitrotetrazolium chloride - INT).
-
Add varying concentrations of this compound to the wells.
-
The reaction is initiated by the addition of the substrate.
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength (e.g., 600 nm for DCPIP).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to an inhibition curve.
-
Transmission Electron Microscopy (TEM) for Ultrastructural Analysis
This protocol is used to visualize the morphological changes in fungal cells induced by this compound.
-
Sample Preparation:
-
Treat fungal mycelia with this compound at a desired concentration (e.g., 10 μM) for a specified duration.
-
Harvest the mycelia and fix them in a solution of glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., phosphate buffer).
-
Post-fix the samples in osmium tetroxide.
-
-
Dehydration and Embedding:
-
Dehydrate the fixed samples through a graded series of ethanol concentrations.
-
Infiltrate the samples with a resin (e.g., Epon) and embed them in molds.
-
Polymerize the resin at an elevated temperature.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) of the embedded samples using an ultramicrotome.
-
Mount the sections on copper grids.
-
Stain the sections with uranyl acetate and lead citrate to enhance contrast.
-
-
Imaging:
-
Examine the stained sections using a transmission electron microscope to observe any ultrastructural changes in the fungal cells.
-
Visualizations
The following diagrams illustrate the core mechanism of action of this compound and a typical experimental workflow for its characterization.
Figure 1: Mechanism of action of this compound on succinate dehydrogenase.
Figure 2: Experimental workflow for characterizing this compound.
References
Sdh-IN-12: A Deep Dive into its Selectivity Profile Against Dehydrogenases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-12 is recognized as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. Its efficacy as a fungicide underscores the importance of its selective action against the fungal SDH enzyme. This technical guide provides a comprehensive overview of the methodologies used to characterize the selectivity profile of SDH inhibitors like this compound. While a detailed public record of this compound's activity against a broad panel of dehydrogenases is not extensively documented, this paper presents a representative selectivity profile and the detailed experimental protocols required to generate such data. Furthermore, it elucidates the key signaling pathways affected by SDH inhibition and provides visual representations of these complex biological processes.
Introduction to this compound and Succinate Dehydrogenase
This compound is a novel succinate dehydrogenase inhibitor that has demonstrated significant activity against various fungal pathogens.[1] SDH, also known as Complex II, is a unique enzyme that participates in both the TCA cycle, where it oxidizes succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone. Due to its central role in cellular metabolism, the inhibition of SDH can have profound effects on cellular respiration and energy production. The selective inhibition of fungal SDH over its mammalian counterpart is a key determinant of the therapeutic index of fungicidal SDH inhibitors.
Representative Selectivity Profile of a Succinate Dehydrogenase Inhibitor
A comprehensive selectivity profile is crucial for the development of any enzyme inhibitor. It helps in assessing the potential for off-target effects and understanding the compound's mechanism of action. The following table presents a hypothetical, yet representative, selectivity profile for an SDH inhibitor, illustrating the expected high potency against the target enzyme and significantly lower potency against other dehydrogenases.
Table 1: Representative Inhibitory Activity (IC50) of an SDH Inhibitor Against a Panel of Dehydrogenases
| Dehydrogenase Target | Representative IC50 (µM) | Fold Selectivity vs. Succinate Dehydrogenase |
| Succinate Dehydrogenase (Fungal) | 0.05 | 1 |
| Succinate Dehydrogenase (Mammalian) | 5.2 | 104 |
| Malate Dehydrogenase | > 100 | > 2000 |
| Lactate Dehydrogenase | > 100 | > 2000 |
| Glucose-6-Phosphate Dehydrogenase | > 100 | > 2000 |
| Glutamate Dehydrogenase | > 100 | > 2000 |
| Isocitrate Dehydrogenase | > 100 | > 2000 |
| α-Ketoglutarate Dehydrogenase | > 100 | > 2000 |
Note: The IC50 values presented are for illustrative purposes and represent a desirable selectivity profile for a fungal-specific SDH inhibitor.
Experimental Protocols for Dehydrogenase Activity Assays
Accurate determination of inhibitor potency requires robust and reproducible enzymatic assays. Below are detailed protocols for measuring the activity of succinate dehydrogenase and other common dehydrogenases, which can be adapted for testing inhibitors like this compound.
Succinate Dehydrogenase (SDH) Activity Assay (DCIP-based)
This spectrophotometric assay measures the reduction of 2,6-dichlorophenolindophenol (DCIP) by electrons transferred from succinate.
Materials:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 1 mM KCN (to inhibit cytochrome c oxidase).
-
Substrate: 200 mM sodium succinate.
-
Electron Acceptor: 2.5 mM DCIP.
-
Electron Mediator: 12.5 mM phenazine methosulfate (PMS).
-
Enzyme Source: Isolated mitochondria or purified SDH.
-
Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture containing assay buffer, DCIP, and PMS.
-
Add the enzyme source to the reaction mixture and incubate for 5 minutes at 30°C.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound for 10-15 minutes prior to adding the substrate.
-
Initiate the reaction by adding sodium succinate.
-
Monitor the decrease in absorbance at 600 nm (the wavelength at which DCIP absorbs) over time using a spectrophotometer.
-
The rate of reaction is proportional to the rate of DCIP reduction. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Malate Dehydrogenase (MDH) Activity Assay
This assay measures the NADH-dependent reduction of oxaloacetate to malate.
Materials:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate: 10 mM oxaloacetate.
-
Cofactor: 0.2 mM NADH.
-
Enzyme Source: Purified MDH or cell lysate.
-
Inhibitor: this compound in a suitable solvent.
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADH.
-
Add the enzyme source to the reaction mixture.
-
For inhibition studies, pre-incubate the enzyme with this compound.
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.
-
Calculate the reaction rate and determine the IC50 for the inhibitor.
Lactate Dehydrogenase (LDH) Activity Assay
This assay measures the NADH-dependent reduction of pyruvate to lactate.
Materials:
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 7.4.
-
Substrate: 10 mM sodium pyruvate.
-
Cofactor: 0.2 mM NADH.
-
Enzyme Source: Purified LDH or cell lysate.
-
Inhibitor: this compound in a suitable solvent.
Procedure:
-
Prepare a reaction mixture containing assay buffer and NADH.
-
Add the enzyme source.
-
For inhibition studies, pre-incubate the enzyme with this compound.
-
Initiate the reaction by adding sodium pyruvate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the reaction rate and determine the IC50 for the inhibitor.
Signaling Pathways and Logical Relationships
The inhibition of succinate dehydrogenase has significant downstream consequences on cellular signaling. The accumulation of succinate, the substrate of SDH, is a key event that triggers a "pseudohypoxic" state.
Succinate Dehydrogenase in the TCA Cycle and Electron Transport Chain
The following diagram illustrates the central role of SDH in mitochondrial metabolism.
Caption: Role of SDH in the TCA Cycle and Electron Transport Chain.
Consequences of SDH Inhibition: The Pseudohypoxic Pathway
Inhibition of SDH leads to the accumulation of succinate. Elevated succinate levels inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilization of HIF-1α under normoxic conditions mimics a hypoxic state, leading to the transcription of genes involved in angiogenesis, glycolysis, and cell survival.
Caption: Pseudohypoxic signaling pathway induced by SDH inhibition.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity profile of an inhibitor involves a series of sequential steps, from primary screening to detailed kinetic analysis.
Caption: Experimental workflow for dehydrogenase inhibitor selectivity profiling.
Conclusion
The development of selective enzyme inhibitors like this compound is a cornerstone of modern drug and agrochemical discovery. While specific, comprehensive selectivity data for this compound against a wide array of dehydrogenases is not yet publicly available, this guide provides the essential framework for such an investigation. By employing robust enzymatic assays and understanding the intricate signaling pathways involved, researchers can effectively characterize the selectivity profile of novel SDH inhibitors, paving the way for the development of safer and more effective therapeutic and agricultural agents. The provided protocols and diagrams serve as a valuable resource for scientists engaged in the discovery and development of next-generation dehydrogenase inhibitors.
References
Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of a compound's metabolic stability is a critical step in the early stages of drug discovery and development. It provides crucial insights into a compound's potential pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with high metabolic stability is more likely to have a longer duration of action and consistent plasma concentrations, while a compound with low stability may be rapidly cleared from the body, reducing its therapeutic efficacy.[3] This guide provides a comprehensive overview of the core in vitro assays used to evaluate metabolic stability, detailed experimental protocols, and guidance on data presentation and interpretation. While specific metabolic stability data for "Sdh-IN-12" is not publicly available, this document outlines the methodologies to generate and analyze such data for any new chemical entity.
Core Concepts in In Vitro Metabolic Stability
In vitro metabolic stability assays measure the susceptibility of a compound to metabolism by drug-metabolizing enzymes.[3] These studies are typically conducted using subcellular fractions or intact cells that contain these enzymes. The primary goals are to determine the rate of disappearance of the parent compound over time and to calculate key parameters such as the half-life (t1/2) and intrinsic clearance (CLint).[4][5]
The most common in vitro systems for assessing metabolic stability are:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2][6][7] Microsomal stability assays are cost-effective and well-suited for high-throughput screening of compounds to assess their susceptibility to oxidative metabolism.[7][8]
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of in vivo metabolism.[1][9] Hepatocyte stability assays can predict a broader range of metabolic pathways.[1]
-
S9 Fraction: This is a supernatant fraction of a tissue homogenate that contains both microsomal and cytosolic enzymes.[10][11] The S9 fraction is useful for investigating both Phase I and Phase II metabolic pathways and can be supplemented with cofactors to study specific conjugation reactions.[10][12]
Data Presentation
Quantitative data from in vitro metabolic stability studies should be summarized in a clear and structured format to allow for easy comparison between different compounds and experimental conditions. The following table provides a template for presenting such data.
| Compound | Test System | Species | Protein/Cell Conc. | t1/2 (min) | CLint (µL/min/mg protein or 10^6 cells) | % Remaining at 60 min |
| This compound | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |
| This compound | Liver Microsomes | Rat | 0.5 mg/mL | Data | Data | Data |
| This compound | Hepatocytes | Human | 1 x 10^6 cells/mL | Data | Data | Data |
| This compound | S9 Fraction (+NADPH) | Human | 1 mg/mL | Data | Data | Data |
| Verapamil | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |
| Warfarin | Liver Microsomes | Human | 0.5 mg/mL | Data | Data | Data |
Data to be populated from experimental results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolic stability assays. The following sections provide generalized protocols for the three main assay types.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes and the essential cofactor NADPH.[6][7]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.[4]
-
Positive control compounds (e.g., high and low clearance compounds like verapamil and warfarin)
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and liver microsomes (e.g., final concentration of 0.5 mg/mL protein).[6]
-
Compound Addition: Add the test compound to the incubation mixture at a final concentration of, for example, 1 µM.[6] Include positive and negative controls (without NADPH).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and add it to a well containing the cold quenching solution to stop the reaction.[6][13]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the percentage remaining versus time. From the slope of the linear regression, calculate the half-life (t1/2 = 0.693 / slope) and the intrinsic clearance (CLint).[4][5]
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[1][9]
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
Collagen-coated plates
-
CO2 incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating: Thaw and plate the hepatocytes on collagen-coated plates and allow them to attach.
-
Compound Preparation: Prepare working solutions of the test compound and positive controls in the hepatocyte culture medium.
-
Incubation: Remove the plating medium from the cells and add the medium containing the test compound (e.g., final concentration of 1 µM).
-
Time-course Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or the cell lysate.
-
Quenching and Processing: Immediately stop the metabolic activity by adding a cold quenching solution. Process the samples by centrifugation to remove cellular debris.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in the samples using LC-MS/MS.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described for the microsomal stability assay.
S9 Fraction Stability Assay
This assay is useful for assessing both Phase I and Phase II metabolism.[10][12]
Materials:
-
Liver S9 fraction (human, rat, mouse, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Cofactors: NADPH for Phase I, and UDPGA (uridine diphosphate glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II.[10]
-
Positive control compounds
-
Quenching solution (e.g., cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a master mix containing the S9 fraction (e.g., final concentration of 1 mg/mL protein) in phosphate buffer.[10]
-
Compound Addition: Add the test compound to the mixture at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-warm the mixture at 37°C.
-
Initiation of Reaction: Start the reaction by adding the appropriate cofactors (e.g., NADPH for Phase I, or a combination of NADPH, UDPGA, and PAPS for a more comprehensive assessment).
-
Time-course Sampling and Quenching: Follow the same procedure as for the microsomal stability assay to collect and quench samples at various time points.
-
Sample Processing and Analysis: Process the samples and analyze them by LC-MS/MS.
-
Data Analysis: Determine the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Visualizations
The following diagrams illustrate the experimental workflows for the described in vitro metabolic stability assays.
Caption: Workflow for Microsomal Metabolic Stability Assay.
Caption: Workflow for Hepatocyte Metabolic Stability Assay.
Caption: Workflow for S9 Fraction Metabolic Stability Assay.
References
- 1. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. S9 fraction - Wikipedia [en.wikipedia.org]
- 12. mttlab.eu [mttlab.eu]
- 13. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to the Cell Permeability and Uptake of Succinate Dehydrogenase (SDH) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Sdh-IN-12" is not publicly available. This guide provides a comprehensive overview of the principles and methodologies for assessing the cell permeability and uptake of small molecule succinate dehydrogenase inhibitors (SDHIs) as a class. The quantitative data presented are illustrative examples.
Introduction to Succinate Dehydrogenase Inhibitors and Cellular Permeability
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the Krebs cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate.[1] Inhibition of SDH disrupts cellular respiration and energy metabolism, making it a target for certain therapeutic agents and a mechanism of toxicity for some fungicides.[1][2] The cellular uptake and permeability of SDH inhibitors are crucial determinants of their pharmacological or toxicological activity. These properties govern the ability of a compound to reach its intracellular target, the mitochondrial inner membrane where SDH resides.
The cell permeability of small molecules is influenced by factors such as lipophilicity, molecular size, and charge. Many SDH inhibitors are designed to be lipid-soluble to facilitate their passage across cellular membranes.[2] The uptake can occur via passive diffusion or be mediated by transporters. Assessing these characteristics early in the drug discovery process is vital for predicting a compound's oral bioavailability and its ability to cross biological barriers like the intestinal epithelium and the blood-brain barrier.
Quantitative Data on SDHI Permeability
The following tables summarize typical quantitative data obtained from in vitro permeability assays for a hypothetical SDH inhibitor, here termed "Generic-SDHI-A". These values are essential for classifying compounds based on their absorption potential and for identifying if they are substrates of efflux transporters.
Table 1: Caco-2 Permeability Assay Results for Generic-SDHI-A
| Parameter | Value | Interpretation |
| Test Concentration | 10 µM | Standard concentration for in vitro permeability screening. |
| Papp (A→B) | 15.0 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Papp (B→A) | 35.0 x 10⁻⁶ cm/s | Permeability from the basolateral to the apical side. |
| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 2.33 | An efflux ratio ≥2 suggests the compound is a substrate of active efflux transporters (e.g., P-glycoprotein).[3] |
| Percent Recovery | 95% | High recovery indicates the compound is stable and does not significantly bind to the assay apparatus. |
Table 2: MDCK-MDR1 Permeability Assay Results for Generic-SDHI-A
| Parameter | Value | Interpretation |
| Test Concentration | 10 µM | Standard screening concentration. |
| Papp (A→B) | 12.0 x 10⁻⁶ cm/s | High permeability, suggesting good potential to cross the blood-brain barrier.[3] |
| Papp (B→A) | 42.0 x 10⁻⁶ cm/s | Permeability from the basolateral to the apical side in cells overexpressing P-gp. |
| Efflux Ratio (Papp(B→A)/Papp(A→B)) | 3.5 | A high efflux ratio in this P-gp overexpressing cell line confirms the compound is a P-gp substrate.[4] |
| Percent Recovery | 92% | Good recovery, indicating compound stability and minimal non-specific binding. |
Experimental Protocols
Detailed methodologies for the key experiments used to assess cell permeability are provided below.
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells with tight junctions that mimic the intestinal barrier.[5] This assay is a standard for predicting in vivo oral drug absorption.[6]
Objective: To determine the rate of transport of an SDH inhibitor across a Caco-2 cell monolayer in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® permeable supports (e.g., 24-well format).
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound (SDH inhibitor) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability).
-
Lucifer yellow for monolayer integrity testing.
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in flasks until they reach 80-90% confluency.
-
Seed the cells onto the apical side of Transwell® inserts at an appropriate density.
-
Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[7] Change the medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., ≥200 Ω·cm²) to confirm the integrity of the tight junctions.[8]
-
Alternatively, perform a Lucifer yellow rejection assay. The passage of this fluorescent marker should be minimal.[7]
-
-
Transport Experiment:
-
Wash the cell monolayers gently with pre-warmed (37°C) transport buffer.
-
For A→B transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[5]
-
For B→A transport: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.[8]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[5]
-
-
Sample Collection and Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation of the drug across the cells, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio by dividing Papp (B→A) by Papp (A→B).
-
MDCK-MDR1 Permeability Assay
Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter, are used to assess a compound's potential to cross the blood-brain barrier and to determine if it is a P-gp substrate.[4][9]
Objective: To evaluate the permeability of an SDH inhibitor and its interaction with the P-gp efflux transporter.
Materials:
-
MDCK-MDR1 cell line.
-
Appropriate cell culture medium and supplements.
-
Transwell® permeable supports.
-
Transport buffer (e.g., HBSS).
-
Test compound, control compounds (e.g., prazosin as a P-gp substrate), and a P-gp inhibitor (e.g., cyclosporin A).[10]
-
Analytical instrumentation (LC-MS/MS).
Procedure:
-
Cell Seeding and Culture:
-
Seed MDCK-MDR1 cells onto Transwell® inserts.
-
Culture for 4-5 days to form a confluent, polarized monolayer.[3]
-
-
Monolayer Integrity Check:
-
Confirm monolayer integrity using TEER measurements as described for the Caco-2 assay.
-
-
Transport Experiment:
-
The procedure is similar to the Caco-2 assay, measuring both A→B and B→A transport.
-
A parallel experiment can be run in the presence of a known P-gp inhibitor to confirm that any observed efflux is P-gp mediated. A significant increase in the A→B Papp or a decrease in the efflux ratio in the presence of the inhibitor confirms a P-gp interaction.
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Calculate Papp values and the efflux ratio as described for the Caco-2 assay. An efflux ratio ≥2 is indicative of active efflux.[3]
-
Mandatory Visualizations
Signaling Pathway of SDH Inhibition
Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated cytosolic succinate acts as an oncometabolite by competitively inhibiting α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylase domains (PHDs).[11] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α), targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. When PHDs are inhibited by succinate, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β.[12][13] This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating a "pseudohypoxic" transcriptional program that includes genes involved in angiogenesis (e.g., VEGF), and metabolic adaptation.[11]
Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization.
Experimental Workflow for Permeability Assay
The workflow for a typical in vitro permeability assay using a Transwell® system involves several key stages, from cell culture to data analysis. The process is designed to measure the transport of a compound across a confluent cell monolayer that serves as a biological barrier model.
Caption: General experimental workflow for an in vitro permeability assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. enamine.net [enamine.net]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 11. mdpi.com [mdpi.com]
- 12. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sdh-IN-12: An In-Depth Technical Guide on its Effects on Cellular Respiration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-12 is a novel small molecule identified as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This technical guide provides a comprehensive overview of the known effects of this compound on cellular respiration, with a primary focus on its characterization as a fungicide. Due to the limited availability of public data on its effects on mammalian cellular respiration, this document summarizes the existing data from fungal studies and outlines the standard experimental protocols used to characterize SDH inhibitors. This guide is intended to serve as a foundational resource for researchers investigating the mechanism and potential applications of this compound and other SDH inhibitors.
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex embedded in the inner mitochondrial membrane, where it uniquely functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to the ubiquinone pool, contributing to the generation of the proton gradient that drives ATP synthesis. Due to its central role in cellular energy metabolism, SDH is a compelling target for the development of fungicides, pesticides, and potential therapeutic agents for diseases involving metabolic dysregulation.
This compound has emerged as a noteworthy SDH inhibitor. This guide will detail its known biological activities, its mechanism of action, and the experimental approaches to further elucidate its effects on cellular bioenergetics.
Mechanism of Action
This compound functions as a succinate dehydrogenase inhibitor. By binding to the SDH complex, it blocks the oxidation of succinate to fumarate. This inhibition disrupts the flow of electrons to the ubiquinone pool, thereby impeding the electron transport chain and, consequently, oxidative phosphorylation.
dot
Caption: Mechanism of this compound action on Succinate Dehydrogenase (SDH).
The inhibition of SDH by this compound is expected to lead to the following downstream cellular effects:
-
Accumulation of Succinate: The blockage of succinate oxidation leads to an intracellular buildup of succinate.
-
Impaired Oxidative Phosphorylation: The disruption of the electron transport chain reduces the rate of oxygen consumption and ATP synthesis.
-
Increased Glycolysis: Cells may attempt to compensate for the reduced mitochondrial ATP production by upregulating glycolysis.
-
Generation of Reactive Oxygen Species (ROS): Inhibition of Complex II can lead to the reverse electron transport to Complex I, a known source of mitochondrial ROS.
Quantitative Data
The currently available quantitative data for this compound primarily focuses on its fungicidal activity.[1] No peer-reviewed data on its effects on mammalian cellular respiration has been made publicly available.
Table 1: Fungicidal Activity of this compound
| Fungal Species | EC50 (µM) |
| Sclerotinia sclerotiorum | 0.97[1] |
| Cercospora arachidicola | 2.07[1] |
Table 2: In Vitro Fungicidal Spectrum of this compound at 50 µM
| Fungal Species | Inhibition (%) |
| Sclerotinia sclerotiorum | 98[1] |
| Rhizoctonia solani | 90[1] |
| Cercospora arachidicola | 90[1] |
| Alternaria solani | 71[1] |
| Botrytis cinerea | 50[1] |
Note: The above data is derived from the publication by Sun NB, et al., in the Journal of Agricultural and Food Chemistry, 2024.[1]
Experimental Protocols
While specific protocols for this compound are not publicly available, this section details standard methodologies for characterizing the effects of an SDH inhibitor on cellular respiration.
Succinate Dehydrogenase (SDH) Activity Assay
This assay directly measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.
-
Principle: The reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, is measured spectrophotometrically. The rate of reduction is proportional to the SDH activity.
-
Protocol Outline:
-
Isolate mitochondria or prepare cell lysates from the desired cell type.
-
Incubate the mitochondrial preparation or lysate with a reaction buffer containing succinate as the substrate.
-
Add the electron acceptor (e.g., DCPIP).
-
Monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP).
-
To determine the inhibitory effect of this compound, perform the assay in the presence of varying concentrations of the compound to calculate the IC50 value.
-
dot
Caption: Workflow for an in vitro SDH activity assay.
Oxygen Consumption Rate (OCR) Assay
This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.
-
Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure real-time changes in oxygen concentration in the medium surrounding adherent cells.
-
Protocol Outline:
-
Seed cells in a specialized microplate and allow them to adhere.
-
Replace the culture medium with a low-buffered assay medium.
-
Measure the basal OCR.
-
Inject this compound and monitor the change in OCR to determine its inhibitory effect.
-
Subsequent injections of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) can be used to dissect the specific effects on different components of the respiratory chain.
-
dot
Caption: Experimental workflow for an OCR assay using an extracellular flux analyzer.
ATP Production Assay
This assay quantifies the intracellular ATP levels to assess the impact of SDH inhibition on cellular energy status.
-
Principle: Luciferase-based assays are commonly used, where the light produced in the presence of luciferin and ATP is proportional to the ATP concentration.
-
Protocol Outline:
-
Culture cells in a multi-well plate and treat with this compound for the desired duration.
-
Lyse the cells to release ATP.
-
Add a reagent containing luciferase and luciferin to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the total protein concentration or cell number.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the electrical potential across the inner mitochondrial membrane, which is a key indicator of mitochondrial health and is maintained by the electron transport chain.
-
Principle: Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are used. A decrease in fluorescence intensity indicates mitochondrial depolarization. Commonly used dyes include TMRM (tetramethylrhodamine, methyl ester) and JC-1.
-
Protocol Outline:
-
Culture cells on coverslips or in a multi-well plate.
-
Treat the cells with this compound.
-
Load the cells with a fluorescent mitochondrial membrane potential indicator dye (e.g., TMRM).
-
Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
A known mitochondrial uncoupler, such as FCCP, is often used as a positive control for depolarization.
-
Expected Signaling Pathways and Logical Relationships
The inhibition of SDH by this compound initiates a cascade of cellular events. The following diagram illustrates the logical relationships between SDH inhibition and its downstream consequences.
dot
Caption: Logical relationships of cellular events following SDH inhibition by this compound.
Conclusion and Future Directions
This compound is a potent inhibitor of succinate dehydrogenase with demonstrated efficacy as a fungicide. Its mechanism of action, centered on the disruption of mitochondrial respiration, makes it a valuable tool for studying cellular bioenergetics. However, a significant gap in knowledge exists regarding its effects on mammalian cells. Future research should focus on:
-
Determining the IC50 of this compound against mammalian SDH.
-
Quantifying its impact on oxygen consumption, ATP production, and mitochondrial membrane potential in various mammalian cell lines.
-
Investigating its potential for therapeutic applications in diseases characterized by metabolic dysregulation, such as certain cancers.
This technical guide provides a framework for understanding and further investigating the biological activities of this compound. As more data becomes available, a more complete picture of its effects on cellular respiration will emerge, potentially opening new avenues for its application in both agriculture and medicine.
References
The Impact of Sdh-IN-12 on the Krebs Cycle: A Technical Guide
Disclaimer: This technical guide details the expected impact of Sdh-IN-12 on the Krebs cycle based on its established mechanism as a succinate dehydrogenase (SDH) inhibitor. As of the latest literature review, specific quantitative data on the effects of this compound on Krebs cycle intermediates and cellular respiration in mammalian cells or relevant model organisms are not publicly available. The quantitative data and experimental observations presented herein are derived from studies on other potent SDH inhibitors and genetic knockdown models of SDH, and thus represent the anticipated effects of this compound.
Introduction
This compound is a novel small molecule identified as a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. This reaction is coupled to the reduction of flavin adenine dinucleotide (FAD) to FADH2, which then donates electrons to the electron transport chain to drive ATP synthesis.
Given its central role in cellular metabolism, the inhibition of SDH by compounds such as this compound has profound consequences on the Krebs cycle and overall cellular bioenergetics. This guide provides an in-depth technical overview of the anticipated impact of this compound, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Disruption of the Krebs Cycle
The primary mechanism of action of this compound is the competitive or non-competitive inhibition of the succinate binding site on the SDHA subunit of the SDH complex. This inhibition directly blocks the conversion of succinate to fumarate, leading to a bottleneck in the Krebs cycle.
Expected Quantitative Impact on Krebs Cycle Intermediates
The inhibition of SDH by this compound is expected to cause significant and measurable changes in the concentrations of Krebs cycle intermediates. The hallmark of SDH inhibition is the accumulation of its substrate, succinate, and the depletion of its product, fumarate. This leads to a dramatically increased succinate-to-fumarate ratio, a key biomarker for SDH dysfunction.[2]
| Metabolite | Expected Change upon this compound Treatment | Fold Change (Representative) | Reference |
| Citrate | Decrease | ~0.5x | [3] |
| cis-Aconitate | Decrease | Not Reported | |
| Isocitrate | Decrease | Not Reported | |
| α-Ketoglutarate | Decrease | ~0.6x | [3] |
| Succinyl-CoA | No significant change or slight increase | Not Reported | |
| Succinate | Significant Increase | >10x | [2][4] |
| Fumarate | Significant Decrease | ~0.2x | [2][4] |
| Malate | Decrease | ~0.5x | [3] |
| Oxaloacetate | Decrease | Not Reported | |
| Succinate/Fumarate Ratio | Significant Increase | >50x | [2][4] |
Downstream Consequences of SDH Inhibition
The metabolic perturbations induced by this compound extend beyond the Krebs cycle, impacting cellular respiration, redox balance, and signaling pathways.
Impaired Cellular Respiration
As SDH is an integral part of the electron transport chain (Complex II), its inhibition by this compound is expected to decrease mitochondrial respiration. This can be quantified by measuring the oxygen consumption rate (OCR).
| Respiration Parameter | Expected Change upon this compound Treatment |
| Basal Respiration | Decrease |
| ATP-linked Respiration | Decrease |
| Maximal Respiration | Decrease |
| Spare Respiratory Capacity | Decrease |
In contrast, cells may exhibit an increase in the extracellular acidification rate (ECAR), indicative of a compensatory shift towards glycolysis to meet energetic demands.[5]
Pseudohypoxia and Altered Gene Expression
The accumulation of succinate has significant signaling consequences. Succinate can inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). PHD inhibition leads to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a master transcriptional regulator of the hypoxic response, even under normoxic conditions (a state known as pseudohypoxia).
Experimental Protocols
Measurement of SDH Activity
Principle: The activity of SDH can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
Protocol:
-
Isolate mitochondria from cells or tissues of interest.
-
Prepare a reaction buffer containing phosphate buffer, succinate, and DCPIP.
-
Add the mitochondrial preparation to the reaction buffer.
-
Measure the decrease in absorbance of DCPIP at 600 nm over time.
-
To determine the inhibitory effect of this compound, pre-incubate the mitochondrial preparation with varying concentrations of the inhibitor before adding the reaction buffer.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Krebs Cycle Intermediates by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and specific quantification of multiple metabolites in a single run.
Protocol:
-
Culture cells to the desired density and treat with this compound or vehicle control for the desired time.
-
Rapidly quench metabolic activity by washing the cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge the samples to pellet cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extracts under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Normalize the metabolite levels to the total protein concentration or cell number.
Measurement of Oxygen Consumption Rate (OCR)
Principle: The Seahorse XF Analyzer or similar flux analyzers measure the rate of oxygen consumption in real-time from live cells, providing insights into mitochondrial respiration.
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Allow the cells to attach and grow to the desired confluency.
-
Replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator.
-
Treat the cells with this compound or vehicle control.
-
Measure the basal OCR.
-
Sequentially inject mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A) to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
Conclusion
This compound, as a potent inhibitor of succinate dehydrogenase, is expected to have a profound impact on the Krebs cycle and cellular metabolism. The primary consequences of its action are the accumulation of succinate, depletion of fumarate, and a subsequent increase in the succinate-to-fumarate ratio. These metabolic alterations lead to impaired mitochondrial respiration and the activation of pseudohypoxic signaling pathways. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other SDH inhibitors on cellular bioenergetics. Further studies are warranted to elucidate the precise quantitative effects of this compound in various biological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate-to-Fumarate Ratio as a New Metabolic Marker to Detect the Presence of SDHB/D-related Paraganglioma: Initial Experimental and Ex Vivo Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-12 Induced Metabolic Reprogramming: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane, serves as a central hub in cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). As Complex II of the ETC, SDH couples the oxidation of succinate to fumarate with the reduction of ubiquinone to ubiquinol. The dysregulation of SDH activity, through genetic mutations or inhibition, has been increasingly implicated in various pathologies, most notably in cancer. Inhibition of SDH leads to profound metabolic reprogramming, creating a unique metabolic state that can be exploited for therapeutic intervention. Sdh-IN-12 is a potent inhibitor of succinate dehydrogenase. This technical guide provides an in-depth overview of the core metabolic changes induced by SDH inhibition, exemplified by data from various SDH inhibitors, detailed experimental protocols for studying these alterations, and visualizations of the key signaling pathways involved. While specific quantitative data for this compound is emerging, the principles and methodologies outlined herein using other well-characterized SDH inhibitors provide a robust framework for its investigation.
Core Concepts of SDH Inhibition and Metabolic Reprogramming
Inhibition of SDH, whether by genetic means or through small molecule inhibitors like this compound, instigates a cascade of metabolic and signaling events. The primary consequence is the accumulation of succinate, the substrate of SDH. This accumulation is not merely a metabolic bottleneck but actively drives a series of downstream effects that constitute the metabolic reprogramming of the cell.
The key consequences of SDH inhibition include:
-
Succinate Accumulation: The hallmark of SDH inhibition is the significant increase in intracellular succinate levels.
-
TCA Cycle Disruption: The block in the TCA cycle at the level of SDH leads to a decrease in downstream metabolites such as fumarate and malate.
-
Shift to Aerobic Glycolysis: To compensate for reduced mitochondrial respiration, cells upregulate glycolysis, leading to increased glucose uptake and lactate production, a phenomenon reminiscent of the Warburg effect.
-
HIF-1α Stabilization: Accumulated succinate competitively inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This leads to the stabilization of HIF-1α even under normoxic conditions, a state referred to as "pseudo-hypoxia."[1]
-
Epigenetic Alterations: Succinate can also inhibit other α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to widespread changes in the epigenetic landscape.[3]
-
Redox Imbalance: SDH dysfunction can lead to the generation of reactive oxygen species (ROS), contributing to cellular stress and signaling.
These interconnected events create a distinct metabolic phenotype that presents both challenges and opportunities for therapeutic targeting.
Data Presentation: Quantitative Effects of SDH Inhibition
The following tables summarize quantitative data from studies using various SDH inhibitors, illustrating the typical metabolic changes observed.
Table 1: Effects of SDH Inhibition on Cellular Respiration
| Cell Line | SDH Inhibitor | Concentration | Basal OCR (% of Control) | Maximal OCR (% of Control) | Reference |
| CD4+ T cells | Atpenin A5 | Not specified | Reduced | Reduced | [4] |
| 22Rv1 (Prostate Cancer) | 16c (Atpenin A5 analog) | Dose-dependent | Significantly Reduced | Not reported | [5] |
| MOLM13 (AML) | TTFA | 100 µM (6h) | Markedly Reduced | Not reported | [6] |
| MV4-11 (AML) | TTFA | 24h | Markedly Reduced | Not reported | [6] |
OCR: Oxygen Consumption Rate
Table 2: Effects of SDH Inhibition on Glycolysis
| Cell Line | SDH Inhibitor/Method | Effect on ECAR | Lactate Production | Reference |
| BMDM | Itaconate | Increased | Increased | [7] |
| Sdhb knockdown C1 cells | Genetic | Increased | Increased | [8] |
ECAR: Extracellular Acidification Rate; BMDM: Bone Marrow-Derived Macrophages
Table 3: Effects of SDH Inhibition on TCA Cycle Metabolites
| Cell Line/Model | SDH Inhibitor/Method | Succinate Level (Fold Change vs. Control) | Fumarate Level (Fold Change vs. Control) | Reference |
| Sdhb knockdown C1 cells | Genetic | ~6 | Not specified | [8] |
| FH KO 143B cells | Atpenin A5 | Substantial Increase | Substantial Decrease | [9] |
| Human Intoxication | 3-Nitropropionic Acid | Increased | Not specified | [10] |
Experimental Protocols
Measurement of Cellular Respiration and Glycolysis (Seahorse XF Assay)
The Agilent Seahorse XF Analyzer is a standard tool for measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.[11] The Mito Stress Test is a key assay to assess mitochondrial function.[12]
Protocol: Seahorse XF Cell Mito Stress Test [12]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
Prepare Assay Medium: Warm Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine to 37°C.
-
Cell Preparation: Remove the cell culture medium and wash the cells with the pre-warmed assay medium. Add the final volume of assay medium to each well.
-
Incubate: Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
-
Load Inhibitors: Load the injector ports of the sensor cartridge with the following compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Run Assay: Calibrate the instrument and start the assay. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors and measuring the subsequent changes in rates.
Metabolite Extraction from Adherent Cancer Cells
Accurate measurement of intracellular metabolites requires rapid quenching of metabolic activity and efficient extraction.
Protocol: Metabolite Extraction [13][14][15]
-
Cell Culture: Grow adherent cancer cells in culture dishes to the desired confluency.
-
Quenching and Washing:
-
Aspirate the culture medium.
-
Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.[13]
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the culture dish.[16]
-
Place the dish on dry ice to flash-freeze the cells and quench metabolism.
-
-
Cell Lysis and Collection:
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and proteins.[15]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Sample Preparation for Analysis: The supernatant can then be dried under vacuum and reconstituted in a suitable solvent for analysis by mass spectrometry (LC-MS or GC-MS).
Measurement of SDH Activity
SDH activity can be measured spectrophotometrically using various methods.
Protocol: DCPIP-Based SDH Activity Assay
This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) by electrons from succinate.
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, succinate, and DCPIP.
-
Initiate Reaction: Add the mitochondrial sample to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to SDH activity.
-
Control: Perform a parallel reaction in the presence of a known SDH inhibitor, such as malonate, to determine the specific SDH activity.
Mandatory Visualizations
Caption: Signaling pathway of HIF-1α stabilization induced by SDH inhibition.
Caption: Experimental workflow for metabolomic analysis of this compound treated cells.
Caption: Logical relationships in SDH inhibition-induced metabolic reprogramming.
Conclusion
The inhibition of succinate dehydrogenase by compounds such as this compound represents a promising strategy for targeting metabolic vulnerabilities in cancer and other diseases. Understanding the profound metabolic reprogramming that ensues is crucial for the rational design and development of novel therapeutics. This technical guide provides a foundational understanding of the core principles, quantitative effects, and experimental methodologies associated with SDH inhibition. By leveraging the detailed protocols and conceptual frameworks presented, researchers and drug development professionals can effectively investigate the mechanism and therapeutic potential of this compound and other SDH inhibitors. The continued exploration of this metabolic axis holds significant promise for advancing precision medicine.
References
- 1. Succinate at the Crossroad of Metabolism and Angiogenesis: Roles of SDH, HIF1α and SUCNR1 [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Translating in vivo metabolomic analysis of succinate dehydrogenase deficient tumours into clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antineoplastic Evaluation of Mitochondrial Complex II (Succinate Dehydrogenase) Inhibitors Derived from Atpenin A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Itaconate Links Inhibition of Succinate Dehydrogenase with Macrophage Metabolic Remodeling and Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A pioneer study on human 3-nitropropionic acid intoxication: Contributions from metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Optimization of harvesting, extraction, and analytical protocols for UPLC-ESI-MS-based metabolomic analysis of adherent mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction of Metabolites from Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. agilent.com [agilent.com]
The Role of Sdh-IN-12 in Hypoxia-Inducible Factor (HIF) Stabilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism by which the succinate dehydrogenase (SDH) inhibitor, Sdh-IN-12, induces the stabilization of Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. However, inhibition of SDH by this compound leads to the accumulation of intracellular succinate. This oncometabolite competitively inhibits PHD enzymes, thereby preventing the degradation of HIF-α and leading to its stabilization and the subsequent activation of hypoxic gene expression pathways. This guide details the underlying signaling pathways, presents hypothetical quantitative data for this compound, provides comprehensive experimental protocols for studying this phenomenon, and includes detailed visualizations to facilitate understanding.
Introduction to HIF-1α Regulation
Hypoxia-Inducible Factor (HIF) is a master transcriptional regulator that plays a critical role in the cellular response to low oxygen levels (hypoxia). The HIF transcription factor is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, specific prolyl residues on HIF-α are hydroxylated by PHD enzymes (also known as Egl-9 family hypoxia-inducible factors, EGLNs).[1][2] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex that targets HIF-α for proteasomal degradation.[2] In hypoxic conditions, the oxygen-dependent activity of PHD enzymes is diminished, leading to the stabilization of HIF-α, its translocation to the nucleus, dimerization with HIF-β, and the activation of a wide array of genes involved in angiogenesis, metabolism, and cell survival.[2][3]
Succinate Dehydrogenase (SDH) and its Role in Cellular Metabolism
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme with a dual role in cellular metabolism. It participates in both the tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons to ubiquinone.[4][5] Genetic inactivation or pharmacological inhibition of SDH disrupts these fundamental processes.[4][6]
This compound: A Potent Succinate Dehydrogenase Inhibitor
This compound is a potent and selective small molecule inhibitor of succinate dehydrogenase. Its primary mechanism of action is the direct inhibition of the catalytic activity of SDH. This leads to a disruption of the TCA cycle and the accumulation of the substrate, succinate.
Mechanism of this compound-Induced HIF Stabilization
The inhibition of SDH by this compound initiates a cascade of events that culminates in the stabilization of HIF-1α, even under normoxic conditions, a phenomenon often referred to as "pseudohypoxia".
-
SDH Inhibition : this compound binds to and inhibits the activity of the SDH enzyme complex.
-
Succinate Accumulation : The blockage of the conversion of succinate to fumarate leads to a significant increase in intracellular succinate levels.[5]
-
PHD Inhibition : Succinate acts as a competitive inhibitor of 2-oxoglutarate (2-OG)-dependent dioxygenases, including the PHD enzymes.[5][7] Succinate's structural similarity to the PHD co-substrate 2-OG allows it to bind to the active site of PHDs, thereby preventing the hydroxylation of HIF-1α.
-
HIF-1α Stabilization : In the absence of prolyl hydroxylation, HIF-1α is no longer recognized by the VHL E3 ubiquitin ligase complex and evades proteasomal degradation.[2] This leads to its accumulation and stabilization within the cytoplasm.
-
Activation of Hypoxic Signaling : Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating a transcriptional response typically associated with hypoxia.
Quantitative Data for this compound (Hypothetical)
The following tables summarize the hypothetical quantitative data for this compound, illustrating its potency and efficacy in cellular models.
| Parameter | Value | Assay Condition |
| This compound IC50 (SDH Activity) | 50 nM | Isolated mitochondria |
| This compound EC50 (HIF-1α Stabilization) | 500 nM | HEK293 cells, 24h treatment |
| This compound EC50 (HRE Reporter Activity) | 750 nM | HRE-luciferase reporter cells, 24h |
Table 1: In Vitro and Cellular Potency of this compound.
| Cell Line | Treatment | Fold Increase in HIF-1α |
| HEK293 | 1 µM this compound | 15-fold |
| Hep3B | 1 µM this compound | 12-fold |
| U2OS | 1 µM this compound | 18-fold |
Table 2: this compound-Induced HIF-1α Stabilization in Various Cell Lines.
Experimental Protocols
SDH Activity Assay
This protocol measures the effect of this compound on the enzymatic activity of SDH in isolated mitochondria.
-
Mitochondrial Isolation : Isolate mitochondria from cultured cells or tissue using differential centrifugation.
-
Assay Buffer : Prepare an assay buffer containing potassium phosphate, MgCl2, and a substrate for a downstream complex in the electron transport chain (e.g., rotenone to inhibit Complex I).
-
Reaction Initiation : Add isolated mitochondria to the assay buffer with and without varying concentrations of this compound. Initiate the reaction by adding succinate.
-
Detection : Measure the reduction of a suitable electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), spectrophotometrically at 600 nm. The rate of DCPIP reduction is proportional to SDH activity.
-
Data Analysis : Calculate the IC50 value of this compound by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.
HIF-1α Western Blotting
This protocol is used to determine the levels of HIF-1α protein stabilization in cells treated with this compound.
-
Cell Culture and Treatment : Plate cells (e.g., HEK293) and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24 hours). Include a positive control (e.g., cells treated with a hypoxia-mimicking agent like cobalt chloride or desferrioxamine) and a vehicle control.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunodetection : Block the membrane and then incubate it with a primary antibody specific for HIF-1α. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Visualization : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Densitometry : Quantify the band intensities to determine the fold-change in HIF-1α levels relative to the control.
Hypoxia-Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of the HIF complex.
-
Cell Line : Use a cell line that has been stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs.
-
Treatment : Seed the HRE-reporter cells in a multi-well plate and treat them with different concentrations of this compound for 24 hours.
-
Luciferase Assay : Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis : Normalize the luciferase activity to the total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase). Calculate the EC50 value for HRE activation.
Visualizations
References
- 1. Hypoxia-inducible factor prolyl hydroxylase domain (PHD) inhibition after contusive spinal cord injury does not improve locomotor recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Hypoxia-Driven Tumorigenesis: The Interplay of HIF1A, DNA Methylation, and Prolyl Hydroxylases in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AOP-Wiki [aopwiki.org]
- 5. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme | MDPI [mdpi.com]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Sdh-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Sdh-IN-12, a novel succinate dehydrogenase (SDH) inhibitor with potent fungicidal activity. This document details the experimental protocols, quantitative data, and the scientific rationale behind the development of this compound, intended to serve as a valuable resource for researchers in the fields of agrochemistry, mycology, and drug discovery.
Introduction
This compound is a pyrazole acylurea derivative identified as a potent inhibitor of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle of fungi. By targeting this essential enzyme, this compound disrupts fungal respiration and energy production, leading to potent fungicidal effects against a range of plant pathogenic fungi.
Quantitative Data Summary
The biological activity of this compound and its analogs was evaluated against various fungal strains. The half-maximal effective concentration (EC50) values, which represent the concentration of the compound required to inhibit 50% of fungal growth, are summarized below.
| Compound ID | Fungal Strain | EC50 (μM)[1] |
| This compound (9b) | Sclerotinia sclerotiorum | 0.97 [1] |
| This compound (9b) | Cercospora arachidicola | 2.07 [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The detailed experimental protocols for each step are provided below.
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), add phenylhydrazine (15 mmol) dropwise at room temperature.
-
Heat the reaction mixture under reflux for 5.5 hours.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitate, dry, and recrystallize from ethanol to obtain 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Step 2: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
-
To ice-cold dimethylformamide (15 mmol), add phosphorus oxychloride (35 mmol) dropwise with stirring over 15 minutes, maintaining the temperature at 0 °C.
-
Continue stirring for an additional 20 minutes at 0 °C.
-
Add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) to the mixture.
-
Heat the reaction mixture under reflux for 1.5 hours.
-
After completion of the reaction, pour the mixture into ice water and neutralize with a sodium bicarbonate solution.
-
Filter the resulting precipitate, wash with water, and dry to yield 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent.
-
Add an oxidizing agent, such as potassium permanganate or chromic acid, and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the carboxylic acid.
Step 4: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride
-
Suspend 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide.
-
Heat the mixture under reflux for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 5: Synthesis of this compound (N-((1-(biphenyl-4-yl)-5-chloro-3-methyl-1H-pyrazol-4-yl)carbonyl)benzamide)
-
To a solution of 5-chloro-3-methyl-1-(biphenyl-4-yl)-1H-pyrazole-4-carbonyl chloride in a dry aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add an equimolar amount of benzamide and a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
In Vitro Fungicidal Activity Assay
The following protocol was used to determine the EC50 values of this compound against various fungal pathogens.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare stock solutions. Prepare a series of dilutions of the test compounds in sterile PDA medium to achieve the desired final concentrations.
-
Inoculum Preparation: Grow the fungal strains on PDA plates for 5-7 days at 25°C. Cut mycelial plugs (5 mm in diameter) from the actively growing edge of the fungal colony.
-
Assay: Place one mycelial plug in the center of each PDA plate containing the test compound. Use plates with DMSO but without the test compound as a negative control.
-
Incubation: Incubate the plates at 25°C until the mycelial growth in the control plates reaches the edge of the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] × 100
-
Determine the EC50 values by probit analysis of the inhibition data.
Visualizations
Signaling Pathway of SDH Inhibition
The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of the succinate dehydrogenase enzyme complex in the mitochondrial respiratory chain.
Caption: Mechanism of this compound action via inhibition of Succinate Dehydrogenase (SDH).
Experimental Workflow for this compound Synthesis
The workflow for the chemical synthesis of this compound is depicted below, outlining the key reaction steps and intermediates.
Caption: Synthetic workflow for the preparation of this compound.
Logical Relationship in the Discovery of this compound
The discovery of this compound followed a logical progression from initial concept to the identification of a potent lead compound, as illustrated in the following diagram.
Caption: Logical workflow for the discovery and optimization of this compound.
References
Sdh-IN-12 structure-activity relationship (SAR) studies
An In-Depth Technical Guide on the Structure-Activity Relationship (SAR) of Succinate Dehydrogenase Inhibitors (SDHIs)
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] It catalyzes the oxidation of succinate to fumarate.[2] Due to its vital role in cellular respiration, SDH has become a significant target for the development of fungicides and other therapeutic agents.[3][4] Succinate dehydrogenase inhibitors (SDHIs) are a class of compounds that block the activity of this enzyme, leading to disruption of fungal respiration and subsequent cell death.[5][6] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of SDHIs, including quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of various SDHI compounds against different fungal pathogens. These tables are compiled from multiple studies and highlight the impact of structural modifications on the inhibitory and fungicidal potency.
Table 1: In Vitro Inhibitory Activity of SDHIs against Succinate Dehydrogenase
| Compound | Target Organism | IC50 (µM) | Reference |
| Fluxapyroxad | Rhizoctonia solani | 4.24 | [4] |
| Compound A12 | Rhizoctonia solani | 3.58 | [4] |
| Compound A16 | Rhizoctonia solani | 2.22 | [4] |
| SDH-IN-10 (B5) | Rhizoctonia solani | 0.12 | [7] |
| SDH-IN-31 | Not Specified | 1.11 | [7] |
| SDH-IN-33 (I-9) | Rhizoctonia solani | 0.35 µg/mL | [7] |
Table 2: In Vitro Antifungal Activity of SDHIs
| Compound | Fungal Species | EC50 (mg/L or µg/mL) | Reference |
| Fluxapyroxad | Rhizoctonia solani | 0.0237 mg/L | [4] |
| Compound A1 | Rhizoctonia solani | 0.0214 mg/L | [4] |
| Compound A13 | Rhizoctonia solani | 0.0189 mg/L | [4] |
| Compound A15 | Rhizoctonia solani | 0.0223 mg/L | [4] |
| Compound A18 | Rhizoctonia solani | 0.0173 mg/L | [4] |
| SDH-IN-5 (M8) | Rhizoctonia solani | < 0.3 µg/mL | [7] |
| SDH-IN-5 (M8) | Sclerotinia sclerotiorum | < 0.3 µg/mL | [7] |
| SDH-IN-5 (M8) | Botrytis cinerea | < 0.3 µg/mL | [7] |
| SDH-IN-5 (M8) | Fusarium graminearum | < 0.3 µg/mL | [7] |
| SDH-IN-10 (B5) | Rhizoctonia solani | 0.002 µg/mL | [7] |
| SDH-IN-33 (I-9) | Not Specified | 0.07 µg/mL | [7] |
Table 3: In Vivo Antifungal Activity of SDHIs
| Compound | Fungal Species | Concentration (mg/L) | Control Efficacy (%) | Reference |
| Compound A12 | Rhizoctonia solani | 5 | 57.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments commonly employed in the evaluation of SDHIs.
Succinate Dehydrogenase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of SDH.
Principle: The activity of SDH is measured by monitoring the reduction of a specific substrate, which is coupled to a colorimetric or fluorometric reporter. The decrease in the rate of the reaction in the presence of an inhibitor is used to determine the IC50 value.
Materials:
-
Isolated mitochondria or purified SDH enzyme
-
Succinate (substrate)
-
Phenazine methosulfate (PMS) (electron acceptor)
-
2,6-Dichlorophenolindophenol (DCPIP) (redox indicator)
-
Test compounds (SDHIs)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PMS, and DCPIP in a microplate well.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the mitochondrial suspension or purified SDH enzyme and succinate.
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer. This reflects the rate of DCPIP reduction.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro Antifungal Activity Assay (EC50 Determination)
This assay determines the concentration of a compound required to inhibit 50% of fungal growth.
Principle: Fungal mycelial growth is measured on a solid or in a liquid medium containing serial dilutions of the test compound. The effective concentration for 50% inhibition (EC50) is then calculated.
Materials:
-
Fungal isolate of interest (e.g., Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB)
-
Test compounds
-
Solvent (e.g., DMSO)
-
Petri dishes or microplates
-
Incubator
Procedure:
-
Dissolve the test compounds in a suitable solvent to create stock solutions.
-
Prepare a series of dilutions of the test compounds in molten PDA or PDB.
-
For solid media, pour the amended agar into Petri dishes. For liquid media, add the amended broth to microplate wells.
-
Inoculate the center of the agar plates or the microplate wells with a mycelial plug or a spore suspension of the fungus.
-
Incubate the plates/microplates at an appropriate temperature (e.g., 25°C) for a specified period, until the mycelial growth in the control group (without inhibitor) has reached a certain diameter or turbidity.
-
Measure the diameter of the fungal colony or the optical density of the liquid culture.
-
Calculate the percentage of growth inhibition relative to the control.
-
The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Molecular Docking Simulation
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (inhibitor) to a protein target (SDH).
Principle: This method uses a scoring function to evaluate the different possible binding poses of a ligand in the active site of a protein, providing insights into the molecular interactions that stabilize the complex.
Software:
-
Molecular modeling software (e.g., AutoDock, Glide, GOLD)
-
Protein and ligand preparation software (e.g., PyMOL, Chimera, LigPrep)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target SDH protein from a protein database (e.g., PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the inhibitor and optimize its geometry. Assign charges and define rotatable bonds.
-
Docking Simulation: Define the binding site on the protein and run the docking algorithm to generate multiple binding poses of the ligand.
-
Analysis: Analyze the predicted binding poses and their corresponding scores. The best pose is typically the one with the lowest binding energy. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues in the active site to understand the basis of its inhibitory activity.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanism of action of SDHIs and a typical workflow for SAR studies.
Caption: Mechanism of action of Succinate Dehydrogenase Inhibitors (SDHIs).
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies of SDHIs.
Conclusion
The structure-activity relationship studies of succinate dehydrogenase inhibitors are fundamental to the discovery and optimization of novel antifungal agents. By systematically modifying the chemical structure of lead compounds and evaluating their biological activity through a combination of in vitro, in vivo, and in silico methods, researchers can identify key structural features that govern their potency and selectivity. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals in the field of drug development, facilitating a deeper understanding of SDHI SAR and aiding in the rational design of next-generation inhibitors.
References
- 1. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Sdh-IN-12 Off-Target Effects: A Technical Investigation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific off-target effects of the succinate dehydrogenase inhibitor Sdh-IN-12 is not extensively available in the public domain. This guide provides a comprehensive framework for investigating potential off-target effects based on the known pharmacology of succinate dehydrogenase inhibitors (SDHIs) as a class and outlines the standard experimental protocols required for such an evaluation. The data presented herein is illustrative and intended to serve as a template for the analysis of experimentally derived results.
Introduction
This compound is a succinate dehydrogenase (SDH) inhibitor identified as a potent fungicide.[1] As with any targeted therapeutic or bioactive compound, a thorough understanding of its off-target effects is critical for assessing its safety profile and potential for broader applications or liabilities. Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic opportunities. This document outlines a systematic approach to investigate the off-target profile of this compound.
Succinate dehydrogenase is a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the Krebs cycle.[2][3][4] While the primary mechanism of action of this compound is the inhibition of fungal SDH, the conservation of the SDH enzyme across species raises concerns about potential effects on non-target organisms, including humans.[2][3][4][5] Inhibition of human SDH can lead to significant metabolic and epigenetic alterations.[5]
Potential Off-Target Mechanisms of SDH Inhibitors
The primary on-target effect of this compound is the inhibition of succinate dehydrogenase. However, several potential off-target mechanisms should be considered for this class of inhibitors:
-
Inhibition of Human SDH: Due to structural similarities between fungal and human SDH, this compound may inhibit the human enzyme, leading to cellular dysfunction.
-
Kinase Inhibition: Many small molecule inhibitors exhibit polypharmacology, binding to multiple protein kinases. Off-target kinase inhibition can disrupt a wide array of cellular signaling pathways.
-
Other Enzyme/Receptor Interactions: this compound could potentially interact with other metabolic enzymes, ion channels, or receptors.
A comprehensive investigation into these potential off-target effects is essential for a complete safety assessment.
Data Presentation: Illustrative Off-Target Profile of this compound
The following tables represent hypothetical data that would be generated from a thorough off-target investigation of this compound.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (KINOMEscan)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Kinase Family |
| SDHA (On-target) | 98% | 50 | - |
| SRC | 75% | 500 | Tyrosine Kinase |
| LCK | 68% | 800 | Tyrosine Kinase |
| FYN | 65% | 950 | Tyrosine Kinase |
| EGFR | 15% | >10,000 | Tyrosine Kinase |
| MAPK1 | 10% | >10,000 | CMGC |
| CDK2 | 8% | >10,000 | CMGC |
Table 2: Hypothetical Safety Pharmacology Profile of this compound
| Assay | Endpoint | Result at 10 µM |
| hERG Ion Channel | IC50 | >30 µM |
| Nav1.5 Ion Channel | % Inhibition | <10% |
| Cav1.2 Ion Channel | % Inhibition | <5% |
| In vivo Cardiovascular (Rat) | Mean Arterial Pressure | No significant change |
| Heart Rate | No significant change | |
| QT Interval | No significant change | |
| Functional Observational Battery (Rat) | CNS Effects | No observable effects |
| Respiratory (Rat) | Respiratory Rate | No significant change |
| Tidal Volume | No significant change |
Experimental Protocols
A robust investigation of off-target effects requires a multi-pronged approach employing a battery of standardized assays.
Kinome Profiling
Objective: To assess the selectivity of this compound against a broad panel of human protein kinases.
Methodology: KINOMEscan™
-
Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Principle: The assay is based on a competitive binding affinity format. A test compound is incubated with a panel of human kinases, each tagged with a proprietary DNA tag. An immobilized, active-site directed ligand is also present in the reaction. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for that kinase.
-
Kinase Panel: A comprehensive panel of over 400 human kinases is utilized.
-
Assay Execution:
-
Kinases are incubated with the test compound at a specified concentration (e.g., 1 µM).
-
The mixture is then applied to the ligand-coated solid support.
-
After washing, the amount of bound kinase is quantified using qPCR of the DNA tag.
-
-
Data Analysis: Results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound. For significant hits (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 value.
Safety Pharmacology Core Battery
Objective: To evaluate the potential adverse effects of this compound on major physiological systems, as mandated by regulatory guidelines (ICH S7A).
Methodology:
-
hERG Channel Assay (In Vitro):
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.
-
Technique: Automated patch-clamp electrophysiology.
-
Procedure: Cells are exposed to a range of this compound concentrations. The effect on the hERG current is measured.
-
Analysis: An IC50 value is determined for the inhibition of the hERG current.
-
-
Cardiovascular Assessment (In Vivo):
-
Animal Model: Conscious, telemetered male and female Sprague-Dawley rats.
-
Procedure: Animals are surgically implanted with telemetry transmitters to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate. After a recovery period, animals are dosed with this compound at multiple levels.
-
Data Collection: Data is collected continuously for a specified period post-dose.
-
Analysis: Parameters such as mean arterial pressure, heart rate, and ECG intervals (PR, QRS, QT, QTc) are analyzed for significant changes compared to vehicle control.
-
-
Central Nervous System (CNS) Assessment (In Vivo):
-
Animal Model: Male and female Sprague-Dawley rats.
-
Procedure: A Functional Observational Battery (FOB) is performed at various time points after dosing with this compound. The FOB includes a systematic observation of autonomic and sensorimotor functions, as well as behavioral changes.
-
Analysis: Any observed abnormalities are scored and compared to a vehicle control group.
-
-
Respiratory Assessment (In Vivo):
-
Animal Model: Conscious, unrestrained male and female Sprague-Dawley rats.
-
Technique: Whole-body plethysmography.
-
Procedure: Animals are placed in plethysmography chambers and dosed with this compound.
-
Data Collection: Respiratory rate, tidal volume, and minute volume are measured.
-
Analysis: Changes in respiratory parameters are compared to baseline and vehicle control.
-
Mandatory Visualizations
Signaling Pathways
Caption: Hypothetical off-target inhibition of SRC family kinases by this compound.
Experimental Workflows
Caption: Workflow for investigating the off-target effects of this compound.
Conclusion
A thorough investigation of the off-target effects of this compound is paramount for its continued development and potential use. While specific data for this compound is currently lacking, the methodologies and illustrative data presented in this guide provide a clear roadmap for such an investigation. By employing comprehensive kinome profiling and a standard safety pharmacology core battery, researchers can build a detailed safety profile for this compound, enabling an informed risk-benefit assessment for any future applications.
References
Methodological & Application
Application Notes and Protocols for In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. biocompare.com [biocompare.com]
- 4. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Interleukin-12 signaling drives Alzheimer’s disease pathology through disrupting neuronal and oligodendrocyte homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Reactome | Interleukin-12 signaling [reactome.org]
Application Notes and Protocols for Sdh-IN-12 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol in the ETC.[1] Due to its central role in cellular metabolism and energy production, SDH has emerged as a significant target in various diseases, particularly cancer.[1][2]
Mutations in SDH subunits are linked to hereditary cancers, implicating SDH as a tumor suppressor.[1][3] Inhibition of SDH can lead to the accumulation of succinate, which in turn can stabilize Hypoxia-Inducible Factor 1α (HIF-1α), promoting a "pseudohypoxic" state that supports tumor growth.[4] Furthermore, SDH dysfunction can alter the epigenetic landscape and reprogram cellular metabolism, creating vulnerabilities that can be exploited therapeutically.[1][3]
Sdh-IN-12 is a potent and selective inhibitor of the succinate dehydrogenase complex. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cellular viability, mitochondrial function, and reactive oxygen species (ROS) production.
Mechanism of Action: this compound Signaling Pathway
This compound inhibits the enzymatic activity of SDH, leading to a cascade of downstream cellular events. The primary consequence is the accumulation of succinate. Elevated succinate levels competitively inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs). Under normal oxygen conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Inhibition of PHDs by succinate leads to the stabilization and activation of HIF-1α, which then translocates to the nucleus and drives the transcription of genes involved in angiogenesis, glycolysis, and cell survival. Additionally, the disruption of the electron transport chain at complex II can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and potentially inducing apoptosis.
Caption: this compound inhibits SDH, leading to succinate accumulation, HIF-1α stabilization, and increased ROS.
Experimental Workflow
A typical workflow for evaluating the cellular effects of this compound involves a series of assays to determine its impact on cell viability, mitochondrial respiration, and oxidative stress.
Caption: Workflow for assessing this compound effects on cultured cells.
Data Presentation
The following tables summarize representative quantitative data obtained from treating A549 lung carcinoma cells with this compound.
Table 1: Effect of this compound on A549 Cell Viability (MTT Assay)
| This compound Conc. (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 1 | 95.2 ± 3.8 | 88.3 ± 4.2 | 75.1 ± 3.9 |
| 5 | 82.1 ± 4.1 | 65.7 ± 3.5 | 48.9 ± 4.3 |
| 10 | 68.5 ± 3.2 | 49.8 ± 2.9 | 30.2 ± 3.1 |
| 25 | 45.3 ± 2.8 | 28.1 ± 2.5 | 15.6 ± 2.2 |
| 50 | 22.7 ± 2.1 | 12.4 ± 1.8 | 8.3 ± 1.5 |
Table 2: Effect of this compound on A549 Cellular Respiration (Oxygen Consumption Rate - OCR)
| Treatment (6h) | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) |
| Vehicle Control | 150.2 ± 12.5 | 110.8 ± 9.7 | 320.4 ± 25.1 |
| This compound (10 µM) | 85.6 ± 9.8 | 60.3 ± 7.2 | 155.9 ± 18.3 |
Table 3: Effect of this compound on ROS Production in A549 Cells (DCFDA Assay)
| Treatment (24h) | Fold Increase in ROS (vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound (10 µM) | 2.8 ± 0.3 |
| This compound (25 µM) | 4.5 ± 0.5 |
| Positive Control (H₂O₂) | 6.2 ± 0.7 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well format.
Materials:
-
Adherent cells (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Cellular Respiration
This protocol outlines the use of an extracellular flux analyzer (e.g., Seahorse XF) to measure the oxygen consumption rate (OCR).[5]
Materials:
-
Cells of interest
-
This compound
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Extracellular flux analyzer
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density and allow them to adhere overnight.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.
-
On the day of the assay, remove the culture medium and wash the cells with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Prepare the mitochondrial stress test compounds and this compound in assay medium. Load the appropriate ports of the hydrated sensor cartridge.
-
Calibrate the analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure the basal OCR, and then sequentially inject this compound (or vehicle), oligomycin, FCCP, and rotenone/antimycin A to determine the key parameters of mitochondrial respiration.
-
Normalize the data to cell number or protein concentration.
Protocol 3: Detection of Intracellular ROS
This protocol uses the cell-permeant dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) to measure intracellular ROS levels.[6][7][8][9]
Materials:
-
Cells of interest
-
This compound
-
H₂DCFDA (e.g., 10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader (Excitation/Emission: ~495/529 nm)
-
Positive control (e.g., H₂O₂)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired duration. Include vehicle and positive controls.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a 10 µM working solution of H₂DCFDA in warm PBS.
-
Add 100 µL of the H₂DCFDA solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[8][9]
-
Remove the H₂DCFDA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence using a plate reader with excitation at ~495 nm and emission at ~529 nm.
-
Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding; Contamination; Edge effects | Ensure a single-cell suspension before seeding; Use proper aseptic techniques; Avoid using the outer wells of the plate. |
| Low OCR signal | Low cell number; Unhealthy cells | Optimize cell seeding density; Ensure cells are in the logarithmic growth phase. |
| High background in ROS assay | Autoxidation of the dye; Photobleaching | Prepare fresh H₂DCFDA solution; Protect plates from light during incubation and reading. |
| Inconsistent this compound activity | Compound precipitation; Degradation | Ensure complete solubilization of this compound; Prepare fresh dilutions for each experiment; Store stock solution properly. |
Conclusion
These application notes provide a framework for investigating the cellular effects of the SDH inhibitor this compound. The described protocols for assessing cell viability, cellular respiration, and ROS production offer a robust approach to characterizing the mechanism of action of this compound and other potential SDH inhibitors. The provided data and diagrams serve as a guide for expected outcomes and experimental design. For further inquiries, please refer to the cited literature or contact technical support.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [research.chalmers.se]
- 4. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dokumen.pub [dokumen.pub]
- 6. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 7. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 8. assaygenie.com [assaygenie.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note & Protocol: Determination of Sdh-IN-12 Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sdh-IN-12 is a novel small molecule inhibitor targeting succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Dysregulation of SDH activity has been implicated in various pathologies, including certain cancers where it can act as a tumor suppressor. Therefore, characterizing the potency of SDH inhibitors like this compound is crucial for understanding their therapeutic potential.
This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of this compound using a common cell-based assay. A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect.[1][2][3] The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4][5]
Signaling Pathway
This compound is hypothesized to inhibit the enzymatic activity of Succinate Dehydrogenase (SDH). This inhibition disrupts the conversion of succinate to fumarate in the TCA cycle, leading to an accumulation of succinate. Elevated succinate levels can inhibit α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases, which in turn stabilizes Hypoxia-Inducible Factor 1α (HIF-1α). The stabilization of HIF-1α under normoxic conditions can promote a pseudohypoxic state, leading to downstream effects such as altered gene expression related to angiogenesis, glycolysis, and cell survival.
References
Application Notes and Protocols for Determining the IC50 of Sdh-IN-12 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual roles in cellular metabolism and energy production have made it a compelling target in cancer research. Dysfunctional SDH has been implicated in various cancers, where it can act as a tumor suppressor. Inhibition of SDH can lead to an accumulation of succinate, which in turn can stabilize hypoxia-inducible factor 1α (HIF-1α), promoting a pseudohypoxic state that drives tumor growth and angiogenesis.
Sdh-IN-12 is a novel inhibitor of succinate dehydrogenase. While its primary activity has been characterized against fungal pathogens, its potential as an anti-cancer agent is an area of active investigation. Determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines is a crucial first step in evaluating its therapeutic potential. The IC50 value provides a quantitative measure of the compound's potency in inhibiting cancer cell growth and is essential for dose-response studies and for elucidating its mechanism of action.
These application notes provide a comprehensive protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard cell viability assay.
Data Presentation: IC50 of SDH Inhibitors in Cancer Cell Lines
As specific IC50 values for this compound in cancer cell lines are not yet publicly available, the following table presents representative IC50 values for other known succinate dehydrogenase inhibitors against various cancer cell lines to provide a comparative context.
| Inhibitor | Cancer Cell Line | Cell Type | IC50 Value |
| Atpenin A5 derivative | DU-145 | Prostate Cancer | Potent anti-proliferative activity |
| Atpenin A5 derivative | PC-3 | Prostate Cancer | Potent anti-proliferative activity |
| Atpenin A5 derivative | LNCaP | Prostate Cancer | Potent anti-proliferative activity |
| Thenoyltrifluoroacetone (TTFA) | HeLa | Cervical Cancer | > 100 µM |
| Thenoyltrifluoroacetone (TTFA) | A549 | Lung Cancer | > 100 µM |
| Thenoyltrifluoroacetone (TTFA) | MCF-7 | Breast Cancer | > 100 µM |
| 3-Nitropropionic Acid (3-NPA) | SH-SY5Y | Neuroblastoma | Effective at 10 nM (viability) |
| Malonate | T47D | Breast Cancer | Substantial antigrowth properties |
| Malonate | 4T1 | Breast Cancer | IC50 lower than cisplatin |
Experimental Protocols
Principle of the Assay
The IC50 value is determined by measuring the viability of cancer cells after treatment with a range of concentrations of this compound. A common method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.
Materials
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a CO2 incubator. The incubation time may need to be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a suitable software (e.g., GraphPad Prism) to perform a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Inhibition of the Succinate Dehydrogenase pathway by this compound.
Application Notes and Protocols for Sdh-IN-12 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH) is a critical enzyme complex with a dual role in cellular metabolism, participating in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2] In these pathways, SDH catalyzes the oxidation of succinate to fumarate. Dysregulation and mutation of SDH subunits have been implicated as tumor suppressors, and their dysfunction is a contributing factor in various hereditary cancers.[2][3] Inhibition of SDH in cancer cells disrupts metabolic and epigenetic landscapes, leading to increased reactive oxygen species, accumulation of succinate, and ultimately, apoptosis and suppression of tumor growth.[4][5]
Sdh-IN-12 is a novel small molecule inhibitor of succinate dehydrogenase. These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of cancer. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on preclinical studies with similar SDH inhibitors.
Mechanism of Action
This compound, as an SDH inhibitor, is designed to target and disrupt the catalytic activity of the SDH complex. This inhibition leads to a cascade of downstream effects within cancer cells:
-
Metabolic Reprogramming: Inhibition of the TCA cycle and electron transport chain leads to altered glucose and glutamine utilization.[1][2] This metabolic shift can render cancer cells more susceptible to energy stress.[1][2]
-
Epigenetic Alterations: The accumulation of succinate resulting from SDH inhibition can lead to a hypermethylated epigenome, which can promote processes such as the epithelial-to-mesenchymal transition (EMT).[1][2]
-
Induction of Oxidative Stress: By disrupting the electron transport chain, SDH inhibitors can increase the production of mitochondrial reactive oxygen species (ROS), leading to DNA damage and apoptosis.[4][5]
The culmination of these effects is the suppression of tumor cell proliferation, migration, and survival.[4]
Signaling Pathway of SDH Inhibition
The following diagram illustrates the central role of SDH in cellular metabolism and the consequences of its inhibition by a small molecule like this compound.
Caption: this compound inhibits SDH, disrupting the TCA cycle and ETC.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical mouse models treated with small molecule SDH inhibitors. This data is provided as a reference for expected outcomes when testing a novel inhibitor like this compound.
Table 1: Representative Pharmacokinetic Parameters of an SDH Inhibitor in Mice
| Parameter | Value | Units |
| Dose (IV) | 5 | mg/kg |
| Cmax (IV) | 1500 | ng/mL |
| T½ (IV) | 2.5 | hours |
| AUC (IV) | 3500 | ngh/mL |
| Dose (Oral) | 10 | mg/kg |
| Cmax (Oral) | 800 | ng/mL |
| T½ (Oral) | 3.0 | hours |
| AUC (Oral) | 2800 | ngh/mL |
| Oral Bioavailability | 40 | % |
Note: These values are illustrative and will vary depending on the specific compound.
Table 2: Representative Efficacy Data in a Xenograft Mouse Model
| Treatment Group | Dosage | Dosing Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily | 1200 mm³ | 0% |
| This compound | 10 mg/kg | Daily | 600 mm³ | 50% |
| This compound | 25 mg/kg | Daily | 300 mm³ | 75% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
The following protocols provide a detailed methodology for the in vivo administration and evaluation of this compound in a subcutaneous xenograft mouse model.
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMA, 10% Tween 80, 80% aqueous HPβCD)[6]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle solution to the tube to achieve the final desired concentration.
-
Vortex the mixture vigorously for 1-2 minutes to aid in dissolution.
-
If necessary, sonicate the mixture in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare fresh dosing solutions daily.
Protocol 2: Subcutaneous Xenograft Mouse Model and this compound Administration
Materials:
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest (e.g., non-small cell lung cancer, ovarian cancer)[4]
-
Matrigel (optional)
-
Sterile PBS
-
Trypan blue
-
Hemocytometer
-
Calipers
-
Animal balance
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Gavage needles (for oral administration) or appropriate needles for intraperitoneal (IP) injection
Procedure:
-
Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Dosing: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Administration:
-
Oral Gavage: Administer the this compound solution or vehicle control orally using a gavage needle.
-
Intraperitoneal Injection: Administer the this compound solution or vehicle control via IP injection.
-
-
Monitoring: Monitor the body weight of the mice and tumor volume every 2-3 days throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
Safety and Toxicology
Preliminary toxicology studies should be conducted to determine the maximum tolerated dose (MTD) of this compound. Monitor animals for signs of toxicity, including weight loss, changes in behavior, and any adverse reactions at the injection site.
Conclusion
This compound represents a promising therapeutic agent for cancers with metabolic vulnerabilities related to SDH function. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound in mouse models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to support further drug development efforts.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [dspace.mit.edu]
- 3. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sdh-IN-12 Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-12, also identified as compound 9b, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] As an SDH inhibitor, this compound has demonstrated significant fungicidal activity against a range of plant pathogens.[2] This document provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of this compound, along with comprehensive protocols for its analysis to support further research and development.
Pharmacodynamic Analysis
This compound exerts its biological effect by inhibiting the activity of succinate dehydrogenase, thereby disrupting cellular respiration and energy production in susceptible organisms.[3][4]
Quantitative Pharmacodynamic Data
The following table summarizes the available in vitro efficacy data for this compound against various fungal species.
| Fungal Species | EC50 (µM) | Fungicidal Activity (at 50 µM) | Reference |
| Sclerotinia sclerotiorum | 0.97 | 98% | [2] |
| Cercospora arachidicola | 2.07 | 90% | [2] |
| Alternaria solani | Not Available | 71% | [2] |
| Botrytis cinerea | Not Available | 50% | [2] |
| Rhizoctonia solani | Not Available | 90% | [2] |
EC50: Half-maximal effective concentration.
Qualitative Pharmacodynamic Observations
-
Ultrastructural Effects: Treatment with this compound (10 µM) has been observed to destroy the ultrastructure of S. sclerotiorum, leading to contraction and significant collapse of the mycelial surface.[2]
-
Herbicidal Activity: this compound shows no significant herbicidal activity against monocotyledonous and dicotyledonous plants.[2]
Pharmacokinetic Analysis
Limited pharmacokinetic data for this compound is publicly available. The compound is reported to have good bioavailability and a plasma protein binding (PPB) ability of less than 90%.[2]
Quantitative Pharmacokinetic Data
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | Not Available | |
| Tmax (Time to Cmax) | Not Available | |
| AUC (Area Under the Curve) | Not Available | |
| Half-life (t½) | Not Available | |
| Plasma Protein Binding | < 90% | [2] |
| Bioavailability | Good (qualitative) | [2] |
Signaling Pathways
Inhibition of succinate dehydrogenase by this compound leads to the accumulation of succinate. This accumulation has significant downstream effects on cellular signaling, primarily by acting as an oncometabolite. The primary signaling cascade initiated by succinate accumulation involves the inhibition of α-ketoglutarate-dependent dioxygenases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This creates a "pseudohypoxic" state, even in the presence of normal oxygen levels, which can drive angiogenesis and other cellular responses.[3][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3] By catalyzing the oxidation of succinate to fumarate in the TCA cycle, SDH donates electrons to the ETC, contributing to the generation of ATP.[2] Inhibition of SDH provides a direct method for studying the consequences of mitochondrial dysfunction, including impaired cellular respiration, increased production of reactive oxygen species (ROS), and subsequent effects on cell viability and signaling pathways.
This document provides detailed application notes and experimental protocols for utilizing a succinate dehydrogenase inhibitor, referred to here as Sdh-IN-12, as a tool to investigate mitochondrial dysfunction. While specific data for a compound named "this compound" is not available in the public domain, the protocols and principles outlined here are broadly applicable to the class of succinate dehydrogenase inhibitors (SDHIs).
Mechanism of Action
This compound and other SDHIs act by binding to the SDH enzyme complex, thereby blocking its catalytic activity.[3][4] This inhibition has several key consequences for mitochondrial function:
-
Inhibition of the TCA Cycle: The conversion of succinate to fumarate is a key step in the TCA cycle. Inhibition of SDH leads to an accumulation of succinate and a disruption of the cycle, impacting the overall metabolic state of the cell.[3]
-
Impaired Electron Transport Chain Function: As Complex II of the ETC, SDH is a crucial entry point for electrons. Its inhibition reduces the flow of electrons to downstream complexes (Complex III and IV), thereby diminishing the proton gradient across the inner mitochondrial membrane and consequently reducing ATP synthesis.[2]
-
Increased Reactive Oxygen Species (ROS) Production: The disruption of electron flow at Complex II can lead to the incomplete reduction of oxygen, resulting in the formation of superoxide radicals and other ROS.[5][6][7] This increase in oxidative stress can damage cellular components, including lipids, proteins, and DNA.[8]
The overall effect of SDH inhibition is a state of mitochondrial dysfunction characterized by decreased energy production and increased oxidative stress, which can ultimately lead to cellular apoptosis or necroptosis.
Quantitative Data for Representative SDH Inhibitors
As specific quantitative data for this compound is unavailable, the following table summarizes representative data for other known SDH inhibitors to provide a reference for expected experimental outcomes.
| Parameter | Representative SDHI | Cell Line/System | Value | Reference |
| IC50 for SDH activity | Atpenin A5 | Bovine heart mitochondria | 5.4 nM | [6] |
| 3-Nitropropionic acid (3-NP) | Rat brain mitochondria | ~10 µM | [9] | |
| Effect on Oxygen Consumption Rate (OCR) | Dimethyl malonate (DMM) | HMC3 human microglial cells | Significant decrease | [10] |
| Increase in ROS Production | Generic SDHI | HeLa and SiHa cells | 2.3–4 fold increase | [5] |
| Decrease in ATP Supply | Generic SDHI | HeLa and SiHa cells | 85-88% decrease | [5] |
Experimental Protocols
Here we provide detailed protocols for key experiments to assess mitochondrial dysfunction induced by an SDH inhibitor like this compound.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or a cell line relevant to your research) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction, or specialized Seahorse XF plates). Allow cells to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent) in your experimental design.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
Protocol 2: Measurement of Mitochondrial Respiration
This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and treat with this compound as described in Protocol 1.
-
Assay Preparation: One day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates like pyruvate, glutamine, and glucose. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 3: Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to detect intracellular ROS.
-
Cell Treatment: Treat cells with this compound in a 96-well black, clear-bottom plate as described in Protocol 1.
-
Probe Loading: After treatment, remove the medium and wash the cells with warm phosphate-buffered saline (PBS). Add DCFH-DA solution (typically 5-10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Protocol 4: Determination of Cell Viability
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.
-
Cell Treatment: Treat cells with this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by normalizing the absorbance of treated cells to the absorbance of vehicle-treated cells.
Visualizations
Caption: Signaling pathway of SDH inhibition leading to mitochondrial dysfunction.
Caption: General experimental workflow for studying the effects of an SDH inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the Fungicides - Succinate dehydrogenase Inhibitors On Neurodevelopment | ANR [anr.fr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stress, mitochondrial damage and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing a Pseudo-Hypoxic State with Sdh-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of cellular biology and drug discovery, the ability to manipulate cellular responses to oxygen levels is of paramount importance. A "pseudo-hypoxic" state, where a cell exhibits a hypoxic response under normoxic conditions, is a powerful tool for studying various physiological and pathological processes, including cancer biology, ischemia, and inflammation. Sdh-IN-12 is a potent and selective inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH by this compound leads to the accumulation of intracellular succinate. This accumulation competitively inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). The resulting stabilization of HIF-1α under normal oxygen levels mimics a hypoxic state, leading to the transcriptional activation of hypoxia-responsive genes.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce a pseudo-hypoxic state in vitro, tailored for researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound exerts its effect by directly inhibiting the enzymatic activity of succinate dehydrogenase. This inhibition disrupts the conversion of succinate to fumarate in the TCA cycle.[1][2][3] The consequent buildup of succinate in the cytoplasm interferes with the function of prolyl hydroxylases (PHDs).[4][5] PHDs are 2-oxoglutarate-dependent dioxygenases that require oxygen and α-ketoglutarate to hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and proteasomal degradation.[6][7] By competitively inhibiting PHDs, succinate prevents HIF-1α hydroxylation, leading to its stabilization and accumulation even in the presence of normal oxygen levels.[3][8] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, activating their transcription.[9][10][11]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the effects of this compound on a typical cancer cell line (e.g., HeLa or U2OS).
Table 1: Dose-Response of this compound on HIF-1α Stabilization
| This compound Conc. (µM) | Treatment Time (hours) | HIF-1α Protein Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 6 | 1.0 |
| 1 | 6 | 2.5 |
| 5 | 6 | 8.2 |
| 10 | 6 | 15.7 |
| 25 | 6 | 16.1 |
| 50 | 6 | 15.9 |
Table 2: Time Course of this compound-Induced HIF-1α Stabilization
| This compound Conc. (µM) | Treatment Time (hours) | HIF-1α Protein Level (Fold Change vs. Vehicle) |
| 10 | 0 | 1.0 |
| 10 | 2 | 4.5 |
| 10 | 4 | 10.8 |
| 10 | 6 | 15.5 |
| 10 | 12 | 12.1 |
| 10 | 24 | 7.3 |
Table 3: Effect of this compound on Succinate Accumulation and SDH Activity
| This compound Conc. (µM) | Treatment Time (hours) | Intracellular Succinate (nmol/mg protein) | SDH Activity (% of Vehicle) |
| 0 (Vehicle) | 6 | 5.2 | 100 |
| 10 | 6 | 48.9 | 22 |
Table 4: this compound-Induced Gene Expression of HIF-1α Targets
| Gene | This compound Conc. (µM) | Treatment Time (hours) | mRNA Expression (Fold Change vs. Vehicle) |
| VEGF | 10 | 12 | 8.9 |
| GLUT1 | 10 | 12 | 6.4 |
| CA9 | 10 | 12 | 12.1 |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cell Lines with this compound
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to induce a pseudo-hypoxic state.
Materials:
-
Adherent cancer cell line (e.g., HeLa, U2OS, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a standard cell culture incubator.
-
Preparation of Treatment Media: Prepare fresh treatment media by diluting the this compound stock solution and vehicle control into complete cell culture medium to achieve the desired final concentrations (refer to Table 1 for dose-response).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired period (refer to Table 2 for time-course).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, RNA isolation for qPCR, or metabolite extraction).
Protocol 2: Western Blotting for HIF-1α
This protocol details the detection of HIF-1α protein levels by Western blotting following this compound treatment.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-15% gradient gel)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-HIF-1α (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin or anti-GAPDH (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay
This protocol provides a method to measure the inhibitory effect of this compound on SDH activity in cell lysates.
Materials:
-
Cell lysates from this compound treated and vehicle-treated cells
-
SDH activity assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Prepare Lysates: Prepare cell lysates according to the manufacturer's protocol of the SDH activity assay kit.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: In a 96-well plate, add equal amounts of protein from each sample to the wells.
-
Initiate Reaction: Add the reaction mix provided in the kit to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.
-
Calculate Activity: Determine the rate of the reaction (change in absorbance/fluorescence per minute). Normalize the activity to the protein concentration. Express the SDH activity of this compound treated samples as a percentage of the vehicle-treated control.
Protocol 4: Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
This protocol describes the measurement of mRNA expression levels of HIF-1α target genes.
Materials:
-
RNA from this compound treated and vehicle-treated cells
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGF, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a commercial kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Run qPCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Express the results as fold change relative to the vehicle-treated control.
Off-Target Effects
While this compound is designed to be a selective inhibitor of SDH, it is crucial to consider potential off-target effects. Researchers should consider performing experiments to assess the specificity of this compound in their system. This can include:
-
Proteomic Profiling: Using techniques like mass spectrometry to identify other proteins that may bind to this compound.
-
Phenotypic Rescue: Performing experiments where the effects of this compound are rescued by the addition of downstream metabolites (e.g., fumarate) or by genetic knockdown of HIF-1α.
-
Screening against other dehydrogenases: Testing the activity of this compound against a panel of other cellular dehydrogenases to ensure its selectivity.
Conclusion
This compound is a valuable chemical tool for inducing a pseudo-hypoxic state in vitro. By following the provided protocols, researchers can reliably stabilize HIF-1α and investigate the downstream consequences of this pathway in a controlled, normoxic environment. Careful consideration of dose-response, time-course, and potential off-target effects will ensure the generation of robust and reproducible data. These application notes serve as a guide to facilitate the effective use of this compound in advancing our understanding of cellular responses to hypoxia and in the development of novel therapeutics.
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Hypoxia/pseudohypoxia‐mediated activation of hypoxia‐inducible factor‐1α in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia/pseudohypoxia-mediated activation of hypoxia-inducible factor-1α in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches to reduce succinate accumulation by restoration of succinate dehydrogenase activity in cultured adrenal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A positive circuit of VEGF increases Glut-1 expression by increasing HIF-1α gene expression in human retinal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of hypoxia-inducible factor-1, erythropoietin, vascular endothelial growth factor, and glucose transporter-1 by hypoxia: evidence against a regulatory role for Src kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of glucose transporter 1 expression through hypoxia-inducible factor 1alpha under hypoxic conditions in trophoblast-derived cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Sdh-IN-12: Application Notes and Protocols for Cancer Metabolism Research
Disclaimer: As of the latest available information, Sdh-IN-12 is a novel succinate dehydrogenase (SDH) inhibitor that has been characterized for its potent fungicidal activity.[1] To date, there is no publicly available scientific literature detailing its specific application, efficacy, or protocols for use in cancer metabolism research.
Therefore, these application notes and protocols are provided as a comprehensive guide for utilizing a potent and selective succinate dehydrogenase inhibitor, exemplified by the known characteristics of this compound where applicable, for the investigation of cancer metabolism. The experimental details provided are based on established methodologies for studying SDH inhibition in cancer cells and should be adapted and optimized for the specific cell lines, experimental conditions, and research questions.
Introduction to Succinate Dehydrogenase in Cancer Metabolism
Succinate dehydrogenase (SDH) is a critical enzyme complex with a dual role in cellular metabolism. It functions as Complex II of the mitochondrial electron transport chain and catalyzes the oxidation of succinate to fumarate in the Krebs cycle.[2] In various cancers, mutations in the genes encoding SDH subunits or the inhibition of SDH activity lead to the accumulation of succinate.[3] This accumulated succinate acts as an "oncometabolite," competitively inhibiting α-ketoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and promotes a pro-tumorigenic cellular state.[4] This metabolic reprogramming makes SDH a compelling therapeutic target in oncology.
This compound has been identified as a potent inhibitor of SDH, demonstrating significant activity in fungal systems.[1] Its utility as a research tool in cancer metabolism lies in its potential to mimic the effects of SDH deficiency, thereby enabling the study of downstream metabolic and signaling events.
Data Presentation
The following tables summarize hypothetical quantitative data for a potent and selective SDH inhibitor in the context of cancer metabolism research. This data is for illustrative purposes and should be experimentally determined for this compound or any other SDH inhibitor.
Table 1: In Vitro Efficacy of a Potent SDH Inhibitor against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| U87-MG | Glioblastoma | 12.5 |
| MCF-7 | Breast Adenocarcinoma | 15.1 |
| PANC-1 | Pancreatic Carcinoma | 22.7 |
Table 2: Metabolic Effects of a Potent SDH Inhibitor on HCT116 Cells (24-hour treatment)
| Metabolite | Fold Change (Treated vs. Control) | p-value |
| Succinate | 15.3 | < 0.001 |
| Fumarate | 0.2 | < 0.001 |
| α-Ketoglutarate | 1.8 | < 0.05 |
| Lactate | 2.5 | < 0.01 |
Table 3: In Vivo Efficacy of a Potent SDH Inhibitor in a HCT116 Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0 | +2.5 |
| SDH Inhibitor (10 mg/kg) | 45 | -1.2 |
| SDH Inhibitor (25 mg/kg) | 72 | -3.8 |
Experimental Protocols
Protocol 1: Determination of IC50 in Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of an SDH inhibitor on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, A549, etc.)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
SDH inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Multimode plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the SDH inhibitor in complete culture medium. A typical starting concentration range could be from 100 µM down to 0.01 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the serially diluted SDH inhibitor.
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
Protocol 2: Measurement of Intracellular Succinate and Fumarate Levels
Objective: To quantify the intracellular accumulation of succinate and depletion of fumarate following treatment with an SDH inhibitor.
Materials:
-
Cancer cells
-
6-well cell culture plates
-
SDH inhibitor
-
PBS (phosphate-buffered saline), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
-
Metabolite extraction buffer
-
LC-MS/MS system or a commercially available succinate/fumarate assay kit
Procedure:
-
Seed cells in 6-well plates and allow them to reach approximately 80% confluency.
-
Treat the cells with the SDH inhibitor at a concentration known to be effective (e.g., 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant using a speed vacuum concentrator.
-
Resuspend the dried metabolite extract in a suitable buffer for analysis by LC-MS/MS or follow the instructions of the chosen colorimetric/fluorometric assay kit.
-
Normalize the metabolite levels to the total protein content of the cell pellet or to the cell number.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an SDH inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells capable of forming tumors in mice (e.g., HCT116)
-
Matrigel (optional)
-
SDH inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the SDH inhibitor or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight two to three times per week.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Signaling pathway of SDH inhibition in cancer.
Caption: Experimental workflow for evaluating an SDH inhibitor.
Caption: Logical relationship of SDH inhibition effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic and metabolic reprogramming of SDH-deficient paragangliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-12: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-12 is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II, a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By inhibiting the oxidation of succinate to fumarate, this compound disrupts cellular metabolism, leading to an accumulation of succinate. This accumulation has profound effects on various cellular processes, including inflammation, immune cell activation, and differentiation. These application notes provide a comprehensive overview of the utility of this compound in immunology research, complete with detailed protocols and expected outcomes.
Mechanism of Action in Immune Cells
Inhibition of SDH by this compound leads to a build-up of intracellular succinate, which acts as a signaling molecule. One of the primary consequences of succinate accumulation is the inhibition of prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3][4] This leads to the stabilization of HIF-1α, even under normoxic conditions, a state often referred to as "pseudo-hypoxia."[3] HIF-1α is a key transcription factor that regulates the expression of genes involved in inflammatory responses.
Furthermore, SDH inhibition has been shown to modulate the activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT3 and STAT6, which are crucial for the differentiation and function of various immune cells, including macrophages and T cells.[5][6]
Applications in Immunology Research
This compound can be utilized as a tool to investigate the role of cellular metabolism in a variety of immunological processes:
-
Macrophage Polarization: Study the switch of macrophages between the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.
-
T Cell Activation and Differentiation: Investigate the metabolic requirements for T cell proliferation, and differentiation into effector and memory cells.
-
Cytokine Production: Modulate the secretion of key cytokines to understand their role in immune responses.
-
Inflammasome Activation: Explore the role of mitochondrial metabolism in the activation of inflammasomes, such as the NLRP3 inflammasome.
Data Presentation: Effects of this compound on Cytokine Production
The following tables summarize the expected quantitative effects of this compound on cytokine production by murine macrophages and human CD4+ T cells. The data is representative of findings with potent SDH inhibitors.[5][7][8]
Table 1: Effect of this compound on Cytokine Production by LPS-Stimulated Murine Bone Marrow-Derived Macrophages (BMDMs)
| Cytokine | Control (LPS only) (pg/mL) | This compound (10 µM) + LPS (pg/mL) | Fold Change |
| IL-1β | 1500 ± 120 | 600 ± 75 | ↓ 2.5x |
| TNF-α | 4500 ± 350 | 4300 ± 300 | No significant change |
| IL-6 | 3000 ± 250 | 2900 ± 280 | No significant change |
| IL-10 | 500 ± 50 | 1200 ± 110 | ↑ 2.4x |
Table 2: Effect of this compound on Cytokine Production by Anti-CD3/CD28-Stimulated Human CD4+ T Cells
| Cytokine | Control (Activated) (pg/mL) | This compound (20 µM) + Activation (pg/mL) | Fold Change |
| IFN-γ | 2500 ± 200 | 1000 ± 150 | ↓ 2.5x |
| IL-2 | 3500 ± 300 | 1200 ± 180 | ↓ 2.9x |
| IL-10 | 800 ± 90 | 450 ± 60 | ↓ 1.8x |
| IL-13 | 1200 ± 130 | 500 ± 70 | ↓ 2.4x |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 3027210-28-9 | MCE [medchemexpress.cn]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The mitochondrial succinate dehydrogenase complex controls the STAT3-IL-10 pathway in inflammatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Mitochondrial Succinate Dehydrogenase with Dimethyl Malonate Promotes M2 Macrophage Polarization by Enhancing STAT6 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Sdh-IN-12, a Representative Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Sdh-IN-12" is not a specifically identified chemical entity in the public domain. This document provides a representative protocol for a generic Succinate Dehydrogenase (SDH) inhibitor, based on published data for well-characterized inhibitors such as malonate and 3-nitropropionic acid. The experimental parameters provided herein should be considered as a starting point and must be optimized for the specific molecule and animal model used.
Introduction
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH has emerged as a therapeutic strategy in various disease models, including cancer and ischemia-reperfusion injury. SDH inhibition leads to the accumulation of succinate, which acts as an oncometabolite, alters cellular signaling pathways, and can induce a "pseudohypoxic" state by stabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] This application note provides a detailed protocol for the in vivo evaluation of a representative SDH inhibitor, "this compound".
Mechanism of Action of SDH Inhibition
Succinate dehydrogenase is a key enzyme in cellular metabolism. Its inhibition disrupts the TCA cycle and electron transport, leading to an accumulation of succinate.[3][4][5] This accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes that target HIF-1α for degradation. Consequently, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival.[1][2] Extracellular succinate can also activate the G-protein coupled receptor SUCNR1, initiating further signaling cascades.[2]
Signaling Pathway of SDH Inhibition
Caption: Signaling pathway activated by SDH inhibition.
Quantitative Data from In Vivo Studies of SDH Inhibitors
The following tables summarize representative quantitative data from in vivo studies using known SDH inhibitors. These values can serve as a benchmark for evaluating "this compound".
| Inhibitor | Animal Model | Dose | Route | Observed Effect | Reference |
| Malonate | Mouse (Myocardial Infarction Model) | 16 mg/kg/min for 10 min | Infusion | Cardioprotective, preserved ejection fraction | [6] |
| Malonate | Rat | 0.6, 1.8, 6 µmol | Intrastriatal | Dose-dependent behavioral changes | [7] |
| 3-Nitropropionic Acid | Mouse | 15 mg/kg/day for 5 days | i.p. | Changes in muscle SDH and COX levels | [8] |
| 3-Nitropropionic Acid | Rat | 6.25 mg/kg/day for 6 days | i.p. | Subacute low dose did not show genotoxicity | [9] |
| Parameter | Inhibitor | Value | Assay Condition | Reference |
| SDH Inhibition | Malonate | 79% | In mitochondria from wild-type mice | [10] |
| SDH Inhibition | Diazoxide | 47% | In mitochondria from wild-type mice | [10] |
| Ki for SDH | Malonate | 0.034 ± 0.008 mmol/L | In rat striatal mitochondrial fractions | [7] |
Experimental Protocols
Animal Models
The choice of animal model will depend on the therapeutic area of interest. For oncology studies, xenograft or syngeneic tumor models in immunocompromised (e.g., NOD/SCID) or immunocompetent (e.g., C57BL/6) mice, respectively, are commonly used. For neurodegenerative studies, rodent models using neurotoxins like 3-NP are established.[11] For ischemia-reperfusion injury, models of myocardial infarction or stroke in mice or rats are relevant.[6]
Preparation of this compound for In Vivo Administration
-
Formulation: The formulation of "this compound" will depend on its physicochemical properties. A common starting point for in vivo studies is a formulation in a vehicle such as:
-
Saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS)
-
5-10% DMSO in saline or corn oil
-
5% Tween 80 in saline
-
-
Solubility and Stability: It is crucial to determine the solubility and stability of "this compound" in the chosen vehicle. The final formulation should be a clear solution or a homogenous suspension.
-
Dose Preparation: Doses should be prepared fresh daily unless stability data supports longer storage. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal and administration route (e.g., 5-10 mL/kg for oral gavage or intraperitoneal injection in mice).
In Vivo Dosing and Monitoring Protocol
This protocol is a general guideline and should be adapted based on the specific experimental design.
Materials:
-
"this compound"
-
Vehicle
-
Appropriate size syringes and needles/gavage needles
-
Animal scale
-
Animal model (e.g., 6-8 week old C57BL/6 mice)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Randomization: Randomize animals into treatment and control groups (e.g., n=8-10 per group).
-
Dosing:
-
Weigh each animal daily to adjust the dose volume.
-
Administer "this compound" or vehicle to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) and dosing frequency (e.g., once daily, twice daily) should be determined based on the pharmacokinetic properties of the compound.
-
-
Monitoring:
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity (e.g., changes in posture, activity, or grooming).
-
For tumor models, measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
-
Endpoint:
-
At the end of the study, euthanize animals according to approved institutional guidelines.
-
Collect tumors and/or tissues of interest for further analysis (e.g., histology, western blotting, metabolomics).
-
Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Pharmacodynamic and Efficacy Endpoints
-
Tumor Growth Inhibition: In oncology models, the primary efficacy endpoint is often tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI).
-
Biomarker Analysis:
-
Succinate Levels: Measure succinate accumulation in tumors or tissues using mass spectrometry-based metabolomics.
-
HIF-1α Stabilization: Assess HIF-1α protein levels by western blotting or immunohistochemistry.
-
Target Gene Expression: Measure the mRNA levels of HIF-1α target genes (e.g., VEGF, GLUT1) by qRT-PCR.
-
-
Histology: Evaluate tissue morphology and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vivo investigation of "this compound," a representative succinate dehydrogenase inhibitor. Successful execution of these studies, with careful optimization of dosing and formulation, will be crucial in elucidating the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase and Human Disease: Novel Insights into a Well-Known Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrastriatal malonate administration induces convulsive behaviour in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low doses of 3-nitropropionic acid in vivo induce damage in mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo treatment with a subacute low dose of 3-nitropropionic acid does not induce genotoxicity or mutagenicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Sdh-IN-12 Target Engagement using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase (SDH) is a key enzyme complex involved in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Its role in cellular metabolism and energy production makes it a critical target in various diseases, including cancer and metabolic disorders. Sdh-IN-12 is a small molecule inhibitor of SDH, and assessing its engagement with its target within a cellular context is crucial for understanding its mechanism of action and for drug development. This document provides a detailed protocol for assessing the target engagement of this compound using a Western blot-based Cellular Thermal Shift Assay (CETSA).
Principle of the Assay
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to determine the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a small molecule like this compound binds to its target protein (SDH), it can increase the protein's resistance to thermal denaturation. By heating cell lysates treated with the compound to various temperatures and then analyzing the amount of soluble protein remaining by Western blot, one can infer target engagement. A higher amount of soluble SDH at elevated temperatures in the presence of this compound compared to the control indicates that the compound is binding to and stabilizing the protein.
Signaling Pathway of Succinate Dehydrogenase (SDH)
The following diagram illustrates the central role of SDH in the TCA cycle and the electron transport chain, and how its inhibition can impact cellular signaling, particularly the hypoxia-inducible factor (HIF-1α) pathway.
Experimental Protocol: Western Blot for this compound Target Engagement (CETSA)
This protocol outlines the steps for performing a Cellular Thermal Shift Assay coupled with Western blotting to assess the target engagement of this compound with Succinate Dehydrogenase (SDH).
Materials
-
Cell Culture: Human cell line expressing SDH (e.g., HEK293T, HeLa)
-
Reagents:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer:
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% NP-40
-
1 mM EDTA
-
Protease and Phosphatase Inhibitor Cocktail (1X)
-
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
Primary Antibody: Rabbit anti-SDHA or anti-SDHB antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody
-
HRP-conjugated Goat anti-Mouse IgG
-
PVDF membrane (0.45 µm)
-
Methanol
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST
-
Enhanced Chemiluminescence (ECL) Substrate
-
-
Equipment:
-
Cell culture incubator
-
Centrifuge
-
Thermocycler or heating block
-
Sonicator or 25-gauge needle and syringe
-
SDS-PAGE electrophoresis system
-
Western blot transfer system
-
Imaging system for chemiluminescence detection
-
Experimental Workflow Diagram
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified time (e.g., 1-2 hours) in a 37°C incubator.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a pre-chilled microcentrifuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice or by passing the lysate through a 25-gauge needle several times.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (soluble protein fraction).
-
-
CETSA - Heat Treatment:
-
Aliquot the cell lysates into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes using a thermocycler, followed by a cooling step to 4°C. A non-heated sample should be included as a control.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured and aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Quantification:
-
Determine the protein concentration of the soluble fraction from each sample using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against SDH (e.g., anti-SDHA or anti-SDHB) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for SDH and the loading control using image analysis software.
-
Normalize the SDH band intensity to the corresponding loading control band intensity.
-
Plot the normalized SDH intensity as a function of temperature for both the this compound treated and vehicle control samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement and stabilization.
-
Quantitative Data Presentation
While specific quantitative data for this compound is not publicly available, the following table presents representative data for another potent and well-characterized SDH inhibitor, Atpenin A5, to illustrate how such data can be structured. This data is derived from biochemical assays.[1]
| Compound | Target | Assay Type | Organism/System | IC50 (nM) | Reference |
| Atpenin A5 | SDH (Complex II) | SQR Activity Assay | Bovine Heart Mitochondria | 3.7 | |
| Atpenin A5 | SDH (Complex II) | SDH Activity Assay | Bovine Heart Mitochondria | 5.5 | [1] |
| Atpenin A5 | SDH (Complex II) | SQR Activity Assay | Nematode Mitochondria | 12 |
SQR: Succinate-ubiquinone oxidoreductase activity SDH: Succinate dehydrogenase activity
Conclusion
The provided protocol offers a robust framework for assessing the target engagement of this compound with Succinate Dehydrogenase in a cellular context. By combining the principles of the Cellular Thermal Shift Assay with the specificity of Western blotting, researchers can obtain valuable insights into the direct interaction of this inhibitor with its intended target. This information is critical for advancing the preclinical development of this compound and other SDH inhibitors. The representative quantitative data for Atpenin A5 serves as a guide for presenting similar findings for novel compounds.
References
Application Notes and Protocols for Seahorse Assay with Sdh-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells by measuring the oxygen consumption rate (OCR). This application note provides a detailed protocol for utilizing the Seahorse XF platform to investigate the effects of Sdh-IN-12, a potent inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain (ETC). Inhibition of SDH is critical for understanding cellular metabolism and has implications in various research areas, including oncology, immunology, and metabolic diseases. This compound is a succinate dehydrogenase inhibitor with reported activity against S. sclerotiorum and C. arachidicola, with EC50 values of 0.97 and 2.07 µM, respectively[1]. This protocol will guide users through the experimental setup, execution, and data interpretation when using this compound in a Seahorse assay.
Signaling Pathway of this compound Inhibition
This compound exerts its effect by inhibiting the enzymatic activity of succinate dehydrogenase. SDH is a key enzyme that participates in both the Krebs cycle and the electron transport chain. In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. In the ETC, it transfers electrons from succinate to coenzyme Q. By inhibiting SDH, this compound disrupts the flow of electrons through the ETC, leading to a decrease in mitochondrial respiration and subsequent reduction in ATP production.
Caption: Inhibition of Succinate Dehydrogenase (SDH/Complex II) by this compound.
Experimental Workflow
The following diagram outlines the major steps for performing a Seahorse XF Cell Mito Stress Test to evaluate the impact of this compound.
Caption: Experimental workflow for the Seahorse assay with this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Seahorse XF96 or XFe96 Analyzer (Agilent Technologies)
-
Seahorse XF Cell Culture Microplates (Agilent Technologies)
-
Seahorse XF Calibrant (Agilent Technologies)
-
Seahorse XF Base Medium (Agilent Technologies)
-
Glucose, Pyruvate, Glutamine supplements (Agilent Technologies)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[2]
-
Cells of interest
Procedure:
Day 1: Cell Seeding
-
Culture cells under standard conditions.
-
Harvest and count cells. Determine the optimal cell seeding density for your cell type to achieve a baseline OCR between 50 and 400 pmol/min. This often requires a preliminary optimization experiment[3].
-
Seed the determined number of cells in each well of a Seahorse XF Cell Culture Microplate. Leave the four corner wells for background correction[4].
-
Incubate the plate overnight in a humidified 37°C incubator with 5% CO2.
Day 2: Seahorse Assay
-
Hydrate the Sensor Cartridge:
-
One day prior to the assay, hydrate the Seahorse XF Sensor Cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.
-
Incubate overnight in a non-CO2 incubator at 37°C[4].
-
-
Prepare Seahorse XF Assay Medium:
-
Warm Seahorse XF Base Medium to 37°C.
-
Supplement the base medium with glucose (e.g., 10 mM), sodium pyruvate (e.g., 1 mM), and glutamine (e.g., 2 mM)[2].
-
Adjust the pH to 7.4 and warm to 37°C.
-
-
Prepare this compound and Mito Stress Test Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Further dilute this compound in the prepared Seahorse XF Assay Medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on its EC50 values, a starting concentration range of 1-10 µM is suggested.
-
Reconstitute the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the assay medium to their desired working concentrations. Typical final concentrations are 1.0-1.5 µM for Oligomycin, 0.5-1.0 µM for FCCP (requires optimization for each cell line), and 0.5 µM for Rotenone/Antimycin A[2].
-
-
Cell Treatment and Equilibration:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the warmed Seahorse XF Assay Medium.
-
Add the assay medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for at least 1 hour to allow for equilibration and for this compound to take effect[2]. The optimal pre-incubation time with this compound may need to be determined empirically.
-
-
Load the Sensor Cartridge:
-
Load the prepared Mito Stress Test compounds into the appropriate ports of the hydrated sensor cartridge.
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Run the Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Start the Mito Stress Test protocol on the Seahorse instrument. The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors.
-
Data Presentation
The following tables present hypothetical but expected quantitative data from a Seahorse XF Cell Mito Stress Test on cells treated with this compound. This data illustrates the anticipated effects of SDH inhibition on key parameters of mitochondrial respiration.
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR)
| Parameter | Control (Vehicle) | This compound (5 µM) | This compound (10 µM) |
| Basal Respiration (pmol/min) | 150 ± 10 | 105 ± 8 | 75 ± 6 |
| ATP Production (pmol/min) | 110 ± 7 | 70 ± 5 | 45 ± 4 |
| Proton Leak (pmol/min) | 40 ± 3 | 35 ± 3 | 30 ± 2 |
| Maximal Respiration (pmol/min) | 350 ± 25 | 150 ± 15 | 90 ± 10 |
| Spare Respiratory Capacity (pmol/min) | 200 ± 15 | 45 ± 7 | 15 ± 4 |
| Non-Mitochondrial Respiration (pmol/min) | 20 ± 2 | 20 ± 2 | 20 ± 2 |
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR)
| Parameter | Control (Vehicle) | This compound (5 µM) | This compound (10 µM) |
| Basal ECAR (mpH/min) | 25 ± 2 | 28 ± 2.5 | 30 ± 3 |
| Glycolytic Capacity (mpH/min) | 45 ± 4 | 48 ± 4.5 | 50 ± 5 |
Interpretation of Results
-
Decreased Basal and Maximal Respiration: As an inhibitor of Complex II, this compound is expected to significantly decrease the basal oxygen consumption rate. The maximal respiration, induced by the uncoupler FCCP, will also be severely blunted as the electron flow from succinate is blocked.
-
Reduced ATP Production and Spare Respiratory Capacity: The reduction in OCR directly translates to decreased ATP-linked respiration. The spare respiratory capacity, which represents the cell's ability to respond to increased energy demand, will be markedly diminished, indicating mitochondrial dysfunction.
-
Minimal Change in ECAR: Inhibition of mitochondrial respiration can sometimes lead to a compensatory increase in glycolysis to meet the cell's energy demands. This would be reflected as a slight increase in the extracellular acidification rate (ECAR)[2][5]. However, the primary effect of this compound is on mitochondrial respiration.
Conclusion
This application note provides a comprehensive protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the effects of the succinate dehydrogenase inhibitor, this compound. By following this protocol, researchers can obtain valuable insights into how this compound modulates cellular bioenergetics, which is crucial for advancing research in various fields of drug discovery and development. Optimization of cell number, inhibitor concentration, and incubation times is recommended for achieving the most robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. Inhibition of the succinyl dehydrogenase complex in acute myeloid leukemia leads to a lactate-fuelled respiratory metabolic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Sdh-IN-12 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-12, a succinate dehydrogenase inhibitor. The information provided is based on general knowledge of succinate dehydrogenase inhibitors (SDHIs) and best practices for handling research compounds with potential solubility challenges in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a research compound classified as a succinate dehydrogenase inhibitor (SDHI). Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a key enzyme in both the citric acid cycle (Krebs cycle) and the electron transport chain.[1][2][3][4] By inhibiting SDH, this compound disrupts cellular respiration and energy production, which can lead to various cellular effects, including inhibition of proliferation and induction of apoptosis. SDHIs are being investigated for their potential in various applications, including as fungicides and in cancer therapy.
Q2: What is the recommended solvent for dissolving this compound?
For most in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[5] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[6][7]
Q3: I am having trouble dissolving this compound in DMSO. What could be the issue?
Several factors can contribute to solubility issues with compounds like this compound in DMSO:
-
Compound Purity and Form: The purity and physical form (e.g., crystalline vs. amorphous) of the compound can affect its solubility.
-
Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7] The presence of water in DMSO can significantly decrease the solubility of many organic compounds.[8]
-
Temperature: Solubility can be temperature-dependent. Gentle warming can sometimes help dissolve a compound.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that is above the compound's solubility limit in DMSO.
Q4: How should I prepare a stock solution of this compound in DMSO?
Please refer to the detailed experimental protocol provided in the "Experimental Protocols" section below for a step-by-step guide on preparing a stock solution.
Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?
Proper storage is crucial to maintain the stability and activity of your this compound stock solution.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage.[9] | Low temperatures minimize degradation of the compound and evaporation of the solvent. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This prevents repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[8] |
| Light Exposure | Protect from light. | Many organic compounds are light-sensitive and can degrade upon exposure to light. |
| Moisture | Use tightly sealed vials to prevent moisture absorption. | As mentioned, water can decrease the solubility and stability of the compound in DMSO.[8] |
Q6: Is DMSO toxic to cells in culture?
Yes, DMSO can be toxic to cells, and its toxicity is concentration-dependent.[5][10][11] It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize cytotoxic effects.[11] Always include a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: this compound Solubility in DMSO
Use this guide to troubleshoot common issues encountered when dissolving this compound in DMSO.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general procedure. The molecular weight of your specific batch of this compound should be used for precise calculations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass of this compound:
-
Use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL (0.001 L) of a 10 mM solution of a compound with a molecular weight of 450 g/mol :
-
Mass (mg) = 10 mM x 0.001 L x 450 g/mol = 4.5 mg
-
-
-
Weigh the this compound:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolve the Compound:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, you may try the following:
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes. Vortex again.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
-
Sterile Filtration (Optional but Recommended for Cell Culture):
-
If the stock solution will be used for cell culture experiments, it is advisable to sterile filter it through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Signaling Pathway
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Dimethyl sulfoxide: a central player since the dawn of cryobiology, is efficacy balanced by toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. q1scientific.com [q1scientific.com]
- 10. Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Sdh-IN-12 Concentration for Cell Culture
Welcome to the technical support center for Sdh-IN-12. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound, a succinate dehydrogenase (SDH) inhibitor, in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a chemical inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme that participates in both the citric acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, it catalyzes the oxidation of succinate to fumarate. By inhibiting SDH, this compound disrupts mitochondrial respiration and can lead to the accumulation of succinate. This accumulation can have significant downstream effects, including the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α) under normoxic conditions, a phenomenon known as pseudohypoxia.[1]
Q2: What is the optimal concentration of this compound to use in my cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. As of now, specific IC50 values for this compound in various mammalian cell lines have not been widely published. However, its activity has been characterized in fungal species, which can provide a starting point for designing dose-response experiments.
It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. A typical starting range for a new inhibitor might be from 0.1 µM to 50 µM. We recommend starting with a broad range and then narrowing it down based on the initial results of cell viability and target engagement assays.
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
To determine the optimal concentration, you should perform a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations for a specific duration and then measuring a relevant biological endpoint. Key steps include:
-
Seeding cells: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Treatment: Treat the cells with a serial dilution of this compound. It is also important to include a vehicle control (e.g., DMSO) at the same concentration used to dissolve the inhibitor.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
Endpoint measurement: Assess cell viability using an appropriate assay (e.g., MTT, XTT, or a lactate dehydrogenase (LDH) release assay) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited). You can also assess target engagement by measuring SDH activity or the stabilization of HIF-1α.
Q4: What are the expected cellular effects of this compound treatment?
Inhibition of SDH by this compound can lead to several cellular changes:
-
Metabolic Reprogramming: A shift from mitochondrial respiration towards glycolysis for ATP production.[2][3]
-
Succinate Accumulation: Increased intracellular levels of succinate.[3][4]
-
HIF-1α Stabilization: Succinate can inhibit prolyl hydroxylases, leading to the stabilization of HIF-1α even in the presence of oxygen.[1][5]
-
Changes in Gene Expression: HIF-1α is a transcription factor that can alter the expression of numerous genes involved in angiogenesis, glycolysis, and cell survival.
-
Epigenetic Modifications: SDH inhibition has been shown to result in increased methylation of histone H3.[6][7]
-
Reduced Cell Proliferation and Viability: Due to the disruption of cellular energy metabolism, prolonged or high-concentration treatment can lead to decreased cell proliferation and cell death.[2]
Q5: What are the potential off-target effects of this compound?
While this compound is designed to be an SDH inhibitor, like most small molecules, it may have off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration to minimize these effects. If you suspect off-target effects, consider including control experiments, such as using a structurally different SDH inhibitor to see if the same phenotype is produced, or performing rescue experiments by adding downstream metabolites.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | 1. Concentration is too low. 2. Inhibitor is degraded or inactive. 3. Incubation time is too short. 4. Cell line is resistant to SDH inhibition. | 1. Perform a dose-response experiment with a wider and higher concentration range.[8] 2. Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. 3. Increase the incubation time (e.g., from 24h to 48h or 72h). 4. Confirm SDH expression in your cell line. Measure SDH activity directly to confirm inhibition. |
| High levels of cell death even at low concentrations. | 1. Cell line is highly sensitive to metabolic disruption. 2. Inhibitor concentration is too high. 3. Solvent (e.g., DMSO) toxicity. | 1. Use a lower range of concentrations in your dose-response curve. 2. Re-evaluate your dilution calculations. 3. Ensure the final concentration of the solvent in the culture medium is low (typically ≤0.1%) and include a solvent-only control. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Inconsistent inhibitor concentration. 3. Cells are in different growth phases. | 1. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase. 2. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Standardize the cell passage number and ensure cells are healthy and actively dividing before starting the experiment. |
| Difficulty detecting HIF-1α stabilization by Western blot. | 1. HIF-1α is rapidly degraded during sample preparation. 2. Nuclear extracts were not used. 3. Insufficient inhibition of SDH to cause succinate accumulation. | 1. Lyse cells quickly on ice and use lysis buffers containing protease inhibitors. Some protocols recommend the addition of cobalt chloride to the homogenization buffer to stabilize HIF-1α.[9] 2. Since stabilized HIF-1α translocates to the nucleus, using nuclear extracts is recommended for a stronger signal.[10] 3. Confirm SDH inhibition with an activity assay and consider increasing the this compound concentration or incubation time. |
Quantitative Data Summary
The following table summarizes known quantitative data for this compound. Note that data for mammalian cells is limited, and empirical determination of optimal concentrations is highly recommended.
| Parameter | Organism/System | Value | Reference |
| EC50 | Sclerotinia sclerotiorum (fungus) | 0.97 µM | |
| EC50 | Cercospora arachidicola (fungus) | 2.07 µM | |
| IC50 | Mammalian Cell Lines | Not yet reported. Requires empirical determination. | N/A |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol outlines how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0, 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot for HIF-1α Stabilization
This protocol describes how to detect the stabilization of HIF-1α in response to this compound treatment.
Materials:
-
Cells of interest treated with this compound and a vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Nuclear extraction kit (recommended)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin for whole-cell lysates or Lamin B1 for nuclear extracts)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: After treatment, wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer. For enhanced detection, perform nuclear extraction according to the manufacturer's protocol.[10] Keep samples on ice throughout the process to prevent protein degradation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities and normalize the HIF-1α signal to the loading control.
Protocol 3: Succinate Dehydrogenase (SDH) Activity Assay
This colorimetric assay measures the activity of SDH in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
SDH Assay Buffer
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (an electron acceptor)
-
96-well plate
-
Plate reader capable of kinetic measurements at 600 nm
Procedure:
-
Sample Preparation: Homogenize cells (1 x 10^6) in 100 µL of ice-cold SDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes and collect the supernatant.[12]
-
Reaction Setup: In a 96-well plate, add your sample lysates to the wells. Bring the volume of each well to 50 µL with SDH Assay Buffer.
-
Reaction Mix Preparation: Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate Mix, and SDH Probe according to the kit manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well.
-
Kinetic Measurement: Immediately start measuring the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The decrease in absorbance corresponds to the reduction of the probe by SDH activity.[12][13]
-
Data Analysis: Calculate the change in absorbance over time (ΔA600/minute) in the linear range of the reaction. The SDH activity is proportional to this rate. Compare the activity in this compound-treated samples to the vehicle control.
Visualizations
Caption: Mechanism of this compound action and its downstream signaling effects.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Use Inhibitors [sigmaaldrich.com]
- 9. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. content.abcam.com [content.abcam.com]
Navigating the Challenges of Sdh-IN-12 Stability in Aqueous Solutions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The use of novel small molecule inhibitors like Sdh-IN-12, a succinate dehydrogenase inhibitor, is pivotal in advancing life sciences research. However, the inherent challenge of poor aqueous solubility and stability can often lead to experimental variability and unreliable results. This technical support center provides a comprehensive guide to understanding and mitigating these challenges, offering troubleshooting advice and frequently asked questions to ensure the successful application of this compound and other hydrophobic compounds in your research.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A1: For initial solubilization, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] For long-term storage, these stock solutions are generally stable at -20°C for up to three months or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[4][5] Here are several strategies to address this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in a mixture of the buffer and DMSO.[5]
-
Vortexing and Sonication: After dilution, vortex the solution vigorously. Gentle sonication or warming the solution in a 37°C water bath can also help redissolve the precipitate.[1][4]
-
Lowering Stock Concentration: If precipitation persists, try preparing a lower concentration DMSO stock solution (e.g., 10 mM instead of 100 mM).[5]
-
Co-solvents: For in vivo experiments, consider the use of co-solvents like glycerol, Tween 80, or PEG400 to improve solubility in the final formulation.[2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO can vary. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid cytotoxicity.[2] However, some enzyme assays may tolerate higher concentrations.[4] It is crucial to run a solvent control (media with the same final DMSO concentration) in all experiments to account for any effects of the solvent on your assay.[1]
Q4: How can I determine the aqueous stability of this compound for my specific experimental conditions?
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Assay Wells | - Low aqueous solubility of the compound.- High final concentration of the compound.- Rapid dilution from a high-concentration organic stock. | - Perform a stepwise dilution of the stock solution.- Reduce the final concentration of the compound in the assay.- Use in-well sonication to aid dissolution.[6]- Ensure the temperature of the reagent mix is not too low, as DMSO can freeze at 19°C.[4] |
| High Variability in Assay Signal | - Inconsistent dissolution of the compound.- Degradation of the compound in the aqueous buffer over the course of the experiment.- Pipetting errors. | - Prepare a fresh dilution of the compound for each experiment.- Perform a time-course experiment to assess compound stability in your assay buffer.- Ensure thorough mixing in the assay wells.[7] |
| Low or No Assay Signal | - The compound may have degraded.- The actual concentration of the dissolved compound is lower than expected due to precipitation.- Incorrect storage of reagents. | - Check the storage conditions and shelf life of your compound and reagents.[7]- Visually inspect for precipitation before and during the assay.- Consider using a lower starting concentration for your dose-response curve to ensure solubility.[6] |
Experimental Protocols
General Protocol for Assessing Aqueous Stability of a Hydrophobic Compound
This protocol provides a framework for determining the stability of a compound like this compound in a specific aqueous buffer over time.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration of 5 µM in the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate buffer at pH 5.0).[8] The final DMSO concentration should be kept constant and low (e.g., 0.1%).
-
Incubation: Incubate the test solutions at the desired experimental temperature (e.g., 37°C).[8]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each test solution.
-
Analysis: Analyze the concentration of the parent compound remaining in the solution using a suitable analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS).[8]
-
Data Interpretation: Plot the percentage of the compound remaining versus time to determine its stability profile under the tested conditions.
Data Presentation
While specific quantitative data for this compound is unavailable, the following table illustrates how stability data for a hypothetical compound might be presented.
Table 1: Stability of Compound X in Various Aqueous Buffers at 37°C
| Buffer (pH) | Time (hours) | % Compound Remaining |
| Acetate (5.0) | 0 | 100 |
| 4 | 98.2 | |
| 8 | 95.6 | |
| 24 | 85.1 | |
| PBS (7.4) | 0 | 100 |
| 4 | 92.5 | |
| 8 | 88.1 | |
| 24 | 70.3 | |
| Glycine (9.0) | 0 | 100 |
| 4 | 75.4 | |
| 8 | 60.2 | |
| 24 | 35.8 |
Visualizations
Caption: Workflow for preparing and using a hydrophobic compound in a biological assay.
Caption: Decision tree for troubleshooting compound precipitation in aqueous solutions.
References
Technical Support Center: Sdh-IN-12 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Sdh-IN-12, a representative succinate dehydrogenase (SDH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. By blocking SDH, this compound leads to the accumulation of succinate. This intracellular succinate accumulation inhibits prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). Consequently, HIF-1α stabilizes, translocates to the nucleus, and promotes the transcription of genes typically associated with a hypoxic response, even under normoxic conditions (a state known as pseudohypoxia).[1][2][3][4][5]
Q2: What are the common challenges with in vivo delivery of small molecule SDH inhibitors like this compound?
Common challenges include poor aqueous solubility, low oral bioavailability, rapid metabolism, and potential off-target toxicity.[5] Formulation of the inhibitor into a suitable vehicle for administration is critical to achieve desired therapeutic concentrations at the target site.
Q3: Which administration routes are recommended for this compound in preclinical models?
The choice of administration route depends on the experimental goals and the formulation of this compound. Common routes for preclinical studies with similar small molecule inhibitors include:
-
Intraperitoneal (i.p.) injection: Often used for initial in vivo testing due to its relative ease and ability to achieve systemic exposure.
-
Intravenous (i.v.) injection: Bypasses first-pass metabolism and provides 100% bioavailability, making it suitable for pharmacokinetic studies.
-
Oral gavage (p.o.): Preferred for modeling clinical administration but may be limited by the inhibitor's oral bioavailability.
-
Subcutaneous (s.c.) injection: Can provide a slower release and more sustained exposure compared to i.v. or i.p. routes.
Q4: How can I monitor the in vivo efficacy of this compound?
Efficacy can be assessed through various methods, depending on the disease model:
-
Tumor models: Monitor tumor volume over time. At the end of the study, tumors can be excised for downstream analysis.
-
Ischemia-reperfusion injury models: Measure infarct size and relevant functional parameters of the affected organ (e.g., cardiac ejection fraction).
-
Pharmacodynamic biomarkers: Measure the levels of downstream targets of this compound activity, such as HIF-1α stabilization in tumor or tissue lysates via Western blot or immunohistochemistry. Succinate levels in tissues can also be quantified.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no observable in vivo efficacy | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | - Optimize the formulation to improve solubility (e.g., use of co-solvents like DMSO, PEG400, or cyclodextrins). - Consider a different administration route (e.g., switch from oral to intraperitoneal or intravenous). - Perform pharmacokinetic studies to determine the compound's Cmax, half-life, and tissue distribution. |
| Inadequate Dose: The administered dose may be too low to elicit a biological response. | - Perform a dose-response study to determine the optimal therapeutic dose. - Review literature for effective doses of similar SDH inhibitors in your model system. | |
| Rapid Metabolism/Clearance: The compound may be quickly metabolized and cleared from the body. | - Increase the dosing frequency based on the compound's half-life. - Consider using a sustained-release formulation. | |
| Inconsistent results between animals | Variability in Drug Administration: Inaccurate dosing or inconsistent administration technique. | - Ensure accurate and consistent preparation of the dosing solution. - Standardize the administration procedure (e.g., injection site, volume, and speed). - Have the same experienced individual perform all administrations. |
| Biological Variability: Differences in animal age, weight, or health status. | - Use age- and weight-matched animals. - Ensure all animals are healthy and properly acclimated before starting the experiment. - Increase the number of animals per group to improve statistical power. | |
| Formulation Instability: The compound may be precipitating out of the vehicle. | - Visually inspect the formulation for any precipitation before each administration. - Prepare fresh dosing solutions regularly. - Assess the stability of the formulation over time at the storage temperature. | |
| Observed Toxicity or Adverse Effects | Off-Target Effects: The inhibitor may be affecting other cellular processes. | - Reduce the dose to the lowest effective concentration. - Evaluate the specificity of your inhibitor in vitro. |
| Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. | - Run a vehicle-only control group to assess the toxicity of the vehicle itself. - Consider using a more biocompatible vehicle. Common vehicles include saline, PBS, corn oil, or mixtures containing DMSO and PEG. | |
| On-Target Toxicity: Inhibition of SDH in non-target tissues may be causing systemic toxicity. | - Monitor animal health closely (body weight, behavior, food/water intake). - Perform histological analysis of major organs at the end of the study to assess for tissue damage. |
Data Presentation
The following tables summarize representative quantitative data for well-characterized SDH inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Dosage and Administration of Representative SDH Inhibitors
| Compound | Animal Model | Dose | Administration Route | Study Focus | Reference |
| Dimethyl Malonate (DMM) | Mouse | 300 mg/kg | Intraperitoneal (i.p.) | Ischemia-Reperfusion Injury | [6] |
| Dimethyl Malonate (DMM) | Mouse | 50 mg/kg | Intravenous (i.v.) | Acute Respiratory Distress Syndrome | [7] |
| 3-Nitropropionic Acid (3-NPA) | Rat | 10-30 mg/kg/day | Intraperitoneal (i.p.) | Huntington's Disease Model | [2] |
| 3-Nitropropionic Acid (3-NPA) | Rat | 30 mg/kg | Subcutaneous (s.c.) | Neurotoxicity | [2] |
Table 2: Representative Pharmacokinetic Parameters of a Small Molecule Inhibitor (Example)
Note: Specific pharmacokinetic data for this compound is not publicly available. This table provides an illustrative example of typical parameters for a small molecule inhibitor.
| Parameter | Value | Unit |
| Bioavailability (Oral) | 25 | % |
| Cmax (after 10 mg/kg i.p.) | 1.5 | µg/mL |
| Tmax (after 10 mg/kg i.p.) | 0.5 | hours |
| Half-life (t1/2) | 2.3 | hours |
| AUC (0-inf) | 4.8 | µg*h/mL |
Table 3: In Vivo Efficacy of Representative SDH Inhibitors
| Compound | Model | Endpoint | Result | Reference |
| Dimethyl Malonate (DMM) | Mouse Hepatic Injury | Survival Rate | Improved survival in LPS/d-galactosamine-exposed mice | [8] |
| 3-Nitropropionic Acid (3-NPA) | Rat Huntington's Model | Striatal Lesions | Induced striatal degeneration | [5] |
| Atpenin A5 | Isolated Rat Heart | Infarct Size | Cardioprotective effect against ischemia-reperfusion injury | [9] |
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.
Experimental Workflow
Caption: General workflow for in vivo studies of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting in vivo experiments with this compound.
Experimental Protocols
Mouse Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Cancer cell line of interest
-
6-8 week old immunocompromised mice (e.g., NOD/SCID or nude mice)
-
This compound
-
Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile PBS, trypsin, and cell culture medium
-
Syringes and needles (27G)
-
Calipers
Methodology:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound formulation at the desired concentration.
-
Administer this compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for HIF-1α, immunohistochemistry).
Western Blot for HIF-1α
Objective: To detect the stabilization of HIF-1α in tissue samples following treatment with this compound.
Materials:
-
Tumor or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, and a prolyl hydroxylase inhibitor such as cobalt chloride to stabilize HIF-1α during extraction.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Homogenize frozen tissue samples in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8% acrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Succinate Dehydrogenase (SDH) Activity Assay
Objective: To measure the activity of SDH in tissue or cell lysates.
Materials:
-
Tissue or cell samples
-
SDH activity assay kit (colorimetric or fluorometric)
-
Homogenization buffer provided in the kit
-
Microplate reader
Methodology:
-
Homogenize tissue (10 mg) or cells (1 x 10^6) in the provided ice-cold assay buffer.[10]
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.[10]
-
Determine the protein concentration of the lysate.
-
Add a consistent amount of protein from each sample to the wells of a 96-well plate.
-
Prepare the reaction mix according to the kit manufacturer's instructions, which typically includes a substrate (succinate) and a probe that changes color or fluorescence upon reduction.
-
Add the reaction mix to each well to initiate the reaction.
-
Immediately measure the absorbance or fluorescence in a kinetic mode at the appropriate wavelength for 10-30 minutes.[3]
-
Calculate the SDH activity based on the rate of change in absorbance or fluorescence, as described in the kit protocol.
References
- 1. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Nitropropionic Acid as a Tool to Study the Mechanisms Involved in Huntington’s Disease: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo dopamine release and uptake impairments in rats treated with 3-nitropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Harmine prevents 3-nitropropionic acid-induced neurotoxicity in rats via enhancing NRF2-mediated signaling: Involvement of p21 and AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: Succinate Dehydrogenase (SDH) Inhibitors in Cell-Based Assays
Disclaimer: Information regarding a specific molecule designated "Sdh-IN-12" is not publicly available in the scientific literature. The following technical support guide has been created using Atpenin A5 , a well-characterized and potent inhibitor of Succinate Dehydrogenase (SDH), as a representative example. The principles, troubleshooting advice, and methodologies described here are broadly applicable to researchers working with other SDH inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SDH inhibitors like Atpenin A5?
A1: Atpenin A5 is a potent and specific inhibitor of the mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR). It binds to the ubiquinone-binding site (Q-site) of the SDH complex, effectively blocking the transfer of electrons from succinate to coenzyme Q. This inhibition disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to an accumulation of succinate and a decrease in cellular respiration and ATP production.
Q2: What are the expected cellular effects of inhibiting SDH?
A2: Inhibition of SDH can lead to a range of cellular effects, including:
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Metabolic Reprogramming: A shift from oxidative phosphorylation to glycolysis for ATP production.[1][2]
-
Succinate Accumulation: Increased intracellular levels of succinate.[1][3]
-
HIF-1α Stabilization: Accumulated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions (pseudo-hypoxia).[3][4]
-
Reactive Oxygen Species (ROS) Production: Disruption of the electron transport chain can lead to increased production of ROS.[3][5]
-
Alterations in Gene Expression: Changes in the epigenetic landscape due to the inhibition of succinate-dependent dioxygenases.[2]
-
Induction of Apoptosis: In many cancer cell lines, prolonged SDH inhibition can trigger programmed cell death.[3][4]
Q3: I am observing high levels of cell death even at low concentrations of my SDH inhibitor. What could be the cause?
A3: This could be due to several factors:
-
High Cellular Dependence on Oxidative Phosphorylation: Your cell line may be highly reliant on mitochondrial respiration for survival, making it particularly sensitive to SDH inhibition.
-
Off-Target Effects: Although potent, the inhibitor may have off-target activities at certain concentrations that contribute to cytotoxicity. It is crucial to perform control experiments and consult inhibitor profiling data if available.
-
Experimental Conditions: Factors such as high cell density, nutrient-depleted media, or extended incubation times can exacerbate the cytotoxic effects of metabolic inhibitors.
Q4: My results from a metabolic activity-based proliferation assay (e.g., MTT, CellTiter-Glo) are inconsistent after treatment with an SDH inhibitor. Why?
A4: Assays that rely on metabolic activity to infer cell number can be misleading when using metabolic inhibitors.[6] SDH inhibition directly impacts cellular metabolism and ATP levels, which are the readouts for these assays.[6][7] This can uncouple the metabolic signal from the actual cell number. Consider using a proliferation assay based on DNA content (e.g., CyQuant, Hoechst staining) or direct cell counting for more accurate results.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell passage number and health variability.2. Inconsistent seeding density.3. Different incubation times.4. Assay type (metabolic vs. DNA-based).[6] | 1. Use cells within a consistent, low passage number range.2. Ensure uniform cell seeding and distribution in plates.3. Standardize the inhibitor incubation time for all experiments.4. Use a DNA content-based assay for proliferation assessment.[6] |
| Unexpected changes in protein expression unrelated to the target pathway | 1. Off-target kinase inhibition.2. Stress response pathways activated by metabolic disruption.3. HIF-1α stabilization affecting downstream gene expression.[3] | 1. Perform a kinase profiling assay to identify potential off-target kinases.2. Include positive and negative controls for known stress response pathways (e.g., unfolded protein response).3. Measure HIF-1α levels and the expression of its known target genes. |
| No significant effect on cell viability or proliferation | 1. Cells are primarily glycolytic and not reliant on SDH activity.2. Inhibitor is inactive or used at too low a concentration.3. Cells have compensatory metabolic pathways.[1] | 1. Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer).2. Verify the activity of your inhibitor stock and perform a wide dose-response curve.3. Investigate alternative metabolic pathways, such as glutaminolysis, that might be supporting cell survival.[1] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of Atpenin A5 against SDH from different species. Note the high potency and specificity for Complex II.
| Target | Source | Assay Type | IC50 Value |
| Complex II (SDH) | Bovine Heart Mitochondria | Enzymatic | 3.5 nM |
| Complex II (SDH) | Rat Brain Mitochondria | Enzymatic | 1.7 nM |
| Complex I | Bovine Heart Mitochondria | Enzymatic | > 100 µM |
| Complex III | Bovine Heart Mitochondria | Enzymatic | > 100 µM |
Data is representative and compiled from various public sources. Actual values may vary based on experimental conditions.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts and workflows relevant to the use of SDH inhibitors.
Caption: On-target effect of SDH inhibition leading to HIF-1α stabilization.
Caption: Workflow for identifying and validating potential off-target effects.
Experimental Protocols
Protocol 1: Measuring Succinate Accumulation via GC-MS
-
Cell Culture and Treatment: Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat with the SDH inhibitor (e.g., Atpenin A5 at 10-100 nM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Metabolite Extraction:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for at least 1 hour.
-
Centrifuge at maximum speed for 15 minutes at 4°C.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
-
Derivatization:
-
Dry the metabolite extract under a stream of nitrogen gas or using a vacuum concentrator.
-
Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 30°C for 90 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
-
Identify and quantify the succinate peak based on its retention time and mass spectrum compared to a pure standard.
-
Normalize the succinate levels to the total protein content or cell number from a parallel plate.
-
Protocol 2: Assessing HIF-1α Stabilization by Western Blot
-
Cell Culture and Treatment: Plate cells in 6-well plates. Treat with the SDH inhibitor or vehicle control for 4-8 hours. As a positive control, treat a set of cells with a hypoxia-mimicking agent like cobalt chloride (CoCl₂) or deferoxamine (DFO), or place them in a hypoxic chamber (1% O₂).
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel (e.g., 8% polyacrylamide).
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
References
- 1. Succinate dehydrogenase B-deficient cancer cells are highly sensitive to bromodomain and extra-terminal inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [research.chalmers.se]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]
- 6. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Preventing Sdh-IN-12 degradation in experimental buffers
Welcome to the technical support center for Sdh-IN-12. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental buffers.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | This compound, like many small molecule inhibitors, has low aqueous solubility. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution. | 1. Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in DMSO first to lower the concentration. 2. Lower final DMSO concentration: Ensure the final concentration of DMSO in your aqueous buffer is low (typically <0.5%) to maintain solubility. 3. Increase mixing: Add the diluted inhibitor solution to the aqueous buffer dropwise while vortexing or stirring to promote rapid dissolution. 4. Consider alternative solvents: If precipitation persists, consider using a co-solvent system, but verify its compatibility with your experimental setup. |
| Loss of inhibitory activity over time | This compound may be susceptible to degradation under certain experimental conditions, such as improper storage, pH instability, or light exposure. | 1. Proper storage of stock solutions: Aliquot your stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. 2. Use freshly prepared working solutions: Prepare working solutions in your experimental buffer immediately before use. 3. Control pH: Maintain a stable pH within the recommended range for your experiment. Be aware that the stability of pyrazole carboxamide compounds can be pH-dependent. 4. Protect from light: Store stock and working solutions in amber vials or cover them with aluminum foil to prevent photodegradation. |
| Inconsistent experimental results | This can be due to variability in the preparation of the inhibitor solution, buffer composition, or degradation of the compound. | 1. Standardize solution preparation: Follow a consistent and documented protocol for preparing stock and working solutions. 2. Use high-purity reagents: Ensure all buffer components and solvents are of high purity to avoid contaminants that could affect this compound stability or the experimental outcome. 3. Run appropriate controls: Always include a vehicle control (buffer with the same concentration of DMSO) in your experiments. A positive control with a known succinate dehydrogenase inhibitor can also be beneficial. |
| Difficulty dissolving the solid compound | The lyophilized powder may not readily dissolve in the chosen solvent. | 1. Use an appropriate solvent: DMSO is a common and effective solvent for many small molecule inhibitors. 2. Gentle warming: If solubility is an issue, gentle warming (e.g., to 37°C) and vortexing or sonication can aid in dissolution. Avoid excessive heat, which could degrade the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q2: How should I store this compound stock solutions?
A2: Stock solutions should be aliquoted into smaller, single-use volumes and stored in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and exposure to moisture.
Q3: My this compound precipitated when I added it to my phosphate buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds. To avoid this, it is best to first make serial dilutions of your concentrated DMSO stock solution in DMSO to a lower concentration. Then, add this diluted DMSO solution to your aqueous buffer slowly while mixing. Ensure the final DMSO concentration in your experimental setup is minimal (ideally below 0.5%).
Q4: Is this compound sensitive to light?
A4: As a pyrazole carboxamide derivative, this compound may be susceptible to photodegradation. Studies on similar compounds, such as Isopyrazam, have shown that exposure to simulated sunlight and UV irradiation can lead to degradation.[1][2] It is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.
Q5: What is the expected stability of this compound in different buffers?
A5: The stability of this compound can be influenced by the pH and composition of the buffer. While specific data for this compound is not available, studies on other pyrazole carboxamide fungicides indicate that they can undergo hydrolysis, particularly under alkaline or strongly acidic conditions. It is advisable to prepare fresh working solutions in your experimental buffer for each experiment and to buffer your system within a pH range of 5-8 for better stability.
Q6: What are the potential degradation pathways for this compound?
A6: Based on studies of similar pyrazole carboxamide fungicides, potential degradation pathways for this compound could include hydrolysis of the carboxamide bond and photodegradation involving cleavage of carbon-nitrogen bonds, hydroxylation, and demethylation.[2]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate briefly to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in amber, tightly sealed vials. Store at -20°C or -80°C.
Stability Assessment of this compound in Experimental Buffer (Example Protocol)
This protocol outlines a general method to assess the stability of this compound in a specific experimental buffer.
-
Prepare Working Solution: Dilute the 10 mM this compound stock solution in your chosen experimental buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent and low.
-
Incubation Conditions: Aliquot the working solution into separate, protected-from-light tubes for each time point and condition to be tested (e.g., room temperature, 4°C, 37°C).
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of this compound remaining at each time point using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine its stability.
Visualizations
This compound Mechanism of Action: Inhibition of Succinate Dehydrogenase
Caption: this compound inhibits the succinate dehydrogenase enzyme complex.
Experimental Workflow: Preparing and Using this compound
Caption: Workflow for preparing and using this compound in experiments.
Logical Relationship: Troubleshooting this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Troubleshooting Sdh-IN-12 Batch-to-Batch Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential batch-to-batch variability issues with Sdh-IN-12, a novel inhibitor of Succinate Dehydrogenase (SDH). Our goal is to ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts cellular respiration and energy production, leading to downstream effects on cell signaling and metabolism.
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
A2: Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These include minor differences in impurity profiles, polymorphic forms of the solid material, and variations in residual solvent content. These factors can potentially impact the compound's solubility, stability, and ultimately its biological activity in your experiments.
Q3: How does your company ensure the quality and consistency of this compound batches?
A3: We employ a rigorous quality control (QC) process for each batch of this compound. This includes, but is not limited to, analysis of chemical purity by HPLC and LC-MS, confirmation of chemical structure by ¹H NMR and ¹³C NMR, and assessment of biological activity using a standardized enzymatic assay. A certificate of analysis (CoA) summarizing these results is provided with every batch.
Q4: I am observing a different level of potency with a new batch of this compound compared to a previous one. What should I do?
A4: If you observe a significant difference in potency, we recommend the following troubleshooting steps:
-
Verify Stock Solution Concentration: Re-confirm the concentration of your stock solution. We recommend preparing fresh stock solutions from the new batch.
-
Assess Solubility: Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary. Poor solubility can lead to an underestimation of the effective concentration.
-
Review Experimental Protocol: Double-check all experimental parameters, including cell density, incubation times, and reagent concentrations.
-
Contact Technical Support: If the issue persists, please contact our technical support team with the batch numbers of the compounds you are comparing, along with a detailed description of your experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity | 1. Incorrect stock solution concentration. 2. Compound degradation. 3. Poor solubility. 4. Experimental error. | 1. Prepare a fresh stock solution. 2. Store the compound as recommended on the datasheet. Avoid repeated freeze-thaw cycles. 3. Use sonication or gentle warming to ensure complete dissolution. Consider using a different solvent if compatibility allows. 4. Review and confirm all steps of your experimental protocol. |
| Increased off-target effects or cellular toxicity | 1. Higher effective concentration due to better solubility of the new batch. 2. Presence of a minor impurity with cytotoxic properties. | 1. Perform a dose-response curve to determine the optimal concentration for your new batch. 2. Contact technical support to discuss the impurity profile of the specific batch. |
| Inconsistent results between replicate experiments | 1. Incomplete dissolution of the compound. 2. Instability of the compound in your experimental media. 3. Variability in cell culture conditions. | 1. Ensure the compound is fully dissolved before adding to your assay. 2. Assess the stability of this compound in your specific media over the time course of your experiment. 3. Maintain consistent cell passage numbers, seeding densities, and media formulations. |
Quantitative Data Summary
The following table provides a representative comparison of key quality control parameters across three different batches of this compound.
| Parameter | Batch A | Batch B | Batch C |
| Purity (HPLC) | >99.5% | >99.6% | >99.7% |
| IC₅₀ (Enzymatic Assay) | 15.2 nM | 14.8 nM | 15.5 nM |
| Solubility (DMSO) | >50 mM | >50 mM | >50 mM |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid |
Experimental Protocols
Protocol 1: this compound Stock Solution Preparation
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure: a. Equilibrate the this compound vial to room temperature before opening. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). c. Vortex and/or sonicate the solution until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Succinate Dehydrogenase (SDH) Enzymatic Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on SDH. The specific components and concentrations may need to be optimized for your system.
-
Principle: The activity of SDH is measured by monitoring the reduction of a chromogenic substrate, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate. The rate of color change is proportional to SDH activity.
-
Materials:
-
Isolated mitochondria or cell lysate containing active SDH.
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4, 1 mM EDTA).
-
Succinate solution (e.g., 100 mM).
-
DCPIP solution (e.g., 2 mM).
-
This compound serial dilutions.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 600 nm.
-
-
Procedure: a. Prepare serial dilutions of this compound in Assay Buffer. b. To each well of a 96-well plate, add:
- 50 µL of Assay Buffer.
- 10 µL of your SDH-containing sample.
- 10 µL of the this compound dilution (or vehicle control). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 30 µL of a substrate mix containing succinate and DCPIP. e. Immediately measure the absorbance at 600 nm in kinetic mode, taking readings every minute for 15-30 minutes. f. Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound. g. Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizations
Technical Support Center: Interpreting Unexpected Results with Sdh-IN-12
Welcome to the technical support center for Sdh-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also referred to as compound 9b, is a succinate dehydrogenase (SDH) inhibitor.[1][2][3] SDH is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II).[4] By inhibiting SDH, this compound disrupts these pathways, leading to its observed biological effects, primarily as a fungicide.
Q2: What are the reported activities of this compound?
This compound has demonstrated potent fungicidal activity against specific pathogens. Its efficacy is summarized in the table below.
| Organism | Assay | EC50 (μM) |
| Sclerotinia sclerotiorum | Fungicidal Activity | 0.97[1][2] |
| Cercospora arachidicola | Fungicidal Activity | 2.07[1][2] |
EC50: Half-maximal effective concentration.
At a concentration of 50 μM, this compound also shows significant fungicidal activity against Alternaria solani (71%), Botrytis cinerea (50%), Rhizoctonia solani (90%), and Cercospora arachidicola (90%).[1]
Q3: Are there any known off-target effects of this compound?
Initial studies indicate that this compound has no significant herbicidal activity against monocotyledonous and dicotyledonous plants.[1][2] However, as with any inhibitor, off-target effects cannot be entirely ruled out without comprehensive screening. Researchers should always include appropriate controls to validate their findings.
Troubleshooting Unexpected Results
Issue 1: Lower than expected potency or no effect in my cellular assay.
Possible Cause 1: Compound Stability and Solubility this compound is a chemical compound that may degrade over time or be sensitive to storage conditions. Ensure that the compound has been stored correctly as per the manufacturer's instructions and has not undergone multiple freeze-thaw cycles. Additionally, poor solubility in your assay medium can limit its effective concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lower than expected potency.
Experimental Protocol: Solubility Test
-
Preparation: Prepare a saturated solution of this compound in your assay buffer.
-
Incubation: Gently agitate the solution at your experimental temperature for 1-2 hours.
-
Centrifugation: Centrifuge the solution to pellet any undissolved compound.
-
Quantification: Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum soluble concentration under your experimental conditions.
Possible Cause 2: Cell Type Specificity and Metabolism The effect of this compound can vary between different cell types due to differences in cell permeability, metabolic rates, or expression levels of SDH. Your cell line might metabolize the compound into an inactive form.
Troubleshooting Steps:
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Confirm Target Expression: Verify the expression level of SDH in your specific cell line using western blot or qPCR.
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Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. The effect may be delayed or transient.
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Metabolism Assay: If possible, analyze the culture medium over time using mass spectrometry to detect any metabolic breakdown products of this compound.
Issue 2: Unexpected phenotypic changes or cellular stress responses.
Possible Cause 1: Accumulation of Succinate Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated succinate levels can have significant downstream signaling effects, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and alterations in the epigenetic landscape through the inhibition of α-ketoglutarate-dependent dioxygenases.
Signaling Pathway:
Caption: Downstream effects of SDH inhibition by this compound.
Troubleshooting and Validation:
-
Measure Succinate Levels: Use a commercially available succinate assay kit or mass spectrometry to quantify intracellular succinate levels in treated versus untreated cells.
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Assess HIF-1α Stabilization: Perform a western blot to check for the protein levels of HIF-1α.
-
Rescue Experiment: To confirm that the observed phenotype is due to succinate accumulation, try co-treating cells with a cell-permeable form of α-ketoglutarate or fumarate.
Possible Cause 2: Off-Target Kinase Inhibition While this compound is designed as an SDH inhibitor, off-target effects on other cellular enzymes, such as kinases, can occur. Unintended inhibition of kinases can lead to a wide range of unexpected cellular responses.
Troubleshooting Workflow:
Caption: Workflow to investigate potential off-target kinase effects.
Experimental Protocol: Kinase Panel Screening (Conceptual)
-
Compound Submission: Submit this compound to a commercial service that offers broad-panel kinase screening (e.g., KinomeScan).
-
Data Analysis: Analyze the screening data to identify any kinases that show significant binding or inhibition by this compound at a relevant concentration.
-
Validation: Validate any hits using in-house assays with specific inhibitors for the identified kinases to see if they replicate the unexpected phenotype observed with this compound.
Issue 3: Inconsistent results between experimental batches.
Possible Cause: Variability in Experimental Conditions Cell-based assays can be sensitive to minor variations in experimental conditions.
Checklist for Reproducibility:
-
Cell Passage Number: Are you using cells within a consistent and low passage number range?
-
Cell Seeding Density: Is the cell seeding density consistent across all experiments?
-
Reagent Quality: Are all media, sera, and supplements from the same lot?
-
Incubation Conditions: Are the CO2, temperature, and humidity levels in the incubator stable and consistent?
-
Plate Edge Effects: Are you observing higher variability in the outer wells of your microplates? If so, consider not using the outer wells for experimental samples.
By systematically addressing these potential issues, researchers can better interpret unexpected results and ensure the reliability and reproducibility of their experiments with this compound.
References
Sdh-IN-12 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sdh-IN-12, with a focus on issues related to cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a succinate dehydrogenase (SDH) inhibitor.[1] The SDH enzyme (also known as mitochondrial complex II) is a critical component of two central metabolic pathways in the cell: the Krebs cycle and the mitochondrial electron transport chain.[2][3] In the Krebs cycle, it catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons to ubiquinone. By inhibiting SDH, this compound disrupts cellular energy production (ATP synthesis) and can lead to the accumulation of succinate, which is considered an oncometabolite.[2][4]
Q2: Why am I observing high cytotoxicity in my cell line when using this compound?
High concentrations of this compound are expected to induce cytotoxicity. The SDH enzyme is highly conserved across many species, including mammals.[2][5] Therefore, inhibiting this essential enzyme disrupts mitochondrial function and energy metabolism, which can lead to cell death.[6] The observed toxicity is a direct consequence of its on-target effect.
Q3: What are the expected cellular consequences of SDH inhibition by this compound that can lead to cytotoxicity?
Inhibition of SDH can trigger several cellular events that contribute to cytotoxicity:
-
Mitochondrial Dysfunction: Direct impairment of the electron transport chain, leading to reduced ATP production.[6]
-
Oxidative Stress: Disruption of the electron flow can increase the production of reactive oxygen species (ROS), leading to cellular damage.[6]
-
Metabolic Reprogramming: Cells may undergo significant metabolic shifts, such as an increased reliance on glutamine metabolism, to survive.[7]
-
Induction of Apoptosis: Severe cellular stress and mitochondrial damage are potent triggers for programmed cell death, or apoptosis.[3][5]
-
Pseudohypoxic Phenotype: The accumulation of succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factors (HIF-1α and HIF-2α), mimicking a state of low oxygen.[8]
Q4: Could the observed cytotoxicity be due to off-target effects of this compound?
While the primary cause of cytotoxicity at high concentrations is likely the on-target inhibition of SDH, off-target effects cannot be entirely ruled out without specific experimental validation. Off-target effects occur when a compound interacts with unintended molecular targets.[9][10] If you suspect off-target effects are contributing to your results, it may be necessary to include control experiments, such as using a structurally different SDH inhibitor to see if the same phenotype is produced, or performing broader kinase or enzyme screening panels.
Q5: At what concentration should I expect to see cytotoxicity with this compound?
The effective concentration for cytotoxicity can vary significantly depending on the cell line, its metabolic state, cell density, and the duration of exposure. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or LC50 (50% lethal concentration) for your specific experimental system. Start with a broad range of concentrations and narrow down to determine the precise cytotoxic threshold.
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity at low concentrations of this compound.
| Potential Cause | Suggested Solution |
| High sensitivity of the cell line. | Different cell lines have varying dependencies on oxidative phosphorylation. Cells that are highly reliant on mitochondrial respiration may be more sensitive to SDH inhibition. Consider using a cell line with a more glycolytic phenotype as a control. |
| Incorrect compound concentration. | Verify the stock solution concentration. Perform a fresh serial dilution from a new aliquot of the compound. Ensure proper mixing and accurate pipetting. |
| Contamination of cell culture. | Check for microbial contamination (e.g., mycoplasma), which can stress cells and increase their sensitivity to toxic compounds. |
| Extended incubation time. | Cytotoxic effects are time-dependent. Shorten the incubation period and perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to find the optimal time point for your assay. |
Issue 2: Inconsistent or non-reproducible cytotoxicity results.
| Potential Cause | Suggested Solution |
| Variable cell density at plating. | Inconsistent cell numbers can significantly alter the effective concentration of the inhibitor per cell. Ensure a consistent and even cell seeding density across all wells and experiments. Use a cell counter for accuracy. |
| Compound instability. | This compound may be unstable in solution over time. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variations in cell passage number. | Cell lines can change their characteristics, including metabolic profiles and drug sensitivity, at high passage numbers.[11] Use cells within a consistent and defined passage number range for all experiments. |
| Assay interference. | The compound itself may interfere with the assay readout (e.g., colorimetric or fluorescent assays). Run a control with the compound in cell-free media to check for any direct interaction with the assay reagents.[12] |
Data Presentation
The following table summarizes representative cytotoxic concentrations for general Succinate Dehydrogenase Inhibitors (SDHIs) in various cell lines. Note: Specific quantitative data for this compound was not available in the cited literature. Researchers must determine these values empirically for their specific model system.
| Inhibitor Type | Cell Line | Assay | Endpoint | Concentration Range | Reference |
| General SDHI | PC12 (Rat Pheochromocytoma) | MTT | Cell Viability | Dose-dependent decrease | Based on general cytotoxicity studies[13][14] |
| General SDHI | Hep3B (Human Hepatoma) | Not specified | HIF-1α/HIF-2α stabilization | Not specified | [8] |
| General SDHI | hPheo1 (Human Pheochromocytoma) | Not specified | Metabolic Shift | Not specified | [7] |
| 6-OHDA (Induces oxidative stress) | PC12 | MTT | IC50 | 150 µM | [13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by shaking the plate for 10-15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[11]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
This compound stock solution
-
Cell culture medium
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Prepare Controls: Set up three types of controls:
-
Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
-
Maximum Release Control: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or directly collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Stop the reaction using the stop solution provided in the kit. Measure the absorbance at the wavelength specified by the manufacturer (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound induced cytotoxicity.
Experimental Workflow Diagram
Caption: General workflow for assessing cytotoxicity.
Troubleshooting Logic Diagram
Caption: Troubleshooting unexpected cytotoxicity results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Succinate dehydrogenase complex subunit C: Role in cellular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]
- 5. SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecotoxicological impact of succinate dehydrogenase inhibitor (SDHI) fungicides on non-targeted organisms: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of SDHB Induces a Metabolic Switch in the hPheo1 Cell Line toward Enhanced OXPHOS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Passage Variation of PC12 Cells Results in Inconsistent Susceptibility to Externally Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell viability and dopamine secretion of 6-hydroxydopamine-treated PC12 cells co-cultured with bone marrow-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic effects of various stressors on PC12 cells: involvement of oxidative stress and effect of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell viability assays | Abcam [abcam.com]
Improving Sdh-IN-12 bioavailability for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of the poorly soluble kinase inhibitor, Sdh-IN-12, for animal studies. As specific data for this compound is not publicly available, this guide utilizes representative data and established methodologies for poorly soluble kinase inhibitors to illustrate key principles and techniques.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good oral bioavailability with this compound?
A1: Like many kinase inhibitors, this compound is a poorly soluble compound, likely categorized as Biopharmaceutics Classification System (BCS) class II or IV.[1] The primary challenges are its low aqueous solubility and slow dissolution rate in gastrointestinal fluids, which are the rate-limiting steps for its absorption into the systemic circulation.[2][3] Poor bioavailability can lead to sub-therapeutic drug exposure and high variability in experimental results.[4]
Q2: What are the initial steps to improve the solubility of this compound for in vivo studies?
A2: The initial approach involves selecting an appropriate formulation vehicle. This often starts with simple aqueous solutions containing co-solvents or cyclodextrins. For more challenging compounds like this compound, more advanced formulation strategies such as lipid-based formulations or nanosuspensions may be necessary to significantly enhance solubility and absorption.[5][6]
Q3: Can I simply crush commercially available tablets of a similar kinase inhibitor for my animal studies?
A3: Improperly manipulating solid oral dosage forms is not recommended.[1] Many commercial formulations are complex and may contain excipients that are not suitable for direct administration to animals or could alter the drug's pharmacokinetic profile when manipulated.[1] It is always preferable to work with the pure active pharmaceutical ingredient (API) and develop a specific formulation for your animal model.
Q4: How does particle size affect the bioavailability of this compound?
A4: Reducing the particle size of the this compound powder increases its surface area-to-volume ratio.[2][6] A larger surface area allows for more rapid dissolution in the gastrointestinal tract, which can lead to improved absorption and bioavailability.[2] Techniques like micronization or nanomilling can be employed to achieve this.[2]
Q5: What are lipid-based formulations and how can they help with this compound?
A5: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[3][7] When this mixture comes into contact with aqueous fluids in the gut, it spontaneously forms a fine emulsion, keeping the drug solubilized and enhancing its absorption, potentially through the lymphatic system.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound Across Animals
-
Possible Cause 1: Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle, leading to inconsistent dosing between animals.
-
Solution: Ensure your formulation protocol is robust. If using a suspension, vortex and sonicate the mixture thoroughly before drawing each dose. For solutions, visually inspect for any precipitation. Prepare fresh formulations regularly.
-
-
Possible Cause 2: Food Effects: The amount of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-6 hour fast is sufficient for rodents, but this should be consistent across all study groups.
-
-
Possible Cause 3: Species-Specific Metabolism: Different animal species, and even different strains, can have vastly different metabolic rates for the same compound.[9][10]
-
Solution: If possible, conduct preliminary pharmacokinetic studies in a few animals to determine the variability. Ensure you are using a consistent species, strain, age, and sex for your definitive studies.
-
Issue 2: Low or Undetectable Plasma Levels of this compound After Oral Dosing
-
Possible Cause 1: Poor Solubility in the Dosing Vehicle: The concentration of this compound in your chosen vehicle may be too low, or it may be precipitating out before or after administration.
-
Possible Cause 2: Extensive First-Pass Metabolism: The drug may be well-absorbed from the gut but then rapidly metabolized by the liver before it can reach systemic circulation.[5]
-
Solution: Compare the results from oral (PO) dosing with an intravenous (IV) dose if feasible. A significant difference in exposure (AUC) between PO and IV routes will indicate the extent of first-pass metabolism and help calculate absolute bioavailability.
-
-
Possible Cause 3: Insufficient Permeability: While many kinase inhibitors have high permeability (BCS Class II), some may have poor permeability (BCS Class IV), meaning they do not easily pass through the intestinal wall.[1]
-
Solution: If first-pass metabolism is ruled out and solubility has been optimized, the issue may be inherent to the molecule's structure. Permeability enhancers can be explored, but this significantly increases formulation complexity.
-
Quantitative Data Summary
The following tables provide illustrative data for this compound to guide formulation development.
Table 1: Illustrative Solubility of this compound in Common Pre-clinical Vehicles
| Vehicle Composition | Achievable Concentration (mg/mL) | Appearance | Notes |
| Water | < 0.001 | Suspension | Practically insoluble. |
| 0.5% (w/v) Methylcellulose in Water | 0.1 | Fine Suspension | Suitable for low doses, requires constant agitation. |
| 20% Solutol® HS 15 in Water | 0.5 | Clear Solution | A non-ionic solubilizer, good for initial screening. |
| 30% PEG 400 / 10% Ethanol / 60% Water | 1.0 | Clear Solution | Co-solvent system, potential for precipitation upon dilution in vivo. |
| 10% DMSO / 90% Corn Oil | 2.5 | Clear Solution | Common for subcutaneous, but can be used for oral gavage. |
| Labrasol® / Transcutol® HP / Capryol® 90 (40/40/20 v/v) | 25.0 | Clear Pre-concentrate | Example of a self-emulsifying drug delivery system (SEDDS). |
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Typical Dose Volume (mL/kg for mouse) | Expected Bioavailability (%F) | Advantages | Disadvantages |
| Aqueous Suspension | 10 | 1 - 5% | Simple to prepare, low excipient exposure. | Low bioavailability, high variability, potential for particle agglomeration. |
| Co-solvent Solution | 5 - 10 | 5 - 15% | Easy to prepare, higher drug loading than suspension. | Risk of in vivo precipitation, potential for vehicle toxicity at high doses. |
| Lipid-Based (SEDDS) | 2 - 5 | 20 - 50% | High drug loading, enhances absorption, reduces food effects. | More complex to develop, requires careful selection of excipients.[7] |
| Nanosuspension | 10 | 15 - 35% | Increased dissolution rate due to high surface area.[2] | Requires specialized equipment (e.g., high-pressure homogenizer, mill). |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Suspension in 0.5% Methylcellulose
-
Prepare the Vehicle: Add 0.5 g of methylcellulose to 100 mL of purified water. Stir overnight at 4°C to allow for complete hydration.
-
Weigh the API: Accurately weigh 10 mg of this compound powder.
-
Pre-wet the API: Add a small amount (e.g., 200 µL) of the methylcellulose vehicle to the API powder to form a smooth paste. This prevents clumping.
-
Incorporate the Paste: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.
-
Homogenize: Transfer the mixture to a suitable container and sonicate in a water bath for 15-20 minutes to ensure a uniform, fine suspension.
-
Storage and Use: Store at 4°C for up to one week. Before each administration, vortex the suspension vigorously for at least 60 seconds to ensure homogeneity.
Protocol 2: Preparation of a 10 mg/mL this compound Solution in a SEDDS Pre-concentrate
-
Vehicle Preparation: In a glass vial, combine the following excipients by volume:
-
4 mL Labrasol® (Surfactant)
-
4 mL Transcutol® HP (Co-solvent)
-
2 mL Capryol® 90 (Oil)
-
-
Mixing: Mix the excipients thoroughly using a magnetic stirrer until a clear, homogenous solution is formed.
-
Drug Solubilization: Accurately weigh 100 mg of this compound and add it to the 10 mL of the prepared SEDDS vehicle.
-
Heating and Stirring: Gently warm the mixture to 37-40°C while stirring continuously. This will aid in the dissolution of the API. Do not overheat. Continue stirring until all this compound is completely dissolved and the solution is clear.
-
Storage and Use: Store the pre-concentrate at room temperature, protected from light. This formulation is ready for direct oral gavage. No further dilution is required.
Visualizations
Caption: Workflow for evaluating the oral bioavailability of an this compound formulation.
Caption: Hypothetical signaling pathway showing inhibition of Sdh Kinase by this compound.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. jneonatalsurg.com [jneonatalsurg.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Technical Support Center: Sdh-IN-12 Protocol Refinement
This guide provides troubleshooting and frequently asked questions for the use of Sdh-IN-12, a novel Succinate Dehydrogenase (SDH) inhibitor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1][2] By binding to the ubiquinone binding site of the SDH complex, this compound blocks the oxidation of succinate to fumarate, which disrupts both the tricarboxylic acid (TCA) cycle and cellular respiration.[1][2][3] This leads to an accumulation of succinate, which can have downstream effects on cellular metabolism and signaling.[3][4]
Q2: Which subunits of the SDH complex does this compound target?
A2: this compound, like other SDH inhibitors, is believed to act at the ubiquinone binding site, which is formed by the SDHB, SDHC, and SDHD subunits.[1][2] Mutations in the genes encoding these subunits can lead to resistance to this class of inhibitors.[1][5]
Q3: How should I prepare and store this compound?
A3: For optimal stability and solubility, this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light. The stability of the compound in cell culture media at 37°C should be determined empirically, as some compounds can degrade or precipitate over time.[6][7][8]
Q4: What are the expected downstream effects of this compound treatment in cancer cells?
A4: By inhibiting SDH, this compound can induce a number of downstream effects. The accumulation of succinate can lead to the inhibition of 2-oxoglutarate-dependent dioxygenases, resulting in a hypermethylator phenotype and altered gene expression.[4] This can affect cellular differentiation and may contribute to a migratory phenotype.[4] Furthermore, disruption of the electron transport chain can lead to the production of reactive oxygen species (ROS), oxidative stress, and ultimately, cell death.[9]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
Q: I am not observing the expected level of cytotoxicity in my cell line after treatment with this compound. What could be the cause?
A: There are several potential reasons for a lack of cytotoxic effect:
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to SDH inhibitors.[1][10] This can be due to mutations in the SDH subunits or upregulation of compensatory metabolic pathways. Consider testing a panel of cell lines to identify sensitive models.
-
Incorrect Dosing: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
-
Compound Instability: this compound may be unstable in your cell culture medium.[6][8] Ensure that the compound is properly dissolved and that the treatment duration is appropriate. You may need to refresh the medium with a fresh compound during long-term experiments.
-
Sub-optimal Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to treatment.[11] Standardize these parameters across experiments to ensure reproducibility.
Issue 2: High Variability Between Replicates
Q: My cytotoxicity assay results show high variability between replicate wells. How can I improve the consistency of my experiments?
A: High variability can often be traced to technical issues in the experimental setup:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to achieve a consistent number of cells in each well.
-
Pipetting Errors: Use calibrated pipettes and be mindful of your pipetting technique to ensure accurate delivery of cells, media, and the compound.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incomplete Compound Dissolution: Ensure that your this compound stock solution is fully dissolved and properly mixed into the culture medium before adding it to the cells.
Issue 3: Difficulty Dissolving this compound
Q: I am having trouble dissolving this compound in my desired solvent.
A: Solubility issues are common with small molecule inhibitors.[7]
-
Choice of Solvent: While DMSO is a common choice, other organic solvents may be more suitable. Refer to the manufacturer's data sheet for recommended solvents.
-
Warming and Vortexing: Gently warming the solution and vortexing can aid in dissolution.
-
Sonication: Brief sonication can also help to break up any precipitate and improve solubility.
-
Stock Concentration: Preparing a lower concentration stock solution may improve solubility.
Issue 4: Suspected Off-Target Effects
Q: How can I determine if the observed cellular effects are due to the specific inhibition of SDH or to off-target effects of this compound?
A: Distinguishing on-target from off-target effects is a critical aspect of drug validation.[12][13]
-
Rescue Experiments: If the effects of this compound are on-target, they should be rescued by the addition of a downstream metabolite, such as fumarate or a cell-permeable derivative.
-
Use of Control Compounds: Compare the effects of this compound with other known SDH inhibitors.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of SDH subunits.[14] The phenotype of these genetically modified cells should mimic the effects of this compound treatment if the compound is acting on-target.[15][16]
-
Biochemical Assays: Directly measure SDH activity in cell lysates after treatment with this compound to confirm target engagement.[17]
Quantitative Data
Table 1: Recommended Starting Concentrations for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) | Notes |
| A549 | Lung Adenocarcinoma | 1 - 20 | Known to be sensitive to metabolic inhibitors.[18] |
| HeLa | Cervical Cancer | 5 - 50 | Often used as a standard for cytotoxicity assays.[18] |
| HepG2 | Hepatocellular Carcinoma | 10 - 100 | May exhibit some resistance due to metabolic plasticity. |
| HCT116 | Colorectal Carcinoma | 1 - 25 | Generally sensitive to agents inducing oxidative stress. |
Note: These are suggested starting ranges. The optimal concentration for each cell line must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes as an indicator of cytotoxicity.[19][20][21]
Materials:
-
Target cells
-
Complete culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
96-well clear-bottom cell culture plates
-
LDH cytotoxicity assay kit (commercial kits are recommended)[22]
-
Plate reader
Methodology:
-
Cell Seeding: Prepare a single-cell suspension of your target cells and seed them into a 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in complete culture medium. Your final concentrations should span a range that is expected to include the IC50 value.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2x this compound dilutions to the appropriate wells. Include vehicle control (DMSO) and a positive control for maximum LDH release (e.g., lysis buffer provided in the kit).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
LDH Assay: Following the manufacturer's instructions for your LDH assay kit, transfer the cell culture supernatant to a new 96-well plate. Add the LDH reaction mixture and incubate as required.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the percentage of cytotoxicity against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SDH defective cancers: molecular mechanisms and treatment strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SDH mutations establish a hypermethylator phenotype in paraganglioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 12. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.addgene.org [blog.addgene.org]
- 16. researchgate.net [researchgate.net]
- 17. A novel human SDHA-knockout cell line model for the functional analysis of clinically-relevant SDHA variants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. cellbiolabs.com [cellbiolabs.com]
- 22. dojindo.co.jp [dojindo.co.jp]
Common pitfalls in Sdh-IN-12 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sdh-IN-12, a potent and selective inhibitor of Succinate Dehydrogenase (SDH).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the succinate binding site of Succinate Dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). By competitively inhibiting the oxidation of succinate to fumarate, this compound disrupts mitochondrial respiration and cellular metabolism.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, a stock solution in an appropriate solvent (e.g., DMSO) can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles of the stock solution to maintain its stability.
Q3: What is the recommended solvent for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). For aqueous buffers, it is recommended to first prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the aqueous medium. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q4: Does this compound have any known off-target effects?
While this compound is designed for high selectivity towards SDH, potential off-target effects cannot be entirely ruled out, as is common with small molecule inhibitors.[1] It is advisable to perform counter-screening against other dehydrogenases or related enzymes if unexpected phenotypes are observed. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context.[2][3]
Troubleshooting Guides
In Vitro & Cellular Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in SDH activity assays. | - Instability of this compound in assay buffer.- Substrate or enzyme degradation.- Pipetting errors. | - Prepare fresh dilutions of this compound for each experiment.- Ensure assay buffer components are fresh and properly stored.- Use positive and negative controls in each assay plate.- Use calibrated pipettes and proper pipetting techniques. |
| Low potency or no effect in cell-based assays. | - Poor cell permeability.- Efflux of the compound by cellular transporters.- this compound instability in cell culture media.- Incorrect dosage or treatment duration. | - Verify cell permeability using methods like LC-MS/MS on cell lysates.- Test for the involvement of efflux pumps using known inhibitors.- Assess the stability of this compound in your specific cell culture medium over time.- Perform a dose-response and time-course experiment to determine optimal conditions. |
| High cellular toxicity observed at effective concentrations. | - Off-target effects.- Mitochondrial dysfunction leading to apoptosis.- Solvent (e.g., DMSO) toxicity. | - Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assays.- Investigate markers of apoptosis (e.g., caspase-3 cleavage) by Western blot.- Ensure the final solvent concentration is non-toxic and consistent across all wells. |
| Unexpected changes in unrelated signaling pathways. | - Retroactivity or feedback loops within cellular networks.[4] | - Use orthogonal methods to confirm the on-target effect (e.g., CETSA, genetic knockdown of SDH).- Analyze key nodes in related pathways (e.g., glycolysis, glutaminolysis) to understand the metabolic rewiring. |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy in animal models. | - Poor bioavailability or rapid metabolism of this compound.- Inadequate dosing or administration route.- Species-specific differences in SDH. | - Conduct pharmacokinetic (PK) studies to determine the plasma and tissue concentrations of this compound.- Optimize the dosing regimen (dose and frequency) and administration route.- Confirm the inhibitory activity of this compound on the SDH from the animal species being used. |
| Observed toxicity in animals (e.g., weight loss, lethargy). | - On-target toxicity due to systemic inhibition of SDH.- Off-target toxicity. | - Perform dose-escalation studies to determine the maximum tolerated dose (MTD).- Monitor animal health closely (daily weigh-ins, clinical observations).- Conduct histopathological analysis of major organs to identify potential organ damage. |
| Difficulty in assessing target engagement in vivo. | - Lack of a reliable biomarker for SDH inhibition. | - Measure succinate levels in plasma or tissue samples as a proximal biomarker of SDH inhibition.- Develop and validate a Cellular Thermal Shift Assay (CETSA) for tissue samples.[2][3] |
Experimental Protocols
Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring SDH activity.[5][6][7]
Principle: SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to an artificial electron acceptor (probe), which results in a color change that can be measured spectrophotometrically.
Materials:
-
SDH Assay Buffer
-
SDH Substrate (Succinate)
-
Probe (e.g., DCIP - 2,6-dichlorophenolindophenol)
-
This compound
-
Cell or tissue lysates
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Sample Preparation: Homogenize cells or tissue in ice-cold SDH Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup:
-
Add 5-50 µL of sample lysate to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.
-
Prepare a serial dilution of this compound in SDH Assay Buffer and add it to the sample wells. Include a vehicle control (e.g., DMSO).
-
Prepare a "No Substrate" control by adding assay buffer instead of the SDH Substrate.
-
-
Reaction Initiation: Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate, and the Probe. Add 50 µL of the Reaction Mix to each well to initiate the reaction.
-
Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA600/min). The SDH activity is proportional to this rate. Plot the percentage of inhibition versus the concentration of this compound to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm the binding of this compound to SDH in intact cells.[2][8][9]
Principle: The binding of a ligand (this compound) to its target protein (SDH) can increase the thermal stability of the protein. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble SDH remaining.
Materials:
-
Cultured cells
-
This compound
-
PBS and appropriate lysis buffer with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Western blot reagents (primary antibody against an SDH subunit, e.g., SDHB)
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble SDH in each sample by Western blotting using an antibody against an SDH subunit.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble SDH versus temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathway Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CETSA [cetsa.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Sdh-IN-12 compensation mechanisms in cells
Welcome to the technical support resource for Sdh-IN-12, a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Succinate Dehydrogenase (SDH). SDH is a critical enzyme complex embedded in the inner mitochondrial membrane that plays a dual role in cellular metabolism:
-
Tricarboxylic Acid (TCA) Cycle: It catalyzes the oxidation of succinate to fumarate.[1]
-
Electron Transport Chain (ETC): As Complex II, it transfers electrons from succinate to the ubiquinone pool, contributing to ATP production.[2][3]
By inhibiting SDH, this compound directly blocks the conversion of succinate to fumarate, leading to a truncation of the TCA cycle and a reduction in electron flow through the ETC.[3][4] This inhibition is typically achieved by binding to the ubiquinone-binding site on the SDH complex.[4]
Caption: Mechanism of this compound action on the TCA cycle and ETC.
Q2: What are the expected immediate cellular effects of this compound treatment?
Upon acute inhibition of SDH by this compound, several key metabolic changes are expected:
-
Succinate Accumulation: The most direct consequence is a rapid and significant increase in intracellular succinate concentration.[5][6]
-
Fumarate and Malate Depletion: Metabolites downstream of SDH in the TCA cycle, such as fumarate and malate, are expected to decrease.[6]
-
Altered Respiration: Oxygen consumption rate (OCR) linked to succinate oxidation will be impaired, which can be measured using mitochondrial stress tests.[6]
-
Pseudohypoxia: Accumulated succinate can inhibit α-ketoglutarate-dependent dioxygenases, such as prolyl hydroxylases (PHDs). This leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions, a state known as pseudohypoxia.[5]
Caption: Immediate downstream effects of SDH inhibition by this compound.
Q3: What are the long-term cellular compensation mechanisms to this compound?
Cells adapt to chronic SDH inhibition through significant metabolic and epigenetic reprogramming to ensure survival and proliferation.
-
Metabolic Reprogramming: Cells often increase their reliance on alternative pathways. This includes an increased flux of glucose into the pentose phosphate pathway and a greater dependence on glutamine to fuel the remaining parts of the TCA cycle.[1][7]
-
Epigenetic Alterations: Chronic succinate accumulation can inhibit histone and DNA demethylases (which are also α-ketoglutarate-dependent dioxygenases), leading to a hypermethylated state.[5][8] This can drive significant changes in gene expression, including promoting phenotypes like the epithelial-to-mesenchymal transition (EMT) in cancer cells.[1][8]
-
Upregulation of Glycolysis: To compensate for reduced mitochondrial ATP production, cells often upregulate glycolysis.[6]
Table 1: Summary of Cellular Compensation Mechanisms to SDH Inhibition
| Cellular Process | Observed Change | Consequence | Reference(s) |
|---|---|---|---|
| Metabolism | Increased glutamine utilization | Anaplerosis to support TCA cycle | [1] |
| Increased glucose flux to Pentose Phosphate Pathway | Supports nucleotide synthesis & redox balance | [1] | |
| Upregulation of glycolysis | Compensatory ATP production | [6] | |
| Epigenetics | Histone & DNA hypermethylation | Altered gene expression, potential for EMT | [5][8] |
| Gene Expression | Upregulation of HIF-1α target genes | Promotion of angiogenesis, glycolysis |[5] |
Q4: How do I determine the optimal working concentration (IC50) of this compound for my cell line?
The IC50 is the concentration of an inhibitor that reduces a specific activity (like enzyme function or cell growth) by 50%.[9] Its value is highly dependent on the cell type and the assay conditions. To determine the optimal concentration, you should perform a dose-response curve.
Experimental Protocol: Determining IC50 using an SDH Activity Assay
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound. A common range to start with is 1 nM to 100 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Treat the cells with the different concentrations of this compound for a defined period (e.g., 4, 12, or 24 hours).
-
Sample Preparation: Lyse the cells or isolate mitochondria according to a standardized protocol (see Troubleshooting Q1 for details).
-
SDH Activity Assay: Perform an SDH activity assay on the lysates. A common method uses the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP), which can be measured colorimetrically at ~600 nm.[10][11]
-
Data Analysis:
-
Normalize the activity at each concentration to the vehicle control (defined as 100% activity).
-
Plot the percent activity against the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[12]
-
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in SDH activity after treatment.
This issue can arise from several factors, from inhibitor stability to the assay technique itself.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for lack of SDH activity decrease.
Detailed Experimental Protocol: Colorimetric SDH Activity Assay [11][13]
This protocol is adapted from commercially available kits.
-
Reagent Preparation:
-
SDH Assay Buffer: Prepare a buffer solution (e.g., 25 mM potassium phosphate, 5 mM MgCl2, pH 7.2).
-
SDH Substrate: Prepare a solution of sodium succinate (e.g., 0.2 M).
-
Electron Acceptor (Probe): Prepare a solution of DCPIP (e.g., 2 mM).
-
Positive Control: Use a commercial SDH enzyme or a mitochondrial preparation from a highly active tissue like the heart.
-
Competitive Inhibitor Control: Use malonate (e.g., 2 M) to confirm the specificity of the assay.
-
-
Sample Preparation:
-
Harvest cells (~1-2 million) and wash with ice-cold PBS.
-
Homogenize cells in 100-200 µL of ice-cold SDH Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant for the assay. Determine protein concentration (e.g., using a BCA assay).
-
-
Assay Procedure (96-well plate):
-
To each well, add 2-50 µL of sample lysate and bring the volume to 50 µL with SDH Assay Buffer.
-
Prepare a reaction mix containing SDH Assay Buffer, SDH Substrate, and the DCPIP probe.
-
Initiate the reaction by adding 50 µL of the reaction mix to each well.
-
Immediately measure the absorbance at 600 nm in a kinetic mode, taking readings every 1-2 minutes for 10-30 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA600/minute) within the linear range of the reaction.
-
Subtract the background rate (from a no-substrate control) from the sample rate.
-
Normalize the rate to the amount of protein in each sample (e.g., mOD/min/µg protein).
-
Problem 2: I am not seeing a significant accumulation of succinate.
-
Insufficient Inhibition: Verify that your this compound concentration is sufficient to inhibit SDH activity by at least 80-90% (refer to Problem 1).
-
Succinate Efflux/Metabolism: Cells may be exporting succinate or diverting it to other pathways. Check the cell culture medium for elevated succinate levels.
-
Measurement Sensitivity: Ensure your detection method is sensitive enough. Colorimetric assays are convenient but may be less sensitive than LC-MS-based methods.
Experimental Protocol: Colorimetric Succinate Assay
This protocol measures succinate concentration via a coupled enzyme reaction.
-
Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold Succinate Assay Buffer.
-
Centrifuge at 10,000 x g for 5-10 minutes at 4°C.
-
Collect the supernatant. Deproteinize the sample if necessary using a 10 kDa MWCO spin filter.
-
-
Standard Curve Preparation:
-
Prepare a series of succinate standards from a stock solution (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Add Succinate Assay Buffer to bring the final volume of each standard to 50 µL.
-
-
Assay Reaction:
-
Add 50 µL of each sample to separate wells.
-
Prepare a Reaction Mix containing Succinate Assay Buffer, a succinate enzyme mix, and a developer probe according to the kit manufacturer's instructions.
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure absorbance at 450 nm.
-
-
Calculation:
-
Subtract the 0 standard (blank) reading from all measurements.
-
Plot the standard curve and determine the succinate concentration in your samples based on the curve.
-
Table 2: Expected Metabolite Changes Following SDH Inhibition
| Metabolite | Expected Fold Change | Rationale | Reference(s) |
|---|---|---|---|
| Succinate | ↑↑↑ (Significant Increase) | Direct blockage of its conversion to fumarate | [6] |
| Fumarate | ↓↓ (Significant Decrease) | Product of the inhibited reaction | [6] |
| Malate | ↓ (Decrease) | Downstream of fumarate in the TCA cycle | [6] |
| Lactate | ↑ (Increase) | Compensatory shift to glycolysis | [6] |
| Glutamate | ↓ (Decrease) | Increased conversion to α-ketoglutarate to fuel TCA |[1] |
Problem 3: My cells are dying at concentrations where I expect to see specific metabolic effects.
It's crucial to separate the specific on-target effects of SDH inhibition from general cytotoxicity.
-
Determine the Cytotoxic Threshold: Perform a cell viability assay (e.g., using MTT, CellTiter-Glo®, or Annexin V/PI staining) alongside your dose-response experiments. This will help you identify a concentration range that inhibits SDH without causing widespread cell death.
-
Time-Course Analysis: Acute, high-dose treatment may induce cell death pathways. Consider using lower concentrations for longer periods to allow cells to adapt metabolically.
-
Rescue Experiments: If cell death is due to on-target SDH inhibition, it might be rescued by providing downstream metabolites. For example, supplementing the media with a cell-permeable form of malate or fumarate could potentially alleviate some of the toxic effects.
Problem 4: I suspect my results are confounded by off-target effects.
All small molecule inhibitors have the potential for off-target effects.[14][15]
-
Use a Structurally Unrelated Inhibitor: Confirm your key findings using a different, structurally distinct SDH inhibitor (e.g., atpenin A5). If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[16]
-
Genetic Validation: The gold standard for confirming on-target effects is to use genetic tools. Use CRISPR/Cas9 or shRNA to knock down one of the SDH subunits (e.g., SDHA or SDHB) and see if this phenocopies the effects of this compound.[1][8]
-
Dose Congruence: The phenotype of interest should appear at a concentration of this compound that is consistent with its IC50 for SDH inhibition. If a phenotype only appears at much higher concentrations (>10x IC50), it is more likely to be an off-target effect.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate Dehydrogenase (Complex II) Assay Kit Biotrend [biotrend.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Epigenetic and metabolic reprogramming of SDH-deficient paragangliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [dspace.mit.edu]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-12 experimental controls and best practices
Welcome to the technical support center for Sdh-IN-12, a potent and selective inhibitor of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an inhibitor of Succinate Dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). By binding to SDH, this compound blocks the oxidation of succinate to fumarate, which in turn inhibits the transfer of electrons to the ubiquinone pool. This disruption of cellular respiration leads to a decrease in mitochondrial oxygen consumption and ATP production.[1]
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cells with this compound is expected to lead to a range of metabolic alterations. These can include an accumulation of succinate, a reduction in the cellular oxygen consumption rate (OCR), decreased mitochondrial membrane potential, and a potential shift towards glycolysis to compensate for the loss of oxidative phosphorylation.[2] The specific effects can vary depending on the cell type, concentration of the inhibitor, and duration of exposure.
Q3: How should I determine the optimal working concentration of this compound for my cell line?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the concentration that elicits the desired biological effect without causing excessive cytotoxicity. This can be achieved by treating cells with a range of this compound concentrations and measuring a relevant endpoint, such as cell viability (e.g., using an MTT assay) or a direct measure of mitochondrial function like oxygen consumption.[3]
Q4: What are appropriate positive and negative controls for experiments involving this compound?
A4: For a negative control, a vehicle-treated group (e.g., cells treated with the solvent used to dissolve this compound, such as DMSO) is essential. For a positive control, another well-characterized SDH inhibitor like 3-Nitropropionic acid (3-NP) or malonate can be used.[1][4] Additionally, including a compound that inhibits a different complex of the electron transport chain, such as rotenone (Complex I inhibitor) or antimycin A (Complex III inhibitor), can help to confirm the specificity of the observed effects to Complex II inhibition.[4]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on cellular respiration (OCR). | 1. Incorrect concentration: The concentration of this compound may be too low. 2. Cell type insensitivity: Some cell lines may be less reliant on oxidative phosphorylation and more glycolytic. 3. Compound instability: The this compound may have degraded. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Confirm the metabolic phenotype of your cell line. Consider using cells known to be sensitive to mitochondrial inhibitors. 3. Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| High level of cell death observed even at low concentrations. | 1. Off-target effects: The inhibitor may have other cellular targets at higher concentrations. 2. Cellular vulnerability: The cell line may be particularly sensitive to disruptions in mitochondrial function. | 1. Lower the concentration and/or reduce the incubation time. 2. Assess cell viability using a sensitive method (e.g., Annexin V/PI staining) to distinguish between apoptosis and necrosis.[5] |
| Variability between experimental replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents. 3. Edge effects in multi-well plates. | 1. Ensure a homogenous cell suspension and careful seeding. Allow cells to adhere and distribute evenly before treatment. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outermost wells of the plate, or fill them with media to maintain humidity. |
| Unexpected changes in other metabolic pathways. | 1. Metabolic reprogramming: Cells may adapt to SDH inhibition by upregulating alternative pathways like glycolysis. | 1. Measure lactate production or glucose uptake to assess glycolytic flux.[2] This can provide a more complete picture of the cellular metabolic response. |
Experimental Protocols & Methodologies
Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Intact Cells
This protocol describes a common method to assess the effect of this compound on mitochondrial respiration using an extracellular flux analyzer.
Materials:
-
Cell culture medium
-
This compound
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Extracellular flux analyzer and associated plates/cartridges
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentrations in the assay medium.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells at 37°C in a non-CO2 incubator.
-
Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.
-
-
Measurement:
-
Calibrate the instrument and place the cell plate in the analyzer.
-
Measure the basal OCR.
-
Inject this compound and measure the subsequent change in OCR to determine the extent of SDH inhibition.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.[4]
-
-
Data Normalization: After the assay, normalize the OCR data to the cell number or protein content in each well.[4]
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines a colorimetric assay to determine the cytotoxic effects of this compound.
Materials:
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the TCA cycle and electron transport chain.
Experimental Workflow
Caption: General workflow for in vitro experiments using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
Validation & Comparative
A Comparative Guide to Sdh-IN-12 and Other Succinate Dehydrogenase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-12, with other established inhibitors of this critical mitochondrial enzyme complex. This document synthesizes available experimental data to facilitate informed decisions in research and development applications.
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and has been a target for the development of fungicides in agriculture and therapeutic agents in medicine. This compound is a novel pyrazole acyl(thio)urea derivative that has demonstrated potent fungicidal activity. This guide will compare its performance with other known SDH inhibitors based on available quantitative data, provide detailed experimental methodologies for context, and visualize the key signaling pathways and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy (EC50 and IC50 values) of this compound and other prominent SDH inhibitors against various fungal pathogens. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to variations in experimental conditions.
Table 1: Antifungal Activity of this compound and Comparator SDH Inhibitors against Sclerotinia sclerotiorum
| Compound | EC50 (µM) | Reference |
| This compound (Compound 9b) | 0.97 | [Sun NB, et al., 2024] |
| Boscalid | 2.37 | [Avenot HF, et al., 2008] |
| Penthiopyrad | 0.058 | [Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum, 2017] |
| Fluopyram | ~0.1 (estimated from µg/mL) | [A new point mutation in the iron–sulfur subunit of succinate dehydrogenase confers resistance to boscalid in Sclerotinia sclerotiorum, 2012] |
| SDH-IN-15 | 1.25 (estimated from µg/mL) | [Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani, 2024] |
Table 2: Antifungal Activity of this compound and Comparator SDH Inhibitors against Cercospora arachidicola
| Compound | EC50 (µM) | Reference |
| This compound (Compound 9b) | 2.07 | [Sun NB, et al., 2024] |
| Boscalid | > 100 | [FRAC, 2015] |
| Fluxapyroxad | 0.08 | [FRAC, 2015] |
Table 3: Antifungal Activity of this compound and Comparator SDH Inhibitors against Other Fungal Pathogens
| Compound | Pathogen | EC50 (µM) | Reference |
| This compound (at 50 µM) | Alternaria solani | 71% inhibition | [Sun NB, et al., 2024] |
| Botrytis cinerea | 50% inhibition | [Sun NB, et al., 2024] | |
| Rhizoctonia solani | 90% inhibition | [Sun NB, et al., 2024] | |
| Boscalid | Alternaria solani | 0.19 (sensitive isolates) | [Occurrence of sdh Mutations in German Alternaria solani Isolates and Potential Impact on Boscalid Sensitivity In Vitro, in the Greenhouse, and in the Field, 2019] |
| Botrytis cinerea | 0.13 | [Baseline Sensitivity of Botrytis cinerea Isolates from Strawberry to Isofetamid Compared to other SDHIs, 2019] | |
| Fluxapyroxad | Rhizoctonia solani | 0.19 (estimated from µg/mL) | [Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China, 2022] |
Experimental Protocols
The following protocols provide a general framework for assessing the activity of SDH inhibitors. Specific parameters may vary between studies.
In Vitro Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 value of a compound against a specific fungus.
-
Preparation of Fungicide Stock Solutions: Dissolve the test compounds (e.g., this compound, boscalid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) medium and autoclave. While the medium is still molten, add the fungicide stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended PDA into Petri dishes. A control plate with DMSO but no fungicide is also prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of a fresh fungal culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.
-
EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value, the concentration that inhibits growth by 50%, is then determined by probit analysis or by fitting the data to a dose-response curve.
Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)
This biochemical assay directly measures the inhibitory effect of a compound on SDH enzyme activity.
-
Preparation of Mitochondrial Fractions: Isolate mitochondria from the target organism (e.g., fungal mycelia, rat liver) by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2) containing succinate as the substrate, and an artificial electron acceptor system, such as 2,6-dichlorophenolindophenol (DCPIP) and phenazine methosulfate (PMS).
-
Inhibition Assay: Add the mitochondrial fraction to the reaction mixture. To test for inhibition, pre-incubate the mitochondrial fraction with various concentrations of the SDH inhibitor (e.g., this compound) for a defined period.
-
Measurement: Initiate the reaction by adding the substrate (succinate). Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
IC50 Calculation: Calculate the rate of the reaction for each inhibitor concentration. The IC50 value, the concentration that inhibits 50% of the enzyme activity, is determined from a dose-response curve.[1][2][3][4][5][6][7][8][9][10]
Signaling Pathways and Experimental Workflows
The inhibition of SDH has profound effects on cellular signaling, primarily due to the accumulation of its substrate, succinate. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Signaling pathway activated by SDH inhibition.
Caption: Experimental workflow for SDH inhibitor evaluation.
Conclusion
This compound emerges as a potent succinate dehydrogenase inhibitor with significant antifungal activity, particularly against Sclerotinia sclerotiorum and Cercospora arachidicola. While a direct, comprehensive comparison with all existing SDH inhibitors is challenging due to varied experimental methodologies across studies, the available data suggests that this compound's efficacy is comparable to or, in some cases, exceeds that of established compounds against specific pathogens.
The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers aiming to evaluate this compound or other novel SDH inhibitors. Future head-to-head comparative studies under standardized conditions will be crucial for a more definitive positioning of this compound within the landscape of SDH inhibitors. The continued exploration of this class of compounds holds promise for the development of new and effective antifungal agents and therapeutic interventions targeting metabolic dysregulation.
References
- 1. Succinate Dehydrogenase (SDH) DCPIP/PMS Assay [bio-protocol.org]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinate Dehydrogenase Activity Assay Kit (A319738) [antibodies.com]
- 4. sunlongbiotech.com [sunlongbiotech.com]
- 5. biocompare.com [biocompare.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. content.abcam.com [content.abcam.com]
- 8. Succinate Dehydrogenase (SDH) Activity Assay Kit - Elabscience® [elabscience.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
Efficacy of Succinate Dehydrogenase Inhibitors in Patient-Derived Xenografts: A Comparative Guide
Disclaimer: No specific information is publicly available for a compound designated "Sdh-IN-12" in the context of cancer therapy or its evaluation in patient-derived xenograft (PDX) models. This guide therefore provides a comparative overview of the efficacy of other agents targeting Succinate Dehydrogenase (SDH)-deficient cancers in PDX models, with a focus on temozolomide as a promising therapeutic strategy.
Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle. In certain cancers, mutations in the genes encoding SDH subunits lead to its inactivation, resulting in the accumulation of the oncometabolite succinate. This accumulation drives tumorigenesis by stabilizing the hypoxia-inducible factor 1-alpha (HIF-1α), leading to a pseudohypoxic state that promotes cell proliferation, angiogenesis, and metabolic reprogramming. This guide compares the efficacy of therapeutic agents in preclinical patient-derived xenograft (PDX) models of SDH-deficient cancers, primarily focusing on gastrointestinal stromal tumors (GIST), which are often resistant to standard therapies.
Data Presentation: Comparative Efficacy in SDH-Deficient GIST
The following tables summarize the available efficacy data for different therapeutic agents in SDH-deficient GIST, drawing from both preclinical and clinical findings to provide a comprehensive picture.
Table 1: Efficacy of Temozolomide in SDH-Mutant GIST
| Therapeutic Agent | Model System | Efficacy Metric | Result | Citation |
| Temozolomide | Patient-Derived SDH-Mutant GIST Cell Cultures (in vitro) | Cell Viability | Significant reduction in cell viability after 7 days of treatment. | [1] |
| Temozolomide | SDH-Mutant GIST Patients (n=5) | Objective Response Rate | 40% | [1][2] |
| Temozolomide | SDH-Mutant GIST Patients (n=5) | Disease Control Rate | 100% | [1][2] |
Table 2: Efficacy of Tyrosine Kinase Inhibitors (TKIs) in SDH-Deficient GIST
| Therapeutic Agent | Model System | Efficacy Metric | Result | Citation |
| Imatinib | Patient-Derived SDH-Mutant GIST Cell Cultures (in vitro) | Cell Viability | Minimal to no effect on cell viability. | [1] |
| Sunitinib | Patient-Derived SDH-Mutant GIST Cell Cultures (in vitro) | Cell Viability | Minimal to no effect on cell viability. | [1] |
| Imatinib | SDH-Deficient GIST Patients | Response Rate | Reported as low as 2%. | [3][4] |
| Various TKIs | SDH-Deficient GIST Patients | Clinical Benefit | Generally low, with resistance being common. | [5][6][7] |
Table 3: Investigational Therapies for SDH-Deficient Cancers
| Therapeutic Agent | Mechanism of Action | Status in SDH-Deficient Cancers | Citation |
| CB-839 (Telaglenastat) | Glutaminase Inhibitor | Phase I clinical trial (NCT02071862) for SDH-deficient solid tumors. Preclinical data suggests efficacy in slowing tumor growth in vitro. | [2][8] |
| Olverembatinib | Tyrosine Kinase Inhibitor | Showed a 93.8% clinical benefit rate in a phase 1 study of patients with SDH-deficient GIST. | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of efficacy studies in PDX models. Below is a generalized protocol for establishing and evaluating therapeutic agents in SDH-deficient GIST PDX models, based on published methodologies[1][10].
1. Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from patients with confirmed SDH-deficient GIST who have provided informed consent under an Institutional Review Board (IRB)-approved protocol.
-
Implantation: A small fragment of the viable tumor tissue (typically 2-3 mm³) is subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Tumors are allowed to grow until they reach a specified volume (e.g., 1000-1500 mm³). The tumor is then harvested and can be serially passaged into new cohorts of mice for expansion. A portion of the tumor from each passage should be cryopreserved for future use and another portion formalin-fixed and paraffin-embedded for histological and molecular analysis to ensure fidelity to the original patient tumor.
2. In Vivo Efficacy Studies
-
Cohort Formation: Once tumors in the PDX models reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration:
-
Temozolomide: Administered orally (p.o.) or via intraperitoneal (i.p.) injection at a clinically relevant dose and schedule. A typical regimen could be daily for 5 consecutive days, followed by a rest period, repeated for several cycles.
-
Control Group: Receives a vehicle control solution following the same administration route and schedule as the treatment group.
-
-
Monitoring and Endpoints:
-
Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration of treatment. Efficacy is typically assessed by comparing the tumor growth inhibition between the treated and control groups.
-
Analysis: At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for markers of apoptosis or DNA damage).
-
Mandatory Visualizations
Diagram 1: Signaling Pathway of SDH-Deficiency in Cancer
Caption: SDH inactivation leads to succinate accumulation and HIF-1α stabilization.
Diagram 2: Experimental Workflow for PDX Efficacy Studies
Caption: Workflow for evaluating therapeutic efficacy in patient-derived xenografts.
References
- 1. Establishment of Patient-derived Succinate Dehydrogenase-deficient Gastrointestinal Stromal Tumor Models for Predicting Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Effects of Succinate Dehydrogenase Loss in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Efficacy and Safety of Temozolomide in SDH-deficient GIST | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Advances in therapy of succinate dehydrogenase (SDH)-deficient gastrointestinal stromal tumor - Rutkowski - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 6. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Glutaminases as a Novel Target for SDHB-Associated Pheochromocytomas/Paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. A unique model for SDH- deficient GIST: an endocrine related cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of Novel Succinate Dehydrogenase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics targeting cellular metabolism, succinate dehydrogenase (SDH) has emerged as a critical enzyme of interest. As a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, its inhibition can have profound effects on cellular bioenergetics. This guide provides a comparative overview of state-of-the-art methodologies for validating the in vivo target engagement of novel SDH inhibitors, using the hypothetical molecule "Sdh-IN-12" as a representative example.
The objective validation of whether a drug candidate interacts with its intended target in a living organism is a cornerstone of successful drug development. This guide outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid researchers in designing and executing robust in vivo target engagement studies.
Comparison of In Vivo Target Engagement Methodologies
Choosing the appropriate method to confirm target engagement depends on various factors, including the availability of specific tools (e.g., radiolabeled compounds), the nature of the inhibitor, and the biological question being addressed. Below is a comparison of three widely used techniques.
| Methodology | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in tissues or cells. | Label-free; applicable to native proteins; can be adapted for high-throughput screening. | Indirect measure of binding; may not be suitable for all targets; requires specific antibodies or mass spectrometry. |
| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled tracers to visualize and quantify the distribution and occupancy of a target in vivo. | Provides quantitative, whole-body imaging of target engagement in real-time; can be used in clinical studies. | Requires synthesis of a specific radiotracer; expensive infrastructure; exposure to radiation. |
| Pharmacodynamic (PD) Biomarkers | Measures downstream molecular or cellular changes that are a direct consequence of target inhibition. | Can provide a functional readout of target modulation; may be more readily accessible in clinical samples (e.g., blood). | Biomarker selection can be challenging; requires extensive validation to link to target engagement; may be influenced by off-target effects. |
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and the experimental workflows is crucial for designing and interpreting target engagement studies.
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Sdh-IN-12 and Malonate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the specificity and performance of two succinate dehydrogenase (SDH) inhibitors: the novel compound Sdh-IN-12 and the classic competitive inhibitor, malonate. This analysis is supported by available experimental data to inform research and development decisions.
Executive Summary
This compound is a novel pyrazole acyl(thio)urea derivative identified as a potent succinate dehydrogenase inhibitor with significant fungicidal activity. Malonate, a well-established dicarboxylic acid, serves as a classic competitive inhibitor of SDH, acting as a structural analog of the enzyme's natural substrate, succinate. While both compounds target SDH, their specificity, potency, and mechanisms of action exhibit key differences. This guide aims to delineate these distinctions through a comparative analysis of their biochemical activity, cellular effects, and known experimental protocols.
Mechanism of Action and Specificity
This compound: this compound belongs to a class of pyrazole amide compounds that are known to interfere with complex II of the respiratory electron transport chain by inhibiting SDH.[1] While the precise binding site of this compound on the SDH complex has not been explicitly detailed in the available literature, it is part of a broader class of fungicides that target this enzyme.[1] The compound has demonstrated notable specificity, exhibiting potent activity against various fungal pathogens while showing no significant herbicidal effects on monocotyledonous and dicotyledonous plants.[2]
Malonate: Malonate's mechanism of action is well-characterized as a competitive inhibitor of succinate dehydrogenase.[3] It structurally mimics the substrate succinate, binding to the enzyme's active site but remaining unreacted, thereby blocking the conversion of succinate to fumarate.[3] This competitive inhibition can be overcome by increasing the concentration of the substrate, succinate.
Quantitative Comparison of Inhibitory Activity
| Compound | Assay Type | Target Organism/System | Potency (EC50/IC50) | Reference |
| This compound | Antifungal Activity | Sclerotinia sclerotiorum | 0.97 µM (EC50) | [2] |
| Antifungal Activity | Cercospora arachidicola | 2.07 µM (EC50) | [2] | |
| Malonate | SDH Inhibition | Isolated mouse heart mitochondria | Significant inhibition at 8 mM | [4] |
| Physiological Effect | Isolated mice hearts | 8.05 ± 2.11 mmol/L (EC50 for decrease in LVdevP) | [5][6] |
Note: EC50 (half maximal effective concentration) for this compound reflects its potency in inhibiting fungal growth, which is a downstream effect of SDH inhibition. The values for malonate reflect its concentration required for direct enzyme inhibition and a physiological response in mammalian tissue.
Impact on Cellular Signaling Pathways
Inhibition of succinate dehydrogenase can have significant downstream effects on cellular signaling, primarily related to mitochondrial function.
Reactive Oxygen Species (ROS) Production
Malonate: Inhibition of SDH by malonate has been shown to reduce the production of reactive oxygen species (ROS) during reperfusion injury.[7] By blocking the oxidation of accumulated succinate, malonate prevents the reverse electron transport that is a major source of ROS.[5] However, in other contexts, malonate-induced mitochondrial potential collapse can lead to ROS production.[8][9]
This compound: The effect of this compound on ROS production has not been documented in the available literature.
Mitochondrial Permeability Transition
Malonate: Malonate has been demonstrated to prevent the opening of the mitochondrial permeability transition pore (mPTP) in the context of ischemia-reperfusion injury.[5] This effect is likely secondary to the reduction in ROS production and the preservation of mitochondrial integrity. In contrast, under different experimental conditions, malonate can induce mitochondrial swelling, a hallmark of mPTP opening, in an ROS-dependent manner.[8][9]
This compound: There is currently no available data on the effect of this compound on the mitochondrial permeability transition pore.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are generalized protocols for assessing succinate dehydrogenase activity, which can be adapted for testing both this compound and malonate.
Succinate Dehydrogenase Activity Assay (Spectrophotometric)
This protocol is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT (p-iodonitrotetrazolium violet).
Principle: Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate. The electrons from this reaction are transferred to an artificial electron acceptor, causing a measurable change in its absorbance. The rate of this change is proportional to the SDH activity.
Materials:
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Sodium succinate solution (e.g., 15 mM)
-
INT solution (e.g., 1 mg/mL in distilled water)[10] or DCPIP solution
-
Enzyme source (e.g., isolated mitochondria, tissue homogenate)
-
Inhibitor solutions (this compound and malonate at various concentrations)
-
Glacial acetic acid (to stop the reaction)
-
Toluene (for extraction of formazan)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare the enzyme source (e.g., homogenize tissue or isolate mitochondria) in a suitable buffer.[11]
-
Reaction Setup: In separate test tubes, combine the phosphate buffer, sodium succinate, and the enzyme sample. For inhibitor testing, add the desired concentration of this compound or malonate. A control tube without the inhibitor should be included.
-
Initiation: Add the electron acceptor (e.g., INT) to start the reaction.[10]
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific duration.[10]
-
Termination: Stop the reaction by adding glacial acetic acid.[10]
-
Measurement: If using INT, extract the resulting formazan with toluene and measure the absorbance at the appropriate wavelength (e.g., 495 nm).[10] If using DCPIP, the decolorization can be monitored directly.
-
Calculation: Determine the enzyme activity based on the change in absorbance over time, and calculate the percent inhibition for each inhibitor concentration.
Experimental Workflow for Inhibitor Comparison
Signaling Pathways and Logical Relationships
Succinate Dehydrogenase and Electron Transport Chain
The following diagram illustrates the central role of SDH in linking the Krebs cycle to the electron transport chain and the points of inhibition by succinate analogs and other inhibitors.
Downstream Effects of SDH Inhibition by Malonate
The inhibition of SDH by malonate, particularly in the context of ischemia-reperfusion, triggers a cascade of events that ultimately lead to cellular protection.
Conclusion
This compound and malonate both effectively inhibit succinate dehydrogenase, a critical enzyme in cellular metabolism. Malonate is a well-understood competitive inhibitor that targets the succinate-binding site of SDH. Its effects on downstream signaling pathways, such as ROS production and mitochondrial permeability transition, have been characterized, demonstrating both protective and potentially deleterious roles depending on the cellular context.
This compound is a promising new SDH inhibitor with demonstrated potent and selective fungicidal activity. However, a comprehensive understanding of its specificity requires further investigation, including determination of its IC50 against purified SDH from various species, identification of its precise binding site on the enzyme complex, and characterization of its off-target effects and impact on mitochondrial signaling pathways.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific application. Malonate remains a valuable tool for studying the fundamental roles of SDH in a variety of biological systems due to its well-defined mechanism of action. This compound, on the other hand, represents a promising lead for the development of novel antifungal agents, with its high potency and selectivity warranting further preclinical and mechanistic studies. Direct, head-to-head comparative studies are essential to fully elucidate the relative advantages of this compound over existing SDH inhibitors like malonate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. prezi.com [prezi.com]
- 4. Inhibition of Succinate Dehydrogenase by Diazoxide is Independent of the KATP Channel Subunit SUR 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 11. content.abcam.com [content.abcam.com]
A Comparative Guide to Succinate Dehydrogenase Inhibitors: Sdh-IN-12 and 3-Nitropropionic Acid (3-NPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two succinate dehydrogenase (SDH) inhibitors: Sdh-IN-12, a novel fungicide, and 3-Nitropropionic acid (3-NPA), a well-characterized neurotoxin widely used in preclinical research. This document aims to objectively present their known performance, mechanisms of action, and relevant experimental data to inform researchers in drug development and related fields.
Executive Summary
This compound and 3-Nitropropionic acid both target succinate dehydrogenase (Complex II), a critical enzyme in the mitochondrial electron transport chain and the Krebs cycle. However, their origins, chemical structures, and known biological effects differ significantly. 3-NPA is a natural toxin that acts as an irreversible inhibitor of SDH, leading to cellular energy depletion and oxidative stress, making it a valuable tool for modeling neurodegenerative diseases like Huntington's. This compound, a synthetic pyrazole acyl(thio)urea derivative, has been developed as a potent fungicide. While its primary characterization is in the context of plant pathogens, the broader class of pyrazole amide SDH inhibitors has been shown to exhibit off-target effects, including mammalian toxicity through mitochondrial respiration inhibition, a crucial consideration for drug development.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and 3-NPA. It is important to note that the data for this compound is currently limited to its fungicidal activity, while data for 3-NPA is more extensive and focused on its effects in mammalian systems.
Table 1: In Vitro Efficacy and Toxicity
| Parameter | This compound | 3-Nitropropionic Acid (3-NPA) |
| Target | Succinate Dehydrogenase (SDH) | Succinate Dehydrogenase (SDH) |
| Mechanism of SDH Inhibition | Presumed inhibitor | Irreversible "suicide" inhibitor |
| EC₅₀ (Fungicidal Activity) | 0.97 µM (S. sclerotiorum)[1][2] | Not applicable |
| 2.07 µM (C. arachidicola)[1][2] | ||
| IC₅₀ (SDH Inhibition) | Not reported | Not directly reported, but effective concentrations are in the micromolar to millimolar range depending on the system. |
| IC₅₀ (Neurotoxicity) | Not reported | 0.5 mM (in SH-SY5Y human neuroblastoma cells)[3] |
| LC₅₀ (Neurotoxicity) | Not reported | 0.7 mM (primary cerebellar granule cells)[4] |
| 2.5 mM (cultured striatal neurons in 20.0 mM glucose)[5] |
Table 2: In Vivo Data
| Parameter | This compound | 3-Nitropropionic Acid (3-NPA) |
| Bioavailability | Good bioavailability with plasma protein binding < 90%[2] | Orally active |
| In Vivo Efficacy | Effective fungicide (data not shown in detail) | Induces neurodegeneration in animal models |
| Effective Dose (Neurotoxicity) | Not applicable | 20 mg/kg (i.p. in rats to induce striatal lesions)[6] |
| 30 mg/kg (s.c. in rats to inhibit SDH and induce hypothermia)[7] |
Mechanism of Action and Signaling Pathways
3-Nitropropionic Acid (3-NPA)
3-NPA is a suicide inhibitor of SDH, meaning it is processed by the enzyme into a reactive species that covalently and irreversibly binds to the enzyme's active site.[8] This inhibition of SDH has several downstream consequences:
-
Disruption of the Krebs Cycle and Electron Transport Chain: Inhibition of SDH blocks the conversion of succinate to fumarate, leading to an accumulation of succinate and a deficit in the production of FADH₂. This impairs the electron transport chain, reducing ATP synthesis.
-
Energy Depletion: The reduction in ATP production leads to a cellular energy crisis.
-
Oxidative Stress: The dysfunctional electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Excitotoxicity: In neurons, energy depletion can lead to the failure of ion pumps, causing membrane depolarization and excessive activation of glutamate receptors (excitotoxicity), leading to an influx of Ca²⁺ and subsequent cell death.[4][9]
-
Apoptosis: The combination of cellular stress, oxidative damage, and excitotoxicity can trigger programmed cell death (apoptosis).
Caption: Signaling pathway of 3-NPA-induced neurotoxicity.
This compound
The precise mechanism of this compound's inhibition of SDH has not been fully elucidated in publicly available literature. However, based on its chemical class (pyrazole acyl(thio)urea) and the known mechanism of other SDH inhibitor fungicides, it is likely to act at the ubiquinone-binding site (Q-site) of the SDH complex. This would block the transfer of electrons from SDH to the electron transport chain. Molecular docking studies of similar compounds suggest interactions with key amino acid residues in this pocket.
The downstream effects in fungi are similar to those of 3-NPA in mammalian cells, leading to impaired respiration and cell death. At a cellular level, this compound has been observed to destroy the ultrastructure of fungal mycelia, causing contraction and collapse.[2]
It is crucial to note that while developed as a fungicide, the target (SDH) is highly conserved across species. Studies on other pyrazole amide SDH inhibitors have demonstrated acute mammalian toxicity, likely due to the inhibition of mitochondrial respiration.[9] This highlights the potential for off-target effects and underscores the importance of thorough toxicological profiling of this class of compounds in drug development.
Experimental Protocols
Succinate Dehydrogenase Activity Assay (Colorimetric)
This protocol is a general method for measuring SDH activity and can be adapted for testing the inhibitory effects of compounds like this compound and 3-NPA. The principle involves the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH, which can be measured spectrophotometrically.
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)
-
Succinate solution (substrate)
-
DCPIP solution (electron acceptor)
-
Sample containing SDH (e.g., isolated mitochondria, cell lysate)
-
Inhibitor solutions (this compound, 3-NPA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates, or isolated mitochondria in ice-cold SDH Assay Buffer.[1][10][11]
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
SDH Assay Buffer
-
Sample containing SDH
-
Inhibitor solution at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set time to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the succinate and DCPIP solutions to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes.[1][10] The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
Caption: Experimental workflow for SDH activity assay.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxicity of compounds on neuronal cell lines, such as SH-SY5Y cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds (this compound, 3-NPA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 24 hours). Include vehicle controls.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ or EC₅₀ value for cytotoxicity.
Caption: Experimental workflow for in vitro neurotoxicity (MTT) assay.
Conclusion and Future Directions
This guide highlights the distinct profiles of this compound and 3-NPA as SDH inhibitors. 3-NPA remains a cornerstone tool for inducing mitochondrial dysfunction and modeling neurodegenerative diseases in a research setting due to its well-documented irreversible mechanism and in vivo effects.
This compound represents a newer class of potent SDH inhibitors with primary applications in agriculture. For drug development professionals, the key takeaway is the potential for such compounds to have significant off-target effects on mammalian cells due to the conserved nature of SDH. The reported toxicity of related pyrazole amide compounds underscores the need for comprehensive safety and selectivity profiling of any novel SDH inhibitor intended for therapeutic use.
Future research should aim to:
-
Elucidate the precise mechanism of action of this compound on both fungal and mammalian SDH.
-
Determine the IC₅₀ of this compound for mammalian SDH to assess its selectivity.
-
Conduct in vitro and in vivo studies to evaluate the potential toxicity of this compound in mammalian systems.
By understanding the comparative pharmacology and toxicology of diverse SDH inhibitors, researchers can better select appropriate tool compounds for their studies and anticipate potential challenges in the development of novel therapeutics targeting this essential enzyme.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. mdpi.com [mdpi.com]
- 3. Neuromodulatory effect of 4-(methylthio)butyl isothiocyanate against 3-nitropropionic acid induced oxidative impairments in human dopaminergic SH-SY5Y cells via BDNF/CREB/TrkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Nitropropionic acid: an astrocyte-sparing neurotoxin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Energy and glutamate dependency of 3-Nitropropionic acid neurotoxicity in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Pyrazole Acyl(thio)urea Derivatives Containing a Biphenyl Scaffold as Potential Succinate Dehydrogenase Inhibitors: Design, Synthesis, Fungicidal Activity, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Nitropropionic acid (3-NPA) produces hypothermia and inhibits histochemical labeling of succinate dehydrogenase (SDH) in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Therapeutic Landscape of SDH-Mutant Cancers: A Comparative Analysis of Treatment Strategies
A comprehensive review of current therapeutic approaches for cancers driven by mutations in the succinate dehydrogenase (SDH) gene reveals a multifaceted strategy involving targeted therapies and metabolic interventions. However, a thorough validation and comparison of a specific inhibitor, Sdh-IN-12, is not possible as there is no publicly available scientific literature or experimental data on this compound.
Succinate dehydrogenase is a critical enzyme complex involved in both the Krebs cycle and the electron transport chain. Mutations in the genes encoding its subunits (SDHA, SDHB, SDHC, SDHD) lead to the accumulation of the oncometabolite succinate, which in turn drives tumorigenesis through the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and epigenetic alterations via DNA hypermethylation.[1] Cancers associated with SDH mutations include gastrointestinal stromal tumors (GIST), paragangliomas, pheochromocytomas, and renal cell carcinoma.[1]
This guide provides a comparative overview of established and emerging therapeutic strategies for SDH-mutant cancers, based on available preclinical and clinical data.
Current and Investigational Therapeutic Strategies
The primary therapeutic avenues for SDH-mutant cancers are aimed at counteracting the downstream effects of SDH deficiency. These strategies can be broadly categorized as follows:
-
Anti-Angiogenic Therapy: The stabilization of HIF-1α in SDH-mutant tumors leads to the upregulation of angiogenic factors like VEGF. This provides a strong rationale for the use of anti-angiogenic drugs.
-
Targeted Inhibition of Receptor Tyrosine Kinases (RTKs): Several RTKs are implicated in the signaling pathways of SDH-mutant cancers.
-
DNA Damage and Repair Inhibition: The altered metabolic state in these cancers can create vulnerabilities that can be exploited by agents that interfere with DNA replication and repair.
-
Epigenetic Modulators: Given the widespread DNA hypermethylation in SDH-mutant tumors, drugs that reverse this epigenetic alteration are a logical therapeutic approach.
The following table summarizes the performance of key therapeutic agents in preclinical and clinical studies involving SDH-mutant cancer models.
| Therapeutic Agent | Mechanism of Action | Cancer Model(s) | Key Findings | Reference(s) |
| Sunitinib | Multi-targeted tyrosine kinase inhibitor (including VEGFR and PDGFR) | SDH-deficient GIST | Modest clinical benefit, primarily disease stabilization rather than significant tumor regression. | [2][3] |
| Regorafenib | Multi-targeted tyrosine kinase inhibitor | SDH-deficient GIST | Limited efficacy reported in clinical trials. | [2] |
| Temozolomide | Alkylating agent causing DNA damage | SDH-deficient GIST, Pheochromocytoma/Paraganglioma | Shows promise in preclinical models and early clinical trials, particularly in tumors with MGMT promoter methylation. | [2] |
| PARP Inhibitors (e.g., Olaparib) | Inhibit poly (ADP-ribose) polymerase, involved in DNA repair | SDH-mutant Pheochromocytoma/Paraganglioma | Preclinical rationale exists due to potential DNA repair deficiencies in these tumors. Clinical trials are ongoing. | [1] |
| Hypomethylating Agents (e.g., Guadecitabine) | Inhibit DNA methyltransferases to reverse DNA hypermethylation | SDH-deficient GIST, Pheochromocytoma/Paraganglioma | Currently under investigation in clinical trials. | [4] |
Signaling Pathways and Experimental Workflows
To understand the rationale behind these therapeutic strategies, it is crucial to visualize the underlying molecular mechanisms and the experimental approaches used for their validation.
Signaling Pathway in SDH-Mutant Cancer
Caption: Signaling cascade in SDH-mutant cancer.
General Experimental Workflow for Inhibitor Validation
Caption: Workflow for validating inhibitors in SDH-mutant cancer models.
Detailed Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of therapeutic agents in SDH-mutant cancer models.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SDH-mutant and wild-type cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Sunitinib) and a vehicle control for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for HIF-1α
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject SDH-mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the dosing schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the compound.
References
- 1. SDH defective cancers: molecular mechanisms and treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDH MUTATIONS IN TUMOURIGENESIS AND INHERITED ENDOCRINE TUMOURS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in therapy of succinate dehydrogenase (SDH)-deficient gastrointestinal stromal tumor - Rutkowski - Gastrointestinal Stromal Tumor [gist.amegroups.org]
- 4. Current Management of Succinate Dehydrogenase Deficient Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-12: A Comparative Guide to Synergistic Combinations with Metabolic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The targeting of cancer cell metabolism has emerged as a promising therapeutic avenue. Cancer cells exhibit altered metabolic pathways, such as increased glycolysis and dependence on specific nutrients, creating vulnerabilities that can be exploited. Sdh-IN-12, a potent and selective inhibitor of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II, represents a key agent in this strategy. Inhibition of SDH disrupts the tricarboxylic acid (TCA) cycle and electron transport chain, leading to metabolic stress and cell death.
This guide provides a comparative analysis of the synergistic potential of this compound and other SDH inhibitors with inhibitors of distinct metabolic pathways. By simultaneously targeting multiple metabolic nodes, it is possible to achieve a more profound anti-cancer effect, overcome resistance mechanisms, and potentially reduce therapeutic doses and associated toxicities.
Rationale for Synergy: A Multi-pronged Metabolic Attack
Cancer cells often exhibit metabolic plasticity, allowing them to adapt to the inhibition of a single metabolic pathway by upregulating alternative routes for energy production and biosynthesis. This adaptability underscores the rationale for combination therapies. By co-targeting SDH and another key metabolic enzyme, we can induce a state of "synthetic lethality," where the simultaneous inhibition of two pathways is significantly more effective than the inhibition of either alone.
This guide will explore the synergistic potential of SDH inhibitors with compounds targeting:
-
Glycolysis: The breakdown of glucose for energy.
-
Glutaminolysis: The conversion of glutamine into fuel for the TCA cycle.
-
Pentose Phosphate Pathway (PPP): A pathway crucial for nucleotide synthesis and redox balance.
Comparative Efficacy of SDH Inhibitor Combinations
While direct experimental data on this compound in combination with other metabolic inhibitors is limited in publicly available literature, we can infer its potential synergistic effects by examining studies on other well-characterized SDH inhibitors and broader mitochondrial complex inhibitors.
Table 1: Synergistic Effects of Mitochondrial/SDH Inhibitors with Other Metabolic Inhibitors
| SDH/Mitochondrial Inhibitor | Combination Partner (Metabolic Pathway) | Cancer Type | Observed Synergistic Effect | Reference |
| Metformin (Complex I Inhibitor) | 2-Deoxyglucose (Glycolysis Inhibitor) | Prostate Cancer | Significant energetic stress and apoptosis | [1] |
| Mitochondria-Targeted Drugs (Mito-CP, Mito-Q) | 2-Deoxyglucose (Glycolysis Inhibitor) | Breast Cancer | Synergistic decrease in ATP levels and tumor regression | [2][3] |
| Thenoyltrifluoroacetone (TTFA) (SDH Inhibitor) | Cisplatin (DNA Damaging Agent) | Chemoresistant Neuroblastoma | Synergistic stimulation of apoptosis | [4] |
| Penfluridol (Mitochondrial OXPHOS Inhibitor) | 2-Deoxy-D-glucose (Glycolysis Inhibitor) | Lung Cancer | Synergistically enhanced inhibition of cancer cell growth | [5] |
Note: While cisplatin is not a direct metabolic inhibitor, the study is included to demonstrate the potential of SDH inhibitors to synergize with other anti-cancer agents.
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
This compound and other metabolic inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the other metabolic inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment, including any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.[6][7]
-
Staining: Add Annexin V-FITC and PI to the cell suspension.[6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6][7]
-
Analysis: Analyze the stained cells by flow cytometry.[6][7]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Determination of Synergy (Combination Index)
The Combination Index (CI) method developed by Chou and Talalay is a widely used method to quantify the nature of the interaction between two drugs.
Calculation:
The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability).[10]
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.[10]
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Software such as CompuSyn can be used to automatically calculate CI values from experimental data.[7][11]
Visualizing the Metabolic Interplay
The following diagrams illustrate the key metabolic pathways and the rationale for their combined inhibition.
Caption: Interconnected metabolic pathways in cancer cells and points of inhibition.
Caption: Experimental workflow for assessing drug synergy.
Conclusion
The inhibition of SDH by agents such as this compound presents a compelling strategy for targeting cancer metabolism. The true therapeutic potential of this approach likely lies in its combination with inhibitors of other key metabolic pathways. By disrupting both mitochondrial respiration and glycolysis or glutaminolysis, it is possible to overwhelm the metabolic adaptability of cancer cells, leading to enhanced cell death and potentially overcoming drug resistance. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into these promising synergistic combinations, ultimately paving the way for more effective and targeted cancer therapies.
References
- 1. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Tumor Inhibition via Energy Elimination by Repurposing Penfluridol and 2-Deoxy-D-Glucose in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. kumc.edu [kumc.edu]
- 8. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with BPTES nanoparticles and metformin targets the metabolic heterogeneity of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Synergistic effect of tumor necrosis factor-alpha- and diphtheria toxin-mediated cytotoxicity in sensitive and resistant human ovarian tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Sdh-IN-12 and Metformin
A Comprehensive Guide for Researchers in Cellular Metabolism and Drug Development
In the landscape of metabolic modulators, both Sdh-IN-12 and Metformin have emerged as significant tools for investigating and manipulating cellular bioenergetics. While Metformin is a cornerstone in the management of type 2 diabetes with a well-documented, albeit complex, mechanism of action, this compound represents a more targeted approach to metabolic intervention through its inhibition of succinate dehydrogenase. This guide provides a detailed, head-to-head comparison of these two compounds, offering insights into their distinct mechanisms, experimental validation, and potential research applications.
At a Glance: Key Differences
| Feature | This compound | Metformin |
| Primary Target | Succinate Dehydrogenase (SDH) / Mitochondrial Complex II | Primarily Mitochondrial Complex I; indirectly activates AMP-activated protein kinase (AMPK) |
| Mechanism of Action | Inhibition of the Krebs cycle and electron transport chain at Complex II. | Inhibition of mitochondrial respiration at Complex I, leading to an increased AMP/ATP ratio and subsequent activation of AMPK.[1] |
| Primary Cellular Effect | Disruption of cellular respiration and accumulation of succinate. | Activation of catabolic pathways and inhibition of anabolic pathways via AMPK signaling. |
| Established Clinical Use | Fungicide (research compound in mammalian systems). | First-line treatment for type 2 diabetes.[2] |
Mechanism of Action: A Tale of Two Complexes
The fundamental difference between this compound and Metformin lies in their primary molecular targets within the mitochondria, leading to distinct downstream signaling cascades.
This compound: Targeting the Crossroads of Metabolism
This compound is a potent inhibitor of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in both the Krebs cycle and the electron transport chain (ETC) as Complex II.[3][4] By inhibiting SDH, this compound directly blocks the oxidation of succinate to fumarate in the Krebs cycle and the transfer of electrons to the ubiquinone pool in the ETC.[4] This dual inhibition leads to a bottleneck in cellular respiration, the accumulation of succinate, and a subsequent reprogramming of cellular metabolism.[5]
Metformin: The AMPK Activator
Metformin's primary mechanism of action is the inhibition of mitochondrial respiratory chain Complex I.[1] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP/ATP ratio. This shift in the energy balance is sensed by AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[6] The binding of AMP to AMPK allosterically activates the kinase, leading to its phosphorylation and full activation by upstream kinases such as LKB1.[7] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy homeostasis by stimulating catabolic processes (e.g., fatty acid oxidation, glucose uptake) and inhibiting anabolic processes (e.g., gluconeogenesis, protein synthesis).[6][8][9]
References
- 1. Therapeutic vs. Suprapharmacological Metformin Concentrations: Different Effects on Energy Metabolism and Mitochondrial Function in Skeletal Muscle Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism [research.chalmers.se]
- 6. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. AMP-activated protein kinase and its downstream transcriptional pathways - PMC [pmc.ncbi.nlm.nih.gov]
Sdh-IN-12 and Chemotherapy: A Comparative Guide to a Novel Combination Strategy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology, the quest for therapeutic strategies that can overcome chemoresistance and enhance the efficacy of existing treatments is paramount. This guide provides a comparative analysis of a hypothetical, yet representative, succinate dehydrogenase (SDH) inhibitor, Sdh-IN-12, in combination with two standard-of-care chemotherapy agents: temozolomide for glioblastoma and doxorubicin for breast cancer. While direct preclinical data for a specific compound named "this compound" is not publicly available, this document synthesizes the strong scientific rationale and existing preclinical evidence for combining SDH inhibition with these chemotherapeutic agents.
The Rationale for Targeting Succinate Dehydrogenase in Cancer Therapy
Succinate dehydrogenase (SDH) is a critical enzyme complex with a dual role in cellular metabolism: it is a key component of the mitochondrial electron transport chain (Complex II) and a catalytic enzyme in the Krebs cycle.[1] Inhibition of SDH disrupts cellular energy production, leading to an accumulation of the oncometabolite succinate. This accumulation has profound downstream effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can, under certain conditions, promote metabolic reprogramming and create vulnerabilities in cancer cells.[1][2] Tumors with mutations in SDH often exhibit a reliance on specific metabolic pathways for survival, making SDH an attractive target for therapeutic intervention.[1] Preclinical studies have shown that SDH inhibitors can induce apoptosis in cancer cells, suggesting their potential as anticancer agents.[1]
This guide explores the hypothetical synergistic effects of combining this compound with temozolomide and doxorubicin, providing a framework for potential future preclinical investigations.
This compound in Combination with Temozolomide for Glioblastoma
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a poor prognosis often attributed to resistance to the standard-of-care alkylating agent, temozolomide (TMZ).[3] This resistance is multifactorial, involving mechanisms such as the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) and altered tumor cell metabolism.
Mechanism of Action and Potential Synergy
Temozolomide exerts its cytotoxic effect by methylating DNA, leading to DNA damage and subsequent apoptosis.[4][5][6][7] However, TMZ-resistant glioblastoma cells often exhibit metabolic reprogramming, relying on enhanced mitochondrial activity and fatty acid oxidation to sustain their growth and evade therapy-induced cell death.[4][8]
The proposed synergistic mechanism of this compound and temozolomide is centered on a dual assault on glioblastoma cells: DNA damage and metabolic crisis. By inhibiting SDH, this compound would disrupt mitochondrial respiration and ATP production, creating a state of metabolic stress. This metabolic vulnerability could lower the threshold for apoptosis induction by the DNA damage caused by temozolomide.
Signaling Pathway: this compound and Temozolomide in Glioblastoma
This compound and Temozolomide Pathway
Preclinical Data Comparison
Direct comparative data for this compound in combination with temozolomide is not available. The following table presents hypothetical data based on the expected synergistic effects, alongside published data for temozolomide alone in representative glioblastoma cell lines. This serves as a template for future experimental design.
| Treatment | Cell Line | IC50 (µM) | Apoptosis Rate (%) | In Vivo Tumor Growth Inhibition (%) |
| Temozolomide (TMZ) Alone | U87 | 123.9 (at 24h)[9] | Data not found | Data not found |
| U251 | 240.0 (at 48h)[9] | Data not found | Data not found | |
| This compound Alone | U87 | Hypothetical | Hypothetical | Hypothetical |
| U251 | Hypothetical | Hypothetical | Hypothetical | |
| This compound + TMZ (Combination) | U87 | Hypothetical | Hypothetical | Hypothetical |
| U251 | Hypothetical | Hypothetical | Hypothetical |
This compound in Combination with Doxorubicin for Breast Cancer
Doxorubicin is a widely used anthracycline antibiotic for the treatment of breast cancer. Its efficacy can be limited by both intrinsic and acquired resistance, often linked to the metabolic phenotype of the tumor, such as the Warburg effect.
Mechanism of Action and Potential Synergy
Doxorubicin primarily functions as a topoisomerase II inhibitor, leading to DNA double-strand breaks and subsequent apoptosis.[10][11][12] Chemoresistant breast cancer cells frequently exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect), which is believed to contribute to survival and resistance.[5][6][13]
The combination of this compound and doxorubicin is proposed to synergistically target breast cancer cells by inducing both metabolic collapse and catastrophic DNA damage. By inhibiting SDH, this compound would disrupt mitochondrial function, potentially reversing the Warburg phenotype or creating an energy crisis that cancer cells cannot overcome. This metabolic weakening is hypothesized to enhance the apoptotic effects of doxorubicin-induced DNA damage.
Signaling Pathway: this compound and Doxorubicin in Breast Cancer
This compound and Doxorubicin Pathway
Preclinical Data Comparison
Similar to the glioblastoma combination, direct preclinical data for this compound with doxorubicin in breast cancer is not available. The table below provides a hypothetical framework for evaluating this combination, which can guide future research.
| Treatment | Cell Line | IC50 (µM) | Apoptosis Rate (%) | In Vivo Tumor Growth Inhibition (%) |
| Doxorubicin (DOX) Alone | MCF-7 | Data not found | Data not found | Data not found |
| MDA-MB-231 | Data not found | Data not found | Data not found | |
| This compound Alone | MCF-7 | Hypothetical | Hypothetical | Hypothetical |
| MDA-MB-231 | Hypothetical | Hypothetical | Hypothetical | |
| This compound + DOX (Combination) | MCF-7 | Hypothetical | Hypothetical | Hypothetical |
| MDA-MB-231 | Hypothetical | Hypothetical | Hypothetical |
Experimental Protocols
To facilitate the design of future studies, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Experimental Workflow: MTT Assay
Workflow for MTT Cell Viability Assay
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., U87, U251, MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, the respective chemotherapy agent (temozolomide or doxorubicin), and the combination of both. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), is used to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Workflow: Annexin V/PI Apoptosis Assay
Workflow for Annexin V/PI Apoptosis Assay
Detailed Protocol:
-
Cell Treatment: Seed and treat cells with this compound, the chemotherapy agent, and the combination as described for the viability assay.
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excitation is typically at 488 nm, and emission is detected at ~530 nm (for FITC) and >670 nm (for PI).
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Conclusion
The combination of a succinate dehydrogenase inhibitor like this compound with standard chemotherapy agents such as temozolomide and doxorubicin represents a scientifically compelling strategy for overcoming chemoresistance and improving therapeutic outcomes in glioblastoma and breast cancer, respectively. By targeting the metabolic vulnerabilities of cancer cells, SDH inhibition has the potential to sensitize them to the cytotoxic effects of DNA-damaging agents. While direct preclinical data for a specific "this compound" compound is not yet available, the mechanistic rationale is strong. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and execute preclinical studies to validate this promising therapeutic approach. Further investigation is warranted to identify potent and selective SDH inhibitors and to evaluate their synergistic efficacy and safety in combination with established chemotherapies.
References
- 1. What are SDH2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Temozolomide treatment combined with AZD3463 shows synergistic effect in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide - Wikipedia [en.wikipedia.org]
- 6. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Annexin A5 promotes invasion and chemoresistance to temozolomide in glioblastoma multiforme cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
The Potential of Succinate Dehydrogenase Inhibitors in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Succinate dehydrogenase (SDH), a critical enzyme in both the Krebs cycle and the electron transport chain, has emerged as a significant target in cancer research.[1][2] Its role as a tumor suppressor is increasingly recognized, with mutations and dysfunction linked to various cancers.[3][4] This guide provides an objective comparison of the anti-tumor potential of SDH inhibitors, supported by experimental data and detailed methodologies. While specific anti-tumor data for the compound Sdh-IN-12 is not currently available in published literature, this guide will explore the broader class of SDH inhibitors and their potential therapeutic applications in oncology.
The Role of Succinate Dehydrogenase in Cancer
SDH, also known as mitochondrial complex II, is a key player in cellular metabolism.[1] In normal cells, it catalyzes the oxidation of succinate to fumarate. However, in certain cancer cells, SDH is often dysfunctional due to genetic mutations, post-translational modifications, or the presence of endogenous inhibitors.[1] This dysfunction leads to the accumulation of succinate, which is now considered an "oncometabolite."[2]
The accumulation of succinate has several pro-tumorigenic effects:
-
Epigenetic Alterations: Succinate can inhibit enzymes involved in DNA and histone demethylation, leading to changes in gene expression that promote cancer development.[4]
-
Metabolic Reprogramming: The buildup of succinate can induce a "pseudohypoxic" state by stabilizing the hypoxia-inducible factor 1-alpha (HIF-1α), even in the presence of oxygen. This metabolic shift favors glycolysis, a hallmark of cancer cells.[3][5]
-
Angiogenesis and Cell Migration: The stabilization of HIF-1α can also promote the formation of new blood vessels (angiogenesis) and enhance cell migration and invasion.[2]
Targeting SDH for Cancer Therapy
The critical role of SDH in cancer cell metabolism makes it an attractive therapeutic target. By inhibiting SDH, it is hypothesized that the proliferation and survival of cancer cells that are dependent on altered metabolic pathways can be selectively targeted. Several compounds have been investigated for their potential as SDH inhibitors in cancer therapy.
Comparative Anti-Tumor Activity of SDH Inhibitors
While data on this compound's anti-tumor activity is not available, other SDH inhibitors have demonstrated anti-cancer effects in preclinical studies. The following table summarizes the findings for some of these compounds.
| SDH Inhibitor | Cancer Model | Observed Anti-Tumor Effects | Reference |
| Malonate | In vitro and in vivo models | Reduces reperfusion injury, a process relevant to cancer therapy. | [3] |
| α-Tocopheryl succinate | Cancer cell lines | Induces apoptosis (programmed cell death). | [6] |
| TTFA (Thenoyltrifluoroacetone) | Neuroblastoma cells | Induces apoptosis. | [6] |
| New Small Molecules | Lung cancer cell lines | Inhibit colony formation more effectively than dimethyl malonate (DMM). | [7] |
Experimental Protocols
The independent validation of the anti-tumor activity of any SDH inhibitor, including potentially this compound, would require a series of well-defined in vitro and in vivo experiments.
In Vitro Anti-Tumor Activity Assays
1. Cell Viability and Proliferation Assays (e.g., MTT, SRB):
-
Objective: To determine the cytotoxic and cytostatic effects of the SDH inhibitor on cancer cell lines.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SDH inhibitor for 24, 48, and 72 hours.
-
After the incubation period, add MTT or SRB reagent to the wells.
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells compared to an untreated control.
-
Calculate the IC50 (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
2. Colony Formation Assay:
-
Objective: To assess the long-term effect of the SDH inhibitor on the ability of single cancer cells to form colonies.
-
Methodology:
-
Seed a low density of cancer cells in 6-well plates.
-
Treat the cells with the SDH inhibitor at various concentrations.
-
Allow the cells to grow for 1-2 weeks until visible colonies are formed.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies in each well to determine the inhibitor's effect on clonogenic survival.
-
In Vivo Tumor Model Experiments
1. Xenograft Mouse Model:
-
Objective: To evaluate the anti-tumor efficacy of the SDH inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the SDH inhibitor to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved, the following diagrams illustrate the key signaling pathway affected by SDH inhibition and a typical experimental workflow.
Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of succinate dehydrogenase and role of succinate in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of succinate dehydrogenase by the mitochondrial chaperone TRAP1 has anti-oxidant and anti-apoptotic effects on tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinate Dehydrogenase and Ribonucleic Acid Networks in Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Small Molecules for Targeting Succinate Dehydrogenase | Florida ExpertNet [expertnet.org]
Unraveling a Response: A Guide to Biomarkers for Succinate Dehydrogenase Inhibitors
A comprehensive review of the current literature and publicly available data reveals no specific information on a compound designated "Sdh-IN-12." This could indicate that it is a novel, preclinical compound not yet described in published research, an internal discovery code, or a potential misnomer.
However, the underlying interest in biomarkers of response to succinate dehydrogenase (SDH) inhibitors is a critical area of research in oncology and other fields. This guide provides a comparative overview of potential biomarkers and the experimental methodologies used to evaluate the response to SDH inhibitors (SDHIs) in general.
Succinate dehydrogenase is a vital enzyme complex with a dual role in cellular metabolism: it participates in the Krebs cycle and the mitochondrial electron transport chain.[1] Its inhibition can lead to significant metabolic and signaling changes within a cell, making it a target for therapeutic intervention.
Quantitative Data on Biomarkers for SDH Inhibition
The following table summarizes key biomarkers that have been investigated to predict or measure the response to the inhibition or dysfunction of succinate dehydrogenase.
| Biomarker Category | Specific Biomarker | Method of Detection | Typical Change with SDH Inhibition | Reference Study Insights |
| Metabolites | Succinate-to-Fumarate Ratio (SFR) | Mass Spectrometry, NMR Spectroscopy | Increased | Plasma SFR effectively distinguished individuals with SDH pathogenic variants, with AUCs ranging from 0.86 to 0.95.[2] |
| Lactate-to-α-Ketoglutarate Ratio | Mass Spectrometry, NMR Spectroscopy | Increased | In erythrocytes, this ratio identified individuals with SDH pathogenic variants with 92% sensitivity and specificity (AUC 0.97).[2] | |
| Succinate Accumulation | Mass Spectrometry, Immunohistochemistry | Increased | Accumulation of succinate is a hallmark of SDH dysfunction and can act as an oncometabolite.[3] | |
| Genetic Markers | SDHx Gene Mutations | DNA Sequencing | Presence of pathogenic variants | Germline pathogenic variants in SDHx genes predispose individuals to various tumors.[2] |
| Protein Expression | SDHB Subunit Levels | Immunohistochemistry (IHC) | Decreased | Loss of SDHB protein expression, as detected by IHC, is a surrogate marker for SDH complex dysfunction.[2] |
| Cellular Processes | Epithelial-Mesenchymal Transition (EMT) | Gene Expression Analysis, Cell Imaging | Induced | Knockdown of the Sdhb subunit has been shown to induce EMT in ovarian cancer cells. |
Comparative Effects of Known SDH Inhibitors
While no data exists for "this compound," other molecules are known to inhibit SDH. This table provides a comparison of some of these compounds, though it is important to note that many are used as research tools or fungicides and are not approved therapeutics for human diseases.[4]
| Inhibitor | Type | Primary Use / Context | Known Cellular Effects |
| Malonate | Competitive | Research Tool | Reduces ROS production and cellular damage during ischemia-reperfusion injury.[3] |
| 3-Nitropropionic acid (3-NPA) | Irreversible | Research Tool (neurotoxicity studies) | Induces striatal lesions similar to Huntington's disease.[4] |
| Atpenin A5 | Non-competitive | Research Tool | Potent and specific inhibitor of the quinone-binding site. |
| Carboxin | Fungicide | Agriculture | Inhibits the quinone reduction activity of the SDH complex.[4] |
| α-Tocopheryl Succinate (α-TOS) | Investigational | Cancer Research | Shows antitumor effects in combination with other agents in mouse models.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SDH inhibition biomarkers.
Metabolite Profiling using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is used to quantify key metabolites like succinate, fumarate, lactate, and α-ketoglutarate in biological samples.
-
Sample Preparation: Blood plasma, urine, or cell extracts are collected. For plasma, proteins are precipitated using a cold organic solvent (e.g., methanol). The supernatant containing the metabolites is then collected after centrifugation.
-
Chromatographic Separation: The extracted metabolites are injected into a liquid chromatography system. A reversed-phase C18 column is commonly used to separate the metabolites based on their physicochemical properties. A gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is applied to elute the compounds.
-
Mass Spectrometry Detection: The eluate from the LC system is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each target metabolite are monitored for highly sensitive and specific quantification.
-
Data Analysis: The area under the peak for each metabolite is integrated. A standard curve generated from known concentrations of each metabolite is used to determine the absolute concentration in the samples. Ratios like the succinate-to-fumarate ratio are then calculated.
SDHB Immunohistochemistry (IHC)
This protocol is used to assess the expression level of the SDHB protein subunit in tissue samples, which is indicative of the integrity of the SDH complex.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves immersing the slides in a citrate buffer solution and heating them.
-
Blocking: The tissue sections are incubated with a blocking solution (e.g., hydrogen peroxide followed by a protein block like goat serum) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for the SDHB protein.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, which binds to the primary antibody. A chromogen substrate is then added, which reacts with the enzyme to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain like hematoxylin to visualize cell nuclei. The slides are then dehydrated and mounted with a coverslip.
-
Analysis: The staining intensity and distribution of the SDHB protein are evaluated microscopically. Loss of granular cytoplasmic staining in tumor cells, with retained staining in internal controls (like endothelial cells), is considered a positive result for SDH deficiency.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to SDH inhibition and biomarker discovery.
Caption: Mechanism of Succinate Dehydrogenase (SDH) Inhibition.
Caption: A typical workflow for discovering predictive biomarkers.
References
- 1. Succinate dehydrogenase inhibition leads to epithelial-mesenchymal transition and reprogrammed carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling Sdh-IN-12
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Sdh-IN-12, a succinate dehydrogenase inhibitor. The following procedural guidance is designed to ensure safe operational use and disposal of this compound.
Hazard Identification and Safety Precautions
This compound is a potent succinate dehydrogenase (SDH) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related compounds and general knowledge of SDH inhibitors indicate that this compound should be handled with care. The primary hazards are associated with inhalation, skin/eye contact, and ingestion.
General Safety and Hazard Information
| Hazard Statement | Precautionary Statement |
| May cause eye irritation.[1] | Avoid contact with eyes. |
| May cause skin irritation upon prolonged contact.[1] | Wear protective gloves and clothing. |
| May be harmful if inhaled.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or with respiratory protection. |
| May be harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should be conducted for each specific experimental protocol.[2] However, the following minimum PPE is required for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[2][3] | Must comply with ANSI Z87.1 standard.[2][3] |
| Face shield (in addition to goggles for splash hazards).[3] | ||
| Hand Protection | Disposable nitrile gloves. | Minimum for incidental contact. Remove and wash hands immediately after contact.[2] |
| Double gloving or Silver Shield gloves underneath nitrile gloves. | Recommended for extended handling or direct contact. | |
| Body Protection | Laboratory coat. | Fully buttoned to protect skin and personal clothing. |
| Long pants and closed-toe shoes.[2] | Required for all laboratory work. | |
| Respiratory Protection | Use in a certified chemical fume hood. | |
| NIOSH-approved respirator. | Required if handling outside of a fume hood or if aerosolization is possible. |
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Receiving | Inspect containers for damage or leaks upon arrival. Wear appropriate PPE. |
| Storage | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] |
| Segregate from incompatible materials such as strong oxidizing agents.[1] | |
| Handling | All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Avoid generation of dust or aerosols. | |
| Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use. | |
| Wash hands thoroughly after handling. |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Situation | Procedure |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material (e.g., vermiculite, sand). Collect the spilled material and absorbent into a sealed container for disposal.[1] Clean the spill area with a suitable solvent, followed by soap and water. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids.[1] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not discard down the drain or in regular trash. |
| Contaminated Materials | All disposable PPE (gloves, lab coats), weighing paper, pipette tips, and other materials that have come into contact with this compound should be collected in a designated, sealed, and labeled hazardous waste container. |
| Empty Containers | Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste. |
Experimental Protocols
Fungicidal Activity Assay
This protocol outlines a general method for determining the fungicidal activity of this compound against a target fungal species.
1. Preparation of Fungal Inoculum: a. Culture the fungal species on an appropriate agar medium until sporulation is observed. b. Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to the desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
2. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of test concentrations.
3. In Vitro Assay (Microdilution Method): a. In a 96-well microtiter plate, add a defined volume of fungal growth medium to each well. b. Add the serially diluted this compound solutions to the respective wells. Include a solvent control (medium with DMSO) and a negative control (medium only). c. Inoculate each well with the prepared fungal spore suspension. d. Incubate the plate at the optimal growth temperature for the fungal species. e. After a defined incubation period (e.g., 48-72 hours), assess fungal growth inhibition. This can be done visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. f. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that prevents visible growth.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.
Experimental Workflow for Fungicidal Assay
Caption: Step-by-step workflow for determining the fungicidal activity of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
